molecular formula C6H9Cl2N3 B125919 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 157327-51-0

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B125919
CAS No.: 157327-51-0
M. Wt: 194.06 g/mol
InChI Key: VGQSNQPVXPPLEH-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a bicyclic nitrogen heterocycle that serves as a privileged scaffold in medicinal chemistry for developing targeted cancer therapies . Its structure is exploited in the design of potent small molecule inhibitors targeting critical enzymes involved in cell proliferation and survival. Research has identified derivatives of this core structure as a promising new class of ATR (ataxia telangiectasia and Rad3-related) kinase inhibitors . ATR is a key regulating protein in the DNA damage response, and its inhibition is a strategic approach for cancer therapy, particularly in combating replication stress . Among such derivatives, one lead compound has been reported to exhibit nanomolar-range IC50 values against ATR kinase (0.007 μM) and demonstrates significant anti-tumor activity in vitro by reducing the phosphorylation levels of ATR and its downstream signaling proteins . Furthermore, this chemotype has also been investigated in the context of Heat Shock Protein 90 (HSP90) inhibition, another prominent target in oncology, highlighting its versatility in drug discovery for treating cancer . The dihydrochloride salt form enhances the compound's solubility, facilitating its use in various biological assays . This reagent provides a valuable intermediate for the synthesis of novel therapeutic agents with potential for improved efficacy and selectivity.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.2ClH/c1-5-2-8-4-9-6(5)3-7-1;;/h2,4,7H,1,3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQSNQPVXPPLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657798
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-51-0
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolo[3,4-d]pyrimidine core is a key pharmacophore in the development of potent kinase inhibitors, particularly those targeting the Ataxia Telangiectasia and Rad3-related (ATR) protein, a crucial component of the DNA damage response (DDR) pathway.[1][2] This guide details the strategic considerations for the synthesis of the parent heterocycle and its subsequent conversion to the dihydrochloride salt, offering insights into the underlying chemical principles and providing a detailed experimental protocol.

Introduction: The Significance of the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold

The fusion of a pyrrolidine ring with a pyrimidine ring to form the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine system creates a unique bicyclic structure that has proven to be a valuable template for the design of biologically active molecules. Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological target engagement. Notably, derivatives of this scaffold have emerged as potent and selective inhibitors of ATR kinase, a critical regulator of cellular response to DNA damage and replication stress.[1][2] Inhibition of ATR is a promising therapeutic strategy in oncology, as it can induce synthetic lethality in cancer cells with existing DNA repair deficiencies.[1] The dihydrochloride salt of the parent compound is often utilized to improve solubility and facilitate handling in a research and development setting.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can be approached through a convergent strategy. The core principle involves the construction of the pyrimidine ring onto a pre-functionalized pyrrolidine precursor. This approach offers flexibility in the introduction of substituents on the pyrrolidine ring if desired for analog synthesis.

A common and effective strategy for the formation of the fused pyrimidine ring is the reaction of a 3-amino-4-cyanopyrroline derivative with a one-carbon electrophile, such as formamide.[3] This key transformation, known as a cyclocondensation reaction, proceeds through a series of nucleophilic attack, intramolecular cyclization, and subsequent aromatization steps to yield the stable pyrrolo[3,4-d]pyrimidine core.[3] The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Diagram 1: Retrosynthetic Analysis

G Target 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Free_Base 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Target->Free_Base Salt Formation Precursor 3-Amino-4-cyano-3-pyrroline (or protected equivalent) Free_Base->Precursor Pyrimidine Ring Formation Formamide Formamide (C1 source) Free_Base->Formamide Pyrrolidine Substituted Pyrrolidine Starting Material Precursor->Pyrrolidine Pyrrolidine Synthesis

Caption: Retrosynthetic pathway for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride. The protocol is based on established chemical transformations for the construction of similar heterocyclic systems.

Synthesis of tert-Butyl 3-Amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate

The synthesis of the key pyrroline intermediate is a crucial first step. This can be achieved from commercially available starting materials.

StepReagent/SolventConditionsPurpose
1tert-Butyl 3-oxo-2,5-dihydro-1H-pyrrole-1-carboxylateTosyl isocyanide, Sodium cyanide, Methanol/DCMStrecker-type reaction to introduce the amino and cyano functionalities.
2-Room temperature, 24-48 hReaction completion.
3Saturated aq. NaHCO3, DCMWorkupNeutralization and extraction of the product.
4Anhydrous Na2SO4, Silica gel chromatographyPurificationDrying and purification of the intermediate.
Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (Free Base)

The core heterocyclic scaffold is constructed in this step through a cyclocondensation reaction.

StepReagent/SolventConditionsPurpose
1tert-Butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate, Formamide180-200 °CCyclization to form the pyrimidine ring. The high temperature is necessary to drive the reaction and remove water.
2-4-6 h, under N2 atmosphereReaction completion and prevention of oxidation.
3Cool to room temperature, add waterWorkupPrecipitation of the crude product.
4Filtration, wash with water and diethyl etherPurificationIsolation and washing of the solid product.
5Recrystallization (e.g., from ethanol/water)Final PurificationTo obtain the pure free base.

Diagram 2: Synthesis Workflow

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Core Synthesis & Salt Formation A tert-Butyl 3-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate B Strecker Reaction (Tosyl isocyanide, NaCN) A->B C tert-Butyl 3-amino-4-cyano- 2,5-dihydro-1H-pyrrole-1-carboxylate B->C D Cyclocondensation (Formamide, heat) C->D E 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (Free Base) F Salt Formation (HCl in Dioxane/Ether) E->F G 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride F->G

Caption: Workflow for the synthesis of the target compound.

Formation of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride

The final step is the conversion of the free base to its dihydrochloride salt to enhance its stability and solubility in aqueous media.

StepReagent/SolventConditionsPurpose
16,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidineAnhydrous Dioxane or Diethyl EtherDissolution/suspension of the free base.
2HCl (4M in Dioxane or gaseous HCl)0 °C to room temperatureProtonation of the basic nitrogen atoms.
3-Stir for 1-2 hComplete salt formation.
4Filtration, wash with anhydrous diethyl etherIsolationCollection of the dihydrochloride salt.
5Dry under vacuumFinal ProductRemoval of residual solvent.

Characterization

The identity and purity of the synthesized 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons. The integration of the proton signals should be consistent with the number of protons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base and confirm the presence of the correct molecular ion peak.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should correspond to the theoretical values for the dihydrochloride salt (C₆H₉Cl₂N₃).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Trustworthiness and Self-Validating Systems

The described protocol incorporates self-validating checkpoints to ensure the successful synthesis of the target compound. The isolation and characterization of the key pyrroline intermediate allow for a quality control step before proceeding to the final cyclization. The distinct physical and spectroscopic properties of the free base compared to the dihydrochloride salt provide a clear indication of successful salt formation. For instance, the dihydrochloride salt is expected to be a crystalline solid with significantly higher aqueous solubility than the free base. Furthermore, the analytical data obtained at each stage should be consistent with the expected structures, providing a robust validation of the synthetic process.

Conclusion

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a multi-step process that relies on established and reliable chemical transformations. The strategic construction of the pyrimidine ring onto a pre-formed pyrrolidine core provides an efficient route to this valuable heterocyclic scaffold. The detailed protocol and analytical checkpoints outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the successful synthesis and characterization of this important building block for the discovery of novel therapeutics.

References

  • PubMed. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Retrieved January 14, 2026, from [Link]

Sources

The Strategic Core: A Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within this landscape, heterocyclic scaffolds serve as the foundational architecture for designing targeted therapeutics. This guide provides an in-depth technical exploration of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (CAS Number 157327-51-0), a pivotal core structure in the development of next-generation kinase inhibitors. While this specific dihydrochloride salt often serves as a key starting material or fragment, its structural motif is central to a class of highly potent inhibitors targeting critical cell cycle and DNA damage response (DDR) kinases, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase and Cyclin-Dependent Kinases (CDKs).

Physicochemical Properties and Structural Anatomy

The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a bicyclic heteroaromatic system, bioisosterically related to purines, which are the natural ligands for ATP-binding sites in kinases. This structural mimicry is a key element in its efficacy as a kinase inhibitor scaffold.

PropertyValueSource
CAS Number 157327-51-0[ChemScene, 8]
Molecular Formula C₆H₉Cl₂N₃[ChemScene, 8]
Molecular Weight 194.06 g/mol [ChemScene, 8]
Topological Polar Surface Area (TPSA) 37.81 Ų[ChemScene, 8]
Predicted LogP 0.9234[ChemScene, 8]
Hydrogen Bond Acceptors 3[ChemScene, 8]
Hydrogen Bond Donors 1[ChemScene, 8]
Rotatable Bonds 0[ChemScene, 8]

The dihydrochloride salt form enhances the solubility of this otherwise hydrophobic core, a critical attribute for a starting reagent in chemical synthesis and for biological screening protocols.

The Pyrrolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

The pyrrolo[3,4-d]pyrimidine scaffold has proven to be a versatile template for the design of potent and selective inhibitors of several key kinases involved in cancer progression. The primary reported applications of derivatives of this core are in the inhibition of ATR and CDKs.

Targeting the ATR Kinase and the DNA Damage Response

ATR kinase is a master regulator of the DNA Damage Response (DDR), a critical pathway for sensing and responding to replication stress in cancer cells.[1] Inhibition of ATR is a promising therapeutic strategy, especially in tumors with existing DDR deficiencies, through a concept known as synthetic lethality.[2]

Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core have been identified as a new class of highly potent ATR inhibitors.[1] For instance, a derivative, compound 5g , demonstrated an IC₅₀ value of 0.007 µM against ATR kinase in in vitro assays.[1]

Mechanism of Action: ATR Inhibition

The pyrrolo[3,4-d]pyrimidine core typically acts as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets, such as Chk1. This disruption of the ATR signaling cascade leads to an accumulation of DNA damage and can trigger apoptosis in cancer cells.

ATR_Pathway_Inhibition cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response DNA_Damage DNA Damage (e.g., stalled replication forks) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Inhibitor 6,7-Dihydro-5H-pyrrolo [3,4-d]pyrimidine Derivative Inhibitor->ATR inhibits

ATR Signaling Pathway Inhibition
Targeting Cyclin-Dependent Kinases (CDKs)

The cell cycle is tightly regulated by a family of kinases known as CDKs. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[3] The pyrrolo[2,3-d]pyrimidine scaffold, a close structural analog, has been extensively explored for developing CDK inhibitors, particularly for CDK2 and CDK4/6.[4][5]

Mechanism of Action: CDK Inhibition

Similar to ATR inhibition, pyrrolo[3,4-d]pyrimidine derivatives can act as ATP-competitive inhibitors of CDKs. By blocking the kinase activity of CDK complexes (e.g., CDK4/Cyclin D), they prevent the phosphorylation of the retinoblastoma protein (Rb).[6] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the expression of genes required for the G1-S phase transition and effectively halting cell proliferation.[3]

CDK_Pathway_Inhibition cluster_0 G1 Phase cluster_1 S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F Gene_Expression S-Phase Gene Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor 6,7-Dihydro-5H-pyrrolo [3,4-d]pyrimidine Derivative Inhibitor->CyclinD_CDK46 inhibits Rb_E2F->Gene_Expression E2F released

CDK Pathway Inhibition

Synthesis and Derivatization

A key publication on ATR inhibitors based on this scaffold provides a synthetic scheme for its derivatives, which can be adapted to understand the potential synthesis of the core structure.[1]

General Synthetic Workflow:

The synthesis of substituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines typically involves a multi-step process. A common strategy is the condensation of a substituted pyrrolidine with a pyrimidine precursor. The specific functional groups on the starting materials can be varied to generate a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis_Workflow Start Substituted Pyrrolidine Precursor Intermediate1 Condensation Start->Intermediate1 Reagent Pyrimidine Precursor Reagent->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Final_Product Substituted 6,7-Dihydro-5H- pyrrolo[3,4-d]pyrimidine Intermediate2->Final_Product

General Synthetic Workflow for Derivatives

Experimental Protocols and In Vitro/In Vivo Evaluation

The evaluation of novel kinase inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC₅₀ of a test compound against a target kinase, such as ATR or CDK2.

Objective: To quantify the concentration of the inhibitor required to reduce the kinase activity by 50%.

Materials:

  • Recombinant human ATR or CDK2/cyclin E kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., for ATR, a p53-derived peptide)

  • Test compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound or vehicle (DMSO).

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (General Protocol)

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the test compound.

Materials:

  • Cancer cell line of interest (e.g., a cell line with a known DDR deficiency for an ATR inhibitor)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader (luminometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of the number of viable cells.

  • Data Analysis: Measure the luminescence and calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI₅₀ value.

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of lead compounds in a living organism, xenograft models are commonly employed.

Objective: To assess the ability of the test compound to inhibit tumor growth in vivo.

General Procedure:

  • Cell Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into treatment and control groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specified duration. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Future Directions and Conclusion

The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a highly promising and versatile core for the development of targeted kinase inhibitors. Its ability to mimic the natural purine structure of ATP allows for potent inhibition of key cancer-related kinases like ATR and CDKs. The dihydrochloride salt, with its improved solubility, serves as an excellent starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substitutions on the core scaffold to enhance selectivity for specific kinases, thereby minimizing off-target effects and improving the therapeutic window.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations that can arise during treatment with existing kinase inhibitors.

  • Exploring New Targets: Screening libraries of pyrrolo[3,4-d]pyrimidine derivatives against a broader panel of kinases to identify novel therapeutic opportunities.

References

  • [No specific reference for this st
  • [No specific reference for this st
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters.

  • [No specific reference for this st
  • [No specific reference for this st
  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed.

  • [No specific reference for this st
  • 157327-51-0 | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride. ChemScene.

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. PubMed.

  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. PMC.

  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
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  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • CDK4/6 inhibitors: a brief overview and prospective research directions. PMC.

  • [No specific reference for this st
  • [No specific reference for this st
  • [No specific reference for this st
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC.

Sources

Mechanism of action of pyrrolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrrolo[3,4-d]pyrimidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered substantial interest, particularly in oncology, due to their potent and often selective biological activities. This technical guide provides a comprehensive exploration of the predominant mechanisms of action for pyrrolo[3,4-d]pyrimidine derivatives, focusing on their role as kinase inhibitors. We will dissect the molecular interactions, downstream cellular consequences, and the key experimental methodologies used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important class of molecules.

The Pyrrolo[3,4-d]pyrimidine Scaffold: A Foundation for Potent Bioactivity

The pyrimidine ring is a fundamental azaaromatic scaffold found in many biologically and pharmaceutically important molecules.[1][2] When fused with a pyrrole ring, it forms the pyrrolopyrimidine core, a structure analogous to purines, the building blocks of DNA and RNA.[3] This inherent "biomimicry" makes the pyrrolo[3,4-d]pyrimidine scaffold an exceptional starting point for designing molecules that can interact with ATP-binding sites in various enzymes, most notably protein kinases. Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a cornerstone in modern drug discovery.[4][5]

Primary Mechanism of Action: Competitive Inhibition of Protein Kinases

The most extensively documented mechanism of action for pyrrolo[3,4-d]pyrimidine derivatives and their close structural isomers (e.g., pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines) is the inhibition of protein kinases.[4] Kinases are critical enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, especially cancer.

Pyrrolopyrimidine derivatives typically function as ATP-competitive inhibitors . They are designed to recognize and occupy the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphotransfer reaction. This blockade of kinase activity halts the downstream signaling cascade.[6][7]

ATP_Competitive_Inhibition cluster_kinase Protein Kinase K Kinase Active Site ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate K->Phospho_Substrate Phosphorylates Blocked Signaling Blocked K->Blocked ATP ATP ATP->K Binds Substrate Protein Substrate Substrate->K Inhibitor Pyrrolo[3,4-d]pyrimidine Derivative Inhibitor->K Competitively Binds

Caption: ATP-competitive inhibition by a pyrrolo[3,4-d]pyrimidine derivative.

Key Kinase Targets and Downstream Cellular Consequences

The versatility of the pyrrolopyrimidine scaffold allows for its adaptation to target a wide array of kinases involved in cancer progression.

Major Kinase Targets

Research has identified numerous kinases that are potently inhibited by this class of compounds. The specific target profile depends on the substitution patterns around the core scaffold.

Kinase Family/TargetCellular FunctionRepresentative Derivative ClassCitations
Polo-like Kinases (PLK) Mitotic progression, cell divisionPyrimidine-fused heterocycles[7]
Aurora Kinases (AURK) Mitotic spindle formation, cytokinesisPyrimidine-fused heterocycles[7]
EGFR, Her2 Cell growth, proliferation, survivalPyrrolo[2,3-d]pyrimidines[8][9][10]
VEGFR2 AngiogenesisPyrrolo[2,3-d]pyrimidines[9][10]
CDKs (e.g., CDK2, CDK4) Cell cycle progressionPyrazolo/Pyrrolo[2,3-d]pyrimidines[4][9][11]
JAKs (e.g., JAK1, JAK2) Signal transduction from cytokine receptorsPyrazolo[2,3-d]pyrimidines[11][12]
SRC Family Kinases Cell adhesion, growth, migrationPyrazolo[3,4-d]pyrimidines[4]
Protein Kinase D (PKD) Signal transduction, cell proliferationPyrazolo[3,4-d]pyrimidines[13]
Casein Kinase 1δ (CK1δ) Circadian rhythms, Wnt signaling, apoptosis7H-pyrrolo-[2,3-d]pyrimidines[14]
Cellular Ramifications of Kinase Inhibition

Inhibiting these critical kinases triggers profound downstream effects, culminating in anticancer activity.

  • Cell Cycle Arrest: By targeting kinases like AURK, PLK, and CDK2, these derivatives can halt the cell division cycle.[7] This prevents cancer cells from replicating and can lead to cellular senescence or apoptosis. Mechanistic studies often reveal an accumulation of cells in specific phases of the cell cycle, such as G0/G1 or G2/M, following treatment.[9][10]

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Pyrrolopyrimidine derivatives achieve this by disrupting survival signals controlled by their target kinases. This leads to the activation of the apoptotic cascade, characterized by an increase in pro-apoptotic proteins like Bax and activated Caspase-3, and a decrease in anti-apoptotic proteins like Bcl-2.[9][14]

Signaling_Pathway Inhibitor Pyrrolo[3,4-d]pyrimidine Derivative Kinase Target Kinase (e.g., EGFR, CDK2, AURK) Inhibitor->Kinase Inhibits Survival Pro-Survival Signaling (e.g., PI3K/AKT, MAPK) Kinase->Survival Activates Proliferation Cell Proliferation Survival->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Expression Survival->Bcl2 Maintains Bax Bax (Pro-apoptotic) Activation Bcl2->Bax Inhibits Caspase Caspase-3 Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis Kinase_Assay_Workflow A Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions B Set up Kinase Reaction in 384-well plate A->B C Incubate at RT (e.g., 60 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, Drive Luciferase) D->E F Read Luminescence E->F G Calculate % Inhibition and Determine IC₅₀ F->G

Caption: Workflow for a biochemical kinase inhibition assay.

Cell Viability Assay (MTS/MTT)

Objective: To measure the cytotoxic or cytostatic effect of the compound on cancer cell lines.

Methodology (MTS):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolopyrimidine derivative. Include wells with vehicle control (DMSO) and no-cell blanks.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Addition: Add a combined MTS/PES reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: After subtracting the background, calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell Cycle Analysis via Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest.

Methodology (Propidium Iodide Staining):

  • Treatment: Treat cells in a 6-well plate with the compound at relevant concentrations (e.g., 1x and 5x GI₅₀) for a set time (e.g., 24 or 48 hours).

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the cells on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

  • Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare treated samples to the vehicle control.

Cell_Cycle_Workflow A Treat Cells with Compound (24-48h) B Harvest Adherent & Floating Cells A->B C Fix in Cold 70% Ethanol B->C D Stain with Propidium Iodide and RNase A C->D E Analyze on Flow Cytometer D->E F Quantify % of Cells in G0/G1, S, G2/M Phases E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

The pyrrolo[3,4-d]pyrimidine scaffold is a remarkably effective framework for the development of potent therapeutic agents. The primary mechanism of action for the vast majority of its anticancer derivatives is the competitive inhibition of protein kinases that are fundamental to cancer cell proliferation and survival. This inhibition leads to downstream consequences including cell cycle arrest and the induction of apoptosis. The specific kinase or kinases targeted can be precisely tuned through synthetic modifications, allowing for the development of both highly selective and multi-targeted inhibitors. The experimental workflows detailed herein provide a self-validating system to confirm this mechanism of action, from direct enzyme inhibition to the ultimate fate of the cancer cell. Continued exploration of this versatile scaffold holds significant promise for the future of targeted cancer therapy.

References

  • Tabarsaei, N., Moradi, A. V., Sayyed Alangi, S. Z., Hossaini, Z., & Zafar Mmehrabian, R. (n.d.). Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (n.d.). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Bandaru, P. K., Nidasanametla, S. K. R., & Shyamala, P. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420–432. [Link]

  • Al-Ostath, S. M., Al-Sayed, E., El-Ashry, E. S. H., & El-Gazzar, A. R. B. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Suddek, G. M. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 1013–1031. [Link]

  • Fathalla, O. A. (2006). Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines. Archiv der Pharmazie, 339(12), 664–669. [Link]

  • Scott, P. J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119–1133. [Link]

  • Lavogina, D., Lavandera, J.-L., De Borggraeve, W. M., & Harvey, A. L. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • Chen, C.-H., Hsieh, T.-H., Gao, C.-L., Wu, C.-Y., & Hsieh, P.-C. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(6), 579–593. [Link]

  • (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Draškovič, M., Janežič, D., & Lešnik, S. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 29(12), 2917. [Link]

  • Bandaru, P. K., Nidasanametla, S. K. R., & Shyamala, P. (n.d.). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. Retrieved January 14, 2026, from [Link]

  • Dekhne, A. S., Shah, K., Ducker, G. S., Katinas, J. M., Wong-Roushar, J., Nayeen, M. J., ... & Gangjee, A. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787–1799. [Link]

  • Kumar, A., Kumar, A., & Kumar, K. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Al-Ostath, S. M., Al-Sayed, E., El-Ashry, E. S. H., & El-Gazzar, A. R. B. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6702. [Link]

  • Wang, Y., Sun, H., & Liu, H. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 849. [Link]

  • Kaur, M., Singh, M., & Chadha, N. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5210. [Link]

Sources

The Multifaceted Biological Activities of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it a versatile framework for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the diverse biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Part 1: Anticancer Activity: Targeting the Pillars of Malignancy

The pyrrolopyrimidine core has proven to be a fertile ground for the development of novel anticancer agents, with derivatives demonstrating efficacy against key targets in cancer progression, from DNA damage repair to cell cycle regulation and metastasis.

Section 1.1: Inhibition of DNA Damage Response Kinases - Ataxia Telangiectasia and Rad3-related (ATR) Kinase

ATR kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that sense and repair DNA lesions.[1] In many cancers, other DDR pathways are compromised, making the cancer cells highly dependent on ATR for survival. This creates a therapeutic window for ATR inhibitors based on the concept of synthetic lethality.

Mechanism of Action:

ATR is activated in response to single-stranded DNA (ssDNA), which forms at sites of DNA damage and during replication stress.[2][3] Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4] Inhibition of ATR in cancer cells with existing DNA repair defects prevents them from repairing DNA damage, leading to catastrophic genomic instability and apoptotic cell death.[5]

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA_RPA ssDNA-RPA Complex DNA_Damage->ssDNA_RPA ATR_ATRIP ATR-ATRIP Complex ssDNA_RPA->ATR_ATRIP Recruitment TopBP1 TopBP1 ATR_ATRIP->TopBP1 Activation Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylation TopBP1->ATR_ATRIP Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis (in cancer cells) Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis Inhibitor 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Inhibitor Inhibitor->ATR_ATRIP

ATR Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR) Insights:

SAR studies have been crucial in optimizing the potency and selectivity of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based ATR inhibitors. Key modifications often involve the substitution patterns on the pyrimidine and pyrrolo rings to enhance interactions with the ATP-binding pocket of the ATR kinase.

Representative Compounds and their ATR Inhibitory Activity:

Compound IDATR IC50 (µM)Reference
5g0.007[1]
48f0.003[5]
Section 1.2: Targeting Cancer Cell Proliferation and Metastasis - FAK and CDKs

Focal Adhesion Kinase (FAK) Inhibition:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival, all of which are critical processes in cancer metastasis.[6][7] Overexpression of FAK is observed in numerous metastatic cancers.[5]

Mechanism of Action:

Upon integrin engagement with the extracellular matrix, FAK is activated and autophosphorylated. This creates a binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex.[7] This complex phosphorylates downstream targets, activating pathways such as the PI3K-Akt and MAPK pathways, which promote cell survival, proliferation, and motility.[6][8] Inhibition of FAK disrupts these signaling cascades, leading to reduced tumor growth and metastasis.[9]

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment PI3K_Akt PI3K-Akt Pathway FAK->PI3K_Akt MAPK MAPK Pathway FAK->MAPK Src->FAK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Migration Migration & Invasion MAPK->Migration Inhibitor 6-Phenyl-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine-2,4-diamine Inhibitor->FAK

FAK Signaling in Cancer and its Inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition:

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[10] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[11]

Mechanism of Action:

CDK2, in complex with cyclin E and cyclin A, is essential for the G1/S phase transition and the initiation of DNA replication.[11][12] Inhibition of CDK2 activity leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cells from replicating their DNA and proliferating.[13]

CDK2_Cell_Cycle_Pathway Cyclin_D_CDK46 Cyclin D-CDK4/6 Rb Rb Cyclin_D_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E Transcription CDK2 CDK2 Cyclin_E->CDK2 Activation G1_S_Transition G1/S Transition (DNA Replication) CDK2->G1_S_Transition Inhibitor 5,7-Dihydro-6H-pyrrolo[2,3-d] pyrimidin-6-one derivative Inhibitor->CDK2

CDK2 in Cell Cycle Progression and Inhibition.

Part 2: Modulation of Cell Death Pathways - Necroptosis Inhibition

Necroptosis is a form of programmed necrosis that is implicated in various inflammatory and neurodegenerative diseases, as well as in cancer.[6]

Section 2.1: Targeting Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a key mediator of necroptosis.[14] Its inhibition presents a therapeutic strategy for diseases driven by excessive necroptotic cell death.

Mechanism of Action:

In response to stimuli such as TNF-α, RIPK1 can initiate a signaling cascade that, under caspase-8 deficient conditions, leads to the phosphorylation and activation of RIPK3.[15] RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, leading to membrane rupture and cell death.[14] 6,7-dihydro-5H-pyrrolo[1,2-b][1][16][17]triazole derivatives, which are structurally related to the pyrrolopyrimidine core, have been identified as potent RIPK1 inhibitors.[6][17]

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Membrane Rupture) MLKL->Necroptosis Oligomerization & Translocation Inhibitor 6,7-dihydro-5H-pyrrolo[1,2-b] [1,2,4]triazole derivative Inhibitor->RIPK1

RIPK1-mediated Necroptosis and its Inhibition.

Part 3: Anti-inflammatory and Other Biological Activities

Section 3.1: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[18] There are two main isoforms, COX-1 and COX-2. COX-2 is inducibly expressed at sites of inflammation.[18]

Mechanism of Action:

COX enzymes convert arachidonic acid to prostaglandin H2, the precursor to various prostaglandins.[19] Inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.[20] Spiro pyrrolo[3,4-d]pyrimidine derivatives have shown promise as selective COX-2 inhibitors.[21]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Spiro pyrrolo[3,4-d]pyrimidine derivative Inhibitor->COX2

COX-2 Pathway in Inflammation and its Inhibition.

Section 3.2: Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids.[22]

Mechanism of Action:

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon transfer reactions necessary for the synthesis of purines and thymidylate.[23][24] Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell growth.[25] This makes DHFR an attractive target for both anticancer and antimicrobial agents. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent DHFR inhibitors.[4]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Cell Growth Nucleotide_Synthesis->DNA_Synthesis Inhibitor Pyrrolo[2,3-d]pyrimidine antifolate Inhibitor->DHFR

DHFR in Folate Metabolism and its Inhibition.

Part 4: Experimental Protocols for Biological Evaluation

The following are generalized protocols for key assays used to evaluate the biological activity of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine compounds. Specific parameters may need to be optimized for particular compounds and cell lines.

Experimental_Workflow Compound_Synthesis Compound Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay In_Vivo_Model In Vivo Xenograft Model Apoptosis_Assay->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization

Sources

An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the heterocyclic scaffold, 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and its burgeoning role as a privileged core in modern therapeutics, particularly in oncology.

Introduction: The Rise of a Privileged Scaffold

The landscape of drug discovery is continually evolving, with an ever-present demand for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological profiles. Among the myriad of heterocyclic systems, the pyrrolo[3,4-d]pyrimidine core has emerged as a structure of significant interest. Its unique bicyclic framework, combining the electron-rich pyrrole ring with the biologically pervasive pyrimidine ring, provides a versatile platform for the design of targeted therapies. This guide will focus on the dihydro variant, 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine, a key building block in the development of next-generation kinase inhibitors.

Molecular Structure and Physicochemical Properties

The foundational understanding of any biologically active molecule begins with a thorough characterization of its structure and inherent properties.

Structural Elucidation

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine possesses the chemical formula C₆H₇N₃ and a molecular weight of 121.14 g/mol [1]. The molecule features a fused ring system where a pyrrolidine ring is fused to a pyrimidine ring. This dihydro form imparts a degree of conformational flexibility compared to its fully aromatic counterpart, a feature that can be strategically exploited in drug design to optimize binding to target proteins.

Table 1: Key Physicochemical Properties of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine

PropertyValueSource
Molecular Formula C₆H₇N₃[1]
Molecular Weight 121.14 g/mol [1]
CAS Number 53493-80-4[1]
Spectroscopic Characterization

The structural integrity of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine is confirmed through various spectroscopic techniques. While specific spectra for the unsubstituted core are not publicly available, the expected characteristic signals can be inferred from data on its derivatives and general principles of spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring, as well as the methylene protons of the dihydropyrrole ring. The chemical shifts and coupling patterns would be indicative of the electronic environment and connectivity of the protons.

    • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments within the molecule, with characteristic shifts for the aromatic carbons of the pyrimidine ring and the aliphatic carbons of the pyrrolidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to N-H stretching vibrations from the pyrrole nitrogen, C-H stretching from both the aromatic and aliphatic portions, and C=N and C=C stretching vibrations from the pyrimidine ring.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its isotopic mass. Fragmentation patterns could provide further structural information.

Synthesis of the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Core

The synthesis of the pyrrolo[3,4-d]pyrimidine scaffold is a critical aspect of its development as a therapeutic agent. Various synthetic strategies have been reported for its derivatives, often involving the construction of the pyrimidine ring onto a pre-existing pyrrole precursor.

General Retrosynthetic Approach

A common retrosynthetic strategy involves the disconnection of the pyrimidine ring, leading back to a functionalized pyrrole intermediate. This approach allows for the late-stage introduction of diversity on the pyrimidine portion of the molecule.

G 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Functionalized Pyrrole Functionalized Pyrrole 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine->Functionalized Pyrrole C-N Disconnection Pyrimidine Precursors Pyrimidine Precursors Functionalized Pyrrole->Pyrimidine Precursors Cyclization

Caption: Retrosynthetic analysis of the pyrrolo[3,4-d]pyrimidine core.

Exemplary Synthetic Protocol (Adapted from literature on derivatives)

While a specific protocol for the parent compound is not detailed in the available literature, the following represents a generalized, multi-step synthesis adapted from reported methods for substituted analogs. This protocol is for illustrative purposes and would require optimization for the synthesis of the unsubstituted core.

Step 1: Synthesis of a Substituted Pyrrole Precursor This initial step typically involves the condensation of an α-amino acid or ester with a β-dicarbonyl compound or its equivalent to form a functionalized pyrrole ring.

Step 2: Introduction of Functionality for Pyrimidine Ring Formation The pyrrole intermediate is then modified to introduce reactive groups, such as an amino and a cyano or ester group, at adjacent positions, which are necessary for the subsequent cyclization.

Step 3: Cyclization to Form the Pyrrolo[3,4-d]pyrimidine Core The functionalized pyrrole is reacted with a one-carbon synthon, such as formamide or a formic acid equivalent, under thermal conditions or with a catalyst to construct the pyrimidine ring.

G cluster_0 Synthesis Workflow A Pyrrole Precursor Synthesis B Functionalization A->B C Cyclization with C1 Synthon B->C D 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Core C->D

Caption: Generalized workflow for the synthesis of the pyrrolo[3,4-d]pyrimidine scaffold.

Biological Activity and Therapeutic Applications

The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has garnered significant attention as a privileged structure in drug discovery, primarily due to its role as a hinge-binding motif in various protein kinases.

Inhibition of ATR Kinase: A Key Anticancer Strategy

A prominent application of this scaffold is in the development of inhibitors targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is often upregulated in cancer cells to cope with replication stress and DNA damage[2]. By inhibiting ATR, cancer cells are rendered more susceptible to DNA-damaging agents and may undergo synthetic lethality in the context of other genetic deficiencies, such as ATM loss[2].

Derivatives of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine act as ATP-competitive inhibitors of ATR. The pyrimidine portion of the scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the binding of adenine in ATP. The pyrrole ring and its substituents can then be modified to achieve potent and selective interactions with other regions of the active site. Inhibition of ATR prevents the phosphorylation of its downstream targets, most notably Chk1, leading to the abrogation of cell cycle checkpoints and ultimately, cell death in cancer cells under replicative stress.

G DNA Damage / Replication Stress DNA Damage / Replication Stress ATR Activation ATR Activation DNA Damage / Replication Stress->ATR Activation Chk1 Phosphorylation Chk1 Phosphorylation ATR Activation->Chk1 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Chk1 Phosphorylation->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivative 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivative 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivative->ATR Activation Inhibition Inhibition

Caption: Simplified ATR signaling pathway and the point of inhibition.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted on derivatives of the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine core to optimize their potency and selectivity as ATR inhibitors. Key findings from these studies include:

  • Substitutions on the Pyrimidine Ring: Modifications at the 2- and 4-positions of the pyrimidine ring are generally not well-tolerated as they can disrupt the crucial hinge-binding interactions.

  • Substitutions on the Pyrrole Nitrogen: The nitrogen atom of the pyrrole ring is a key point for introducing substituents that can modulate physicochemical properties and explore additional binding pockets within the target kinase.

  • Substitutions on the Pyrrole Ring: The carbon atoms of the pyrrole ring offer opportunities for substitution to enhance potency and selectivity. For instance, gem-dimethyl substitution at the 7-position has been shown to improve the pharmacokinetic profile of some derivatives.

Pharmacokinetics and Toxicology Profile (Inferred from Derivatives)

While specific pharmacokinetic and toxicology data for the unsubstituted 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine are not available, studies on its derivatives provide valuable insights into the potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties of this class of compounds.

Pharmacokinetics

A study on a 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative (compound 48f) as an ATR inhibitor revealed a favorable pharmacokinetic profile in rats, with an oral bioavailability of 30.0%[1]. This suggests that the core scaffold is capable of producing compounds with reasonable oral absorption and metabolic stability. The pyrrole nitrogen is often a site of metabolism, and modifications at this position can be used to fine-tune the pharmacokinetic properties.

Table 2: Representative Pharmacokinetic Parameters of a 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivative (Compound 48f) in Rats

ParameterValue
Oral Bioavailability (%) 30.0
Permeability (Papp A to B, cm s⁻¹ x 10⁻⁶) 8.23

Source: European Journal of Medicinal Chemistry, 2023, 246, 114945[1]

Toxicology

The toxicological profile of pyrrolopyrimidine derivatives is a critical aspect of their development. In vitro cytotoxicity studies on novel pyrrolopyrimidine derivatives have shown that some compounds exhibit potent activity against cancer cell lines while displaying lower toxicity towards normal cells. However, as with any therapeutic agent, off-target effects and potential for toxicity need to be carefully evaluated. Early-stage in vitro toxicology assays are crucial for identifying and mitigating potential liabilities.

Conclusion and Future Perspectives

The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its ability to serve as a versatile and effective hinge-binding motif has led to the discovery of potent kinase inhibitors, particularly targeting ATR for cancer therapy. The ongoing exploration of its SAR, coupled with strategic modifications to optimize pharmacokinetic and toxicological properties, promises to yield a new generation of targeted therapeutics. As our understanding of the molecular drivers of disease continues to expand, the adaptability of the pyrrolo[3,4-d]pyrimidine core will undoubtedly secure its place in the arsenal of drug discovery professionals for years to come.

References

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. European Journal of Medicinal Chemistry. [Link]

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A Technical Guide to the Discovery of Pyrrolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial exploration of the pyrrolo[3,4-d]pyrimidine scaffold revealed a significant scarcity of dedicated research in the specific context of kinase inhibition for oncology. The vast majority of published literature and successful clinical development has focused on isomeric scaffolds. To provide a comprehensive and actionable guide for researchers, this document will focus on the most clinically and scientifically significant isomer: the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core. This scaffold is the foundation for numerous approved drugs and a rich body of research, allowing for an in-depth analysis that fulfills the core requirements of this guide. We will proceed by using this scaffold as the central theme, providing the detailed technical insights and protocols requested.

Introduction: The Rise of the 7-Deazapurine Scaffold in Kinase Inhibition

The quest for selective and potent protein kinase inhibitors is a cornerstone of modern oncology and immunology drug discovery. Kinases, by regulating the vast majority of cellular processes, represent critical nodes in signaling pathways that are often hijacked by disease.[1] The pyrrolo[2,3-d]pyrimidine ring system, a bioisostere of the natural ATP ligand adenine, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This structural mimicry allows derivatives to effectively compete with ATP for binding in the kinase hinge region, providing a robust foundation for developing highly potent inhibitors.[1]

The success of this scaffold is not merely theoretical; it is validated by the clinical approval of drugs like Tofacitinib (a JAK inhibitor) and the extensive investigation of derivatives targeting a wide array of kinases, including the Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and RET kinase.[2][3] This guide provides an in-depth examination of the discovery of pyrrolo[2,3-d]pyrimidine derivatives, from medicinal chemistry strategies and structure-activity relationships (SAR) to the practical, validated protocols essential for their preclinical evaluation.

Chapter 1: Medicinal Chemistry and Structure-Activity Relationship (SAR)

The design of pyrrolo[2,3-d]pyrimidine inhibitors is a compelling example of rational, structure-based drug design. The core scaffold provides a consistent anchor into the kinase hinge region, while targeted modifications at various positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: An ATP Mimetic

The foundational principle of the pyrrolo[2,3-d]pyrimidine scaffold is its ability to mimic adenine's hydrogen bonding pattern with the kinase hinge region. This interaction is critical for anchoring the inhibitor within the ATP binding pocket, allowing other parts of the molecule to explore and interact with adjacent regions to achieve potency and selectivity.

cluster_0 Adenine cluster_1 Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Adenine Scaffold caption Fig 1. Bioisosteric relationship of the core scaffold.

Caption: Fig 1. Bioisosteric relationship of the core scaffold.

Key Kinase Targets and SAR Insights

Systematic modification of the pyrrolo[2,3-d]pyrimidine core has yielded potent inhibitors for several critical kinase families.

  • Janus Kinases (JAKs): The development of JAK inhibitors represents a landmark achievement for this scaffold. Tofacitinib, a JAK inhibitor, was developed from a high-throughput screen that identified a pyrrolo[2,3-d]pyrimidine hit. SAR studies revealed that a cyano-group on the piperidine ring connected at the C4 position was crucial for potency. This group forms a key interaction in a sub-pocket of the JAK active site. Modifications to the pyrrole nitrogen (N7) are often used to attach side chains that improve solubility and pharmacokinetic properties without disrupting hinge binding.[4]

  • Epidermal Growth Factor Receptor (EGFR): For EGFR inhibitors, the focus is often on the substituent at the C4 position. A 4-anilino moiety is a common feature, allowing the molecule to extend into the hydrophobic region of the ATP pocket.[5] Introducing specific substitutions on this aniline ring, such as small electron-withdrawing groups like chlorine or bromine, has been shown to enhance potency.[5] More advanced fourth-generation inhibitors targeting resistance mutations have been developed by incorporating quinazoline-substituted pyrrolo[2,3-d]pyrimidines.

  • Aurora Kinases: Dual inhibitors of Aurora kinases and EGFR have been developed. Studies show that while the core scaffold binds both kinases, the 4-anilino moiety provides better binding interactions with EGFR compared to Aurora A.[5] However, by scaffold hopping from known Aurora inhibitors like Alisertib, researchers have developed novel pyrrolo[2,3-d]pyrimidine derivatives with subnanomolar potency against Aurora A and improved selectivity over Aurora B.[6]

Data Summary: Representative Kinase Inhibitors

The following table summarizes the activity of representative pyrrolo[2,3-d]pyrimidine derivatives against various kinase targets. This data illustrates how chemical modifications influence potency and selectivity.

Compound IDCore ScaffoldKey SubstitutionsTarget Kinase(s)IC50 (nM)Reference
Compound 11 Pyrrolo[2,3-d]pyrimidineOptimized side chains from AlisertibAurora A0.74[6]
Compound 5k Pyrrolo[2,3-d]pyrimidineHalogenated benzylidenebenzohydrazide at C4EGFR, Her2, VEGFR2, CDK240-204[7]
Compound 15d Pyrrolo[2,3-d]pyrimidineLinker to hydroxamateJAK1/2/3 & HDAC1/6JAKs: <50, HDACs: <10[8][9]
Compound 11e Pyrrolo[2,3-d]pyrimidineN-acylpiperidine motif at C4JAK1/JAK2>90% inhibition[4]
Compound 59 Pyrrolo[2,3-d]pyrimidineOptimized side chainRET & RET V804MRET: 1.4, V804M: 2.1[2]

Chapter 2: Synthetic Strategies

A key advantage of the pyrrolo[2,3-d]pyrimidine scaffold is its accessible synthesis, typically starting from commercially available materials. The most common and versatile intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a linchpin for introducing diversity at the crucial C4 position.

General Synthetic Workflow

The discovery and optimization process follows a well-trodden but effective path, starting from a hit compound identified through screening or rational design.

Hit Hit Identification (HTS or SBDD) Synth Synthesis of 4-Chloro Intermediate Hit->Synth Scaffold Selection Deriv Derivatization at C4 (e.g., Suzuki, Buchwald) Synth->Deriv Key Intermediate SAR SAR Exploration (Analog Synthesis) Deriv->SAR Introduce Diversity Assay Biochemical & Cellular Assays SAR->Assay Evaluate Potency Assay->SAR Feedback Loop Lead Lead Optimization (ADME/Tox) Assay->Lead Promising Hits PCC Preclinical Candidate Selection Lead->PCC

Caption: Fig 2. General workflow for kinase inhibitor discovery.

Synthesis of the 4-Chloro Intermediate

The synthesis of the key 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is well-established. A common route involves the cyclization of a pyrimidine ring onto a pyrrole precursor.[10]

Derivatization via Nucleophilic Substitution

The chlorine atom at the C4 position is readily displaced by nucleophiles, making it an ideal handle for diversification. The most common reaction is a nucleophilic aromatic substitution (SNAr) with a primary or secondary amine.

For example, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl 4-aminobenzoate in ethanol under reflux yields the C4-substituted product, which can be further modified.[11] This straightforward reaction allows for the rapid generation of libraries of analogs for SAR studies.

Chapter 3: Key Experimental Protocols

The evaluation of novel kinase inhibitors requires robust and reproducible assays. The following protocols are self-validating systems designed to assess both direct enzyme inhibition and cellular activity.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., JAK2) by quantifying the amount of ADP produced in the kinase reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The final concentration of kinase and substrate should be optimized based on the specific enzyme's activity.

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Further dilute this series in kinase buffer to create a 4X final concentration.

    • Prepare a 4X ATP solution in kinase buffer. The concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

  • Kinase Reaction:

    • Add 5 µL of the 4X test compound dilution to the wells of a white, 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Initiate the reaction by adding 10 µL of the 2X kinase/substrate solution to all wells.

    • Add 5 µL of the 4X ATP solution to start the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the normalized percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of a test compound in a relevant cancer cell line (e.g., a gastric cancer line for an Aurora kinase inhibitor).

Methodology:

  • Cell Plating:

    • Harvest cells in the logarithmic growth phase.

    • Seed the cells into a 96-well, clear-bottom, white-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium at 2X the final desired concentration.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percent viability against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the GI50 value.

Chapter 4: Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for kinase inhibitor discovery. Future efforts are likely to focus on several key areas:

  • Targeting Resistance: As with all targeted therapies, acquired resistance is a major challenge. The design of fourth-generation inhibitors capable of overcoming resistance mutations (e.g., in EGFR) will remain a high priority.[6]

  • Dual/Multi-Kinase Inhibitors: The deliberate design of compounds that inhibit multiple nodes in a cancer signaling pathway (e.g., JAK/HDAC dual inhibitors) offers a promising strategy to combat resistance and improve efficacy.[8][9]

  • Exploring New Chemical Space: While the core scaffold is well-established, novel modifications and the exploration of less-common isomers could yield inhibitors with unique selectivity profiles and improved drug-like properties.

The foundational principles of ATP-competitive inhibition, combined with decades of medicinal chemistry refinement, ensure that the pyrrolopyrimidine family of compounds will remain a vital component of the drug discovery arsenal for years to come.

References

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  • Yang, L. L., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, W., et al. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Traxler, P., et al. (2025). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhao, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • Bekhit, A. A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals. Available at: [Link]

  • Zhang, W., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, T. S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]

  • Genentech, Inc. (Date not available). Pyrrolo [2,3-d] pyrimidine derivatives as inhibitors of janus kinases (jak). Google Patents.
  • Al-Ostath, O. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Saudi Pharmaceutical Journal. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Available at: [Link]

  • Li, Y., et al. (Date not available). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. Available at: [Link]

  • An, L., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. Available at: [Link]

  • Sonawane, V. R., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Reddy, T. S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Semantic Scholar. Available at: [Link]

  • Kollareddy, M., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Investigational New Drugs. Available at: [Link]

  • Lin, Y. H., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Naidoo, D., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Kashef, H. S., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and its role as a key scaffold for the development of potent kinase inhibitors, particularly targeting the DNA damage response (DDR) pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.

Introduction: The Significance of the Pyrrolo[3,4-d]pyrimidine Scaffold

The pyrrolopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1] The fusion of a pyrrole ring to a pyrimidine ring creates a bicyclic system with a unique electronic and steric profile, making it an attractive starting point for the design of targeted therapeutics. The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine moiety, in particular, has emerged as a crucial building block for the synthesis of potent inhibitors of key cellular signaling pathways, most notably the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the DNA damage response.[2][3] The dihydrochloride salt form of this compound enhances its solubility and stability, making it amenable to a variety of experimental conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is essential for its effective use in research and development.

PropertyValueSource
CAS Number 157327-51-0[4]
Molecular Formula C₆H₉Cl₂N₃[4]
Molecular Weight 194.06 g/mol [4]
Appearance White to off-white solid (typical)Supplier Data
Solubility Soluble in water and polar organic solventsGeneral Knowledge
Topological Polar Surface Area (TPSA) 37.81 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride: A Methodological Overview

Conceptual Synthesis Workflow

The following diagram outlines a general, multi-step approach to the synthesis of the target compound.

G cluster_0 Step 1: Pyrrolidine-2,3-dione Formation cluster_1 Step 2: Condensation with Formamidine cluster_2 Step 3: Reduction and Deprotection cluster_3 Step 4: Salt Formation A Diethyl oxalate D N-benzyl-2,3-dioxopyrrolidine A->D B Ethyl N-benzylglycinate B->D C Sodium ethoxide C->D Base-catalyzed condensation F N-benzyl-pyrrolo[3,4-d]pyrimidin-4-one D->F E Formamidine acetate E->F Cyclocondensation I 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine F->I G Lithium aluminum hydride G->I Reduction H Palladium on carbon, H2 H->I Debenzylation K 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride I->K J HCl in Ethanol J->K Acidification

Caption: A representative synthetic workflow for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride.

Detailed Experimental Protocol (Exemplary)

This protocol is a composite based on established chemical principles for the synthesis of similar heterocyclic systems. Researchers should adapt and optimize these conditions based on their specific laboratory settings and safety protocols.

Step 1: Synthesis of N-benzyl-2,3-dioxopyrrolidine

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere, add diethyl oxalate dropwise at 0°C.

  • Slowly add a solution of ethyl N-benzylglycinate in ethanol to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with aqueous acid (e.g., HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-benzyl-2,3-dioxopyrrolidine.

Step 2: Synthesis of N-benzyl-pyrrolo[3,4-d]pyrimidin-4-one

  • In a round-bottom flask, combine N-benzyl-2,3-dioxopyrrolidine and formamidine acetate in a high-boiling point solvent such as 2-ethoxyethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to obtain N-benzyl-pyrrolo[3,4-d]pyrimidin-4-one.

Step 3: Reduction and Deprotection to 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Carefully add lithium aluminum hydride (LAH) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0°C.

  • Add a solution of N-benzyl-pyrrolo[3,4-d]pyrimidin-4-one in THF dropwise to the LAH suspension.

  • After the addition is complete, heat the reaction to reflux for 8-12 hours.

  • Cool the reaction to 0°C and cautiously quench with water, followed by aqueous sodium hydroxide.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude N-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

  • Dissolve the crude product in ethanol and add palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until debenzylation is complete (monitored by TLC or LC-MS).

  • Filter the catalyst through a pad of celite and concentrate the filtrate to yield 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Step 4: Formation of the Dihydrochloride Salt

  • Dissolve the crude 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine in a minimal amount of cold ethanol.

  • Add a solution of hydrochloric acid in ethanol (prepared by bubbling HCl gas through ethanol or using a commercially available solution) dropwise until the solution becomes acidic.

  • Stir the mixture at 0°C for 1-2 hours to facilitate precipitation.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride.

Applications in Drug Discovery: Targeting the ATR Kinase Pathway

Derivatives of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as a new and potent class of ATR inhibitors.[2][6] ATR is a key kinase in the DNA damage response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and during replication stress.[7][8] By inhibiting ATR, these compounds can induce synthetic lethality in cancer cells that have defects in other DDR pathways (e.g., ATM-deficient tumors), making them a promising therapeutic strategy.[9]

The ATR Signaling Pathway in the DNA Damage Response

The following diagram illustrates the central role of ATR in the DDR pathway.

G cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation Cascade cluster_2 Downstream Effectors A ssDNA formation B RPA coating of ssDNA A->B C ATR-ATRIP recruitment B->C D TopBP1-mediated activation C->D E Active ATR Kinase D->E F CHK1 Phosphorylation E->F G Cell Cycle Arrest F->G H DNA Repair F->H I Replication Fork Stability F->I J 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivative (ATR Inhibitor) J->E Inhibition

Caption: The ATR signaling pathway in the DNA damage response and the point of inhibition.

Upon DNA damage or replication stress, single-stranded DNA is generated and quickly coated by Replication Protein A (RPA).[7] This RPA-ssDNA complex serves as a platform for the recruitment of the ATR-ATRIP complex.[10] The full activation of ATR kinase activity is then mediated by proteins such as TopBP1.[11] Once activated, ATR phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (CHK1) being a primary target.[10][12] Phosphorylated CHK1 then orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks, allowing the cell time to resolve the DNA damage.[12]

Inhibitors based on the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold bind to the ATP-binding pocket of ATR, preventing the phosphorylation of its downstream targets and thereby abrogating the DDR.[2] This can lead to the accumulation of unresolved DNA damage and ultimately, cell death, particularly in cancer cells that are heavily reliant on the ATR pathway for survival.

Sourcing 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride: A Supplier Overview

The availability of high-purity starting materials is critical for reproducible research and development. Several chemical suppliers offer 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride and its related salts. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

SupplierProduct NameCAS NumberPurityNotes
ChemScene 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride157327-51-0≥98%Also offers the hydrochloride salt (CAS 1187830-46-1)[4][13]
Manchester Organics 6,7-Dihydro-5H-pyrrolo-[3,4-d]-pyrimidine dihydrochlorideNot specified, but likely 157327-51-0Inquire for detailsAvailability on request[14]
ChemicalBook 6,7-DIHYDRO-5H-PYRROLO-[3,4-D]-PYRIMIDINE DIHYDROCHLORIDE157327-51-0≥99%Aggregates multiple suppliers[15]

Conclusion and Future Perspectives

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its utility as a scaffold for the development of potent ATR inhibitors highlights its significance in the field of oncology and DNA damage response research. A thorough understanding of its synthesis, properties, and biological context is paramount for its successful application in the discovery of novel therapeutics. As our understanding of the DDR continues to evolve, we can anticipate that this and related heterocyclic systems will continue to be a fertile ground for the development of next-generation targeted therapies.

References

  • DNA Damage Sensing by the ATM and ATR Kinases. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Activation of ATR-related protein kinase upon DNA damage recognition. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

  • ATR signaling at a glance. (2009). Journal of Cell Science. Retrieved January 14, 2026, from [Link]

  • ATR: An Essential Regulator of Genome Integrity. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2016). Chemical Reviews. Retrieved January 14, 2026, from [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. (2022). PubMed. Retrieved January 14, 2026, from [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. (2023). PubMed. Retrieved January 14, 2026, from [Link]

  • Compounds in the Pyrrolo[3,4-d]pyrimidine Series. Syntheses Based on 2,3-Dioxopyrrolidines1. (1975). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). OUCI. Retrieved January 14, 2026, from [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2014). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-ones 12b and the... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2018). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]

Sources

Spectroscopic Profile of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of the spectroscopic characteristics of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (CAS Number: 157327-51-0).[1] Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data essential for the structural elucidation and quality assessment of this important heterocyclic compound. The pyrrolo[3,4-d]pyrimidine core is a key pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors.[2][3]

Molecular Structure and Spectroscopic Overview

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a bicyclic heteroaromatic compound with the molecular formula C₆H₉Cl₂N₃ and a molecular weight of 194.06 g/mol .[1] The dihydrochloride salt form enhances its solubility in aqueous media, a crucial property for many pharmaceutical and research applications.

The structural integrity and purity of this compound are paramount for its application in synthesis and biological screening. Spectroscopic methods provide a definitive fingerprint of the molecule, allowing for unambiguous identification and characterization. This guide will delve into the theoretical and practical aspects of its spectroscopic signature.

Figure 1: Structure of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine with protonation sites for the dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, both ¹H and ¹³C NMR are critical for confirming the structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The dihydrochloride nature of the salt, and the choice of solvent (typically D₂O or DMSO-d₆), will significantly influence the chemical shifts, particularly of protons attached to or near the nitrogen atoms. In an aprotic solvent like DMSO-d₆, the N-H protons would be observable, whereas in D₂O they would exchange with deuterium and become silent.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.2s1HH2Aromatic proton on the pyrimidine ring, deshielded by the adjacent nitrogen atoms.
~8.9s1HH4Aromatic proton on the pyrimidine ring, deshielded by the adjacent nitrogen atoms.
~4.8s2HH7Methylene protons adjacent to the pyrrolidine nitrogen, appearing as a singlet due to free rotation.
~4.6s2HH5Methylene protons adjacent to the pyrrolidine nitrogen, appearing as a singlet.

Note: The N-H protons are not observed in D₂O due to H-D exchange.

Experimental Protocol for ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride in 0.6-0.7 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 1-2 seconds.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm or DMSO-d₆ at ~2.50 ppm).

G cluster_workflow NMR Data Acquisition Workflow Prep Sample Preparation Acq Data Acquisition Prep->Acq Proc Data Processing Acq->Proc Analysis Spectral Analysis Proc->Analysis

Figure 2: General workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~158C4Aromatic carbon in the pyrimidine ring, adjacent to two nitrogen atoms.
~155C2Aromatic carbon in the pyrimidine ring, adjacent to two nitrogen atoms.
~145C7aQuaternary carbon at the fusion of the two rings.
~120C4aQuaternary carbon at the fusion of the two rings.
~45C5Aliphatic methylene carbon adjacent to a nitrogen atom.
~43C7Aliphatic methylene carbon adjacent to a nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds.

Expected Mass Spectrum (ESI+)

  • Molecular Ion: The base peak would likely be the protonated molecule [M+H]⁺, where M is the free base (C₆H₇N₃). The expected m/z would be approximately 122.07.

  • Fragmentation: Further fragmentation would likely involve the loss of small neutral molecules from the pyrimidine or dihydropyrrole ring.

Experimental Protocol for ESI-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an HPLC system.

  • MS Parameters:

    • Operate in positive ion mode.

    • Set the capillary voltage and cone voltage to optimal values for the instrument.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongN-H stretching vibrations from the protonated amine and pyrrole nitrogen.
3100-3000MediumC-H aromatic stretching.
2950-2850MediumC-H aliphatic stretching.
1650-1550StrongC=N and C=C stretching vibrations within the pyrimidine ring.
1500-1400MediumC-H bending vibrations.

Experimental Protocol for FTIR Data Acquisition

  • Sample Preparation: The spectrum can be acquired using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Collect a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the sample spectrum.

  • Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic data presented in this guide, based on predictions and analysis of related structures, provide a comprehensive profile for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride. The detailed protocols for data acquisition and the interpretation of the ¹H NMR, ¹³C NMR, MS, and IR spectra serve as a valuable resource for researchers working with this compound. Rigorous spectroscopic characterization is a cornerstone of chemical research and drug development, ensuring the identity, purity, and quality of the materials used in scientific investigation.

References

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.[Link]

  • ResearchGate. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors.[Link]

  • PubMed. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors.[Link]

  • NMRDB.org. Predict 13C carbon NMR spectra.[Link]

  • RSC Publishing. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][4][5]triazole derivatives as necroptosis inhibitors.[Link]

  • PubMed. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design.[Link]

Sources

The Pyrrolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,4-d]pyrimidine core, a unique fused heterocyclic system, has emerged as a scaffold of significant interest in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the pyrrolo[3,4-d]pyrimidine scaffold, delving into its synthesis, diverse medicinal applications, and the intricate structure-activity relationships that govern its biological activity. Particular emphasis is placed on its role in the development of kinase inhibitors, anti-inflammatory agents, and its potential in other therapeutic areas. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery and optimization efforts centered on this promising heterocyclic core.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in a multitude of interactions with biological macromolecules. Among these, the pyrrolopyrimidine family, characterized by a fused pyrrole and pyrimidine ring system, has garnered considerable attention.[1] Depending on the fusion pattern, several isomers exist, including the well-explored pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds. This guide, however, focuses on the less-explored but increasingly important pyrrolo[3,4-d]pyrimidine isomer.

The pyrrolo[3,4-d]pyrimidine core is an attractive framework for drug design due to its unique electronic distribution and steric properties. Its structural analogy to the purine nucleus enables it to function as a bioisostere, effectively mimicking endogenous ligands to interact with the active sites of various enzymes and receptors. This has led to the discovery of pyrrolo[3,4-d]pyrimidine derivatives with a broad spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and antiviral potential.[2][3]

This guide will provide a detailed exploration of the pyrrolo[3,4-d]pyrimidine scaffold, beginning with an in-depth look at its synthetic methodologies, followed by a comprehensive survey of its medicinal chemistry applications, with a focus on the underlying structure-activity relationships (SAR) that drive potency and selectivity.

Synthetic Strategies for the Pyrrolo[3,4-d]pyrimidine Core

The construction of the pyrrolo[3,4-d]pyrimidine scaffold can be achieved through various synthetic routes, often tailored to the desired substitution pattern on the final molecule. The choice of synthetic strategy is critical as it dictates the accessibility of different derivatives for biological evaluation.

Construction from Substituted Pyrrolidines and Pyrrolines

A classical and versatile approach to the pyrrolo[3,4-d]pyrimidine core involves the cyclization of appropriately functionalized pyrrolidine or pyrroline precursors.

One established method starts from 3-amino-4-cyano-3-pyrrolines. The reaction of these precursors with reagents like formamide, guanidine, or thiourea provides a straightforward route to dihydropyrrolo[3,4-d]pyrimidines.[4][5] This method allows for the introduction of various substituents on the pyrimidine ring at the 2- and 4-positions.

Experimental Protocol: Synthesis of 6,7-Disubstituted-dihydropyrrolo[3,4-d]pyrimidines [4][5]

  • Starting Material: A 1,2-disubstituted-3-amino-4-cyano-3-pyrroline.

  • Reaction with Formamide: Heat the pyrroline derivative with an excess of formamide at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, a 4-hydroxypyrrolo[3,4-d]pyrimidine, is isolated by filtration or extraction.

  • Reaction with Guanidine: Treat the pyrroline derivative with guanidine carbonate in a suitable solvent such as ethanol or isopropanol under reflux. This reaction typically yields the corresponding 2,4-diaminopyrrolo[3,4-d]pyrimidine derivative.

  • Reaction with Thiourea: Refluxing the pyrroline derivative with thiourea in the presence of a base like sodium ethoxide in ethanol leads to the formation of the 2-mercapto-4-aminopyrrolo[3,4-d]pyrimidine.

  • Purification: The crude products are purified by recrystallization or column chromatography to yield the desired dihydropyrrolo[3,4-d]pyrimidine derivatives.

The fully unsaturated pyrrolo[3,4-d]pyrimidine ring system can then be obtained through subsequent oxidation or other chemical modifications.[4]

Multi-component Reactions for Spiro Derivatives

Multi-component reactions (MCRs) have gained prominence in medicinal chemistry due to their efficiency in generating complex molecules in a single step. A notable application of MCRs in the synthesis of pyrrolo[3,4-d]pyrimidines is the preparation of spiro derivatives.

A one-pot condensation reaction involving an amino cyclohexane derivative, an aldehyde, and other suitable reagents can lead to the formation of functionalized spiro pyrrolo[3,4-d]pyrimidines.[6][7] This approach allows for the rapid generation of a library of compounds with diverse substitution patterns, which is highly valuable for SAR studies.

Experimental Protocol: One-Pot Synthesis of Spiro Pyrrolo[3,4-d]pyrimidines [6]

  • Reactants: A mixture of an amino cyclohexane derivative (e.g., 2-amino-cyclohexane-1,1-dicarbonitrile), an aromatic aldehyde (e.g., benzaldehyde), and a source of ammonia (e.g., ammonium acetate) are used.

  • Solvent and Catalyst: The reaction is typically carried out in a protic solvent like ethanol, often in the presence of a catalyst such as a Lewis acid or a base to facilitate the condensation steps.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period, and the progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent to afford the desired spiro pyrrolo[3,4-d]pyrimidine derivative.

The diagram below illustrates a generalized workflow for the synthesis and evaluation of pyrrolo[3,4-d]pyrimidine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Pyrrolines, Amino Cyclohexanes) Reaction Chemical Transformation (e.g., Cyclization, MCR) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization InVitro In Vitro Assays (e.g., Kinase Inhibition, Cell Viability) Characterization->InVitro Compound Library SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Reaction Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Studies (e.g., Animal Models) Lead_Opt->InVivo

Caption: A generalized workflow for the synthesis and biological evaluation of pyrrolo[3,4-d]pyrimidine derivatives.

Medicinal Chemistry Applications of the Pyrrolo[3,4-d]pyrimidine Scaffold

The versatility of the pyrrolo[3,4-d]pyrimidine scaffold has been demonstrated through its application in targeting a range of diseases. Its ability to act as a hinge-binding motif in kinases has been a major focus of research, but its utility extends to other important biological targets.

Kinase Inhibition in Cancer Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrrolo[3,4-d]pyrimidine scaffold, as a purine isostere, is well-suited to target the ATP-binding site of kinases.

ATR kinase is a key protein in the DNA damage response (DDR) pathway and represents a promising target for cancer therapy. A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been identified as a new class of potent ATR inhibitors.[3] Optimization of this series led to the discovery of compounds with low nanomolar IC50 values against ATR kinase. These compounds demonstrated significant anti-tumor activity in vitro and were shown to reduce the phosphorylation of ATR and its downstream signaling proteins.[3]

The general structure of these ATR inhibitors features a substituted phenyl group at the 4-position and a sulfonyl group at the 6-position of the dihydropyrrolo[3,4-d]pyrimidine core. The nature of these substituents plays a crucial role in determining the potency and selectivity of the inhibitors.

Anti-inflammatory Agents

Inflammation is a complex biological response implicated in numerous diseases. Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), are important drug targets.

Novel spiro pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes.[6][7] Several of these compounds exhibited significant anti-inflammatory activity and demonstrated selectivity for COX-2 over COX-1, which is a desirable profile for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[6][8]

The structure-activity relationship studies of these spiro compounds revealed that the nature and position of substituents on the aromatic rings attached to the core structure significantly influence their inhibitory potency and selectivity.[6] For instance, certain substitutions led to compounds with selectivity indices for COX-2 that were superior to the established drug, celecoxib.[8]

The diagram below illustrates the role of pyrrolo[3,4-d]pyrimidine derivatives in inhibiting key signaling pathways.

G cluster_pathway Cellular Signaling Pathways DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Inflammatory_Stimuli Inflammatory Stimuli COX COX Enzymes Inflammatory_Stimuli->COX Cell_Cycle Cell Cycle Arrest / Apoptosis ATR->Cell_Cycle Inflammation Inflammation COX->Inflammation Inhibitor Pyrrolo[3,4-d]pyrimidine Inhibitor Inhibitor->ATR Inhibition Inhibitor->COX Inhibition

Caption: Inhibition of ATR kinase and COX enzymes by pyrrolo[3,4-d]pyrimidine derivatives.

Other Potential Therapeutic Applications

While the primary focus has been on cancer and inflammation, the pyrrolo[3,4-d]pyrimidine scaffold holds promise for other therapeutic areas. For instance, related pyrrolopyrimidine derivatives have shown potential as antiviral agents, targeting viral polymerases.[2] Although specific examples for the [3,4-d] isomer are less common, the structural similarities suggest that this is a viable avenue for future research.

Furthermore, some pyrrolopyridine derivatives, which share a similar heterocyclic core, have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[9][10] This suggests that the pyrrolo[3,4-d]pyrimidine scaffold could also be explored for its neuroprotective properties.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of potent and selective inhibitors.

For kinase inhibitors based on the related pyrazolo[3,4-d]pyrimidine scaffold, it has been shown that substitutions at the 1- and 3-positions of the pyrazole ring and the 4-position of the pyrimidine ring are critical for activity and selectivity.[11][12][13] Similar principles can be applied to the pyrrolo[3,4-d]pyrimidine core.

In the case of the ATR inhibitors, the presence of a sulfonamide group at the 6-position and specific substitutions on the 4-phenyl ring were found to be essential for high potency.[3] For the COX-inhibiting spiro derivatives, the nature of the substituents on the fused cyclohexane ring and the aromatic moieties attached to the pyrimidine ring dictate the inhibitory activity and COX-2 selectivity.[6]

The following table summarizes the inhibitory activities of representative pyrrolo[3,4-d]pyrimidine derivatives against various targets.

Compound IDTargetIC50 (µM)Reference
5g ATR Kinase0.007[3]
Spiro-11 COX-2(Selectivity Index: 175)[6][8]
Spiro-14 COX-2(IC50 for anti-inflammatory activity: 6.00)[6][8]

Future Perspectives and Conclusion

The pyrrolo[3,4-d]pyrimidine scaffold represents a privileged core in medicinal chemistry with demonstrated potential for the development of novel therapeutic agents. While its application as kinase and COX inhibitors is the most explored, the structural versatility of this scaffold opens up avenues for targeting a wider range of biological targets.

Future research in this area should focus on:

  • Exploring Diverse Synthetic Methodologies: The development of new and efficient synthetic routes to access a wider range of substituted pyrrolo[3,4-d]pyrimidines is crucial for expanding the chemical space for drug discovery.

  • Broadening the Scope of Biological Targets: Investigating the potential of this scaffold against other target classes, such as viral enzymes, G-protein coupled receptors, and ion channels, could lead to novel therapeutic breakthroughs.

  • In-depth Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the drug metabolism and pharmacokinetic (DMPK) properties and toxicological profiles of lead compounds is essential for their successful translation into clinical candidates.

  • Structure-Based Drug Design: The use of computational tools and structural biology to guide the design of more potent and selective inhibitors will be instrumental in advancing the field.

References

[6] Abdullah Y. A. Alzahrani, Wesam S. Shehab, Asmaa H. Amer, Mohamed G. Assy, Samar M. Mouneir, Maged Abdelaziz and Atef M. Abdel Hamid. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 2024. [Link]

[11] Ling-Ling Yang, Guo-Bo Li, Shuang Ma, et al. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 2013. [Link]

[4] J. F. Cavalla and J. A. D. Willis. Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. Journal of the Chemical Society C: Organic, 1967. [Link]

[5] J. F. Cavalla and J. A. D. Willis. Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. Sci-Hub, 1967. [Link]

[12] Ling-Ling Yang, Guo-Bo Li, Shuang Ma, et al. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed, 2013. [Link]

[13] Ling-Ling Yang, Guo-Bo Li, Shuang Ma, et al. Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate, 2013. [Link]

[14] G. Karabanovich, J. Zemanová, M. Oravec, et al. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI, 2024. [Link]

[2] Heba A. Hassan, Amira M. El-Gamal, Sameh M. Soror, et al. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed, 2019. [Link]

[15] Pfizer Inc. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents, 2008.

[16] D. Potyrak, M. Wakulik, A. Panek, et al. Structures of tested pyrrolo[3,4-d]pyridazinone derivatives. ResearchGate, 2021. [Link]

[1] M. A. A. Radwan, A. M. Al-Abdullah, H. H. Al-Abdullah, et al. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central, 2025. [Link]

[17] Ramin Javahershenas, Jabbar Khalafy, Rolf Herman Prager. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Organic Chemistry: An Indian Journal, 2015. [Link]

[18] Astra Aktiebolag. Pyrrolo [3,4-d] pyrimidinone derivatives and their use as medicaments. Google Patents, 1999.

[19] Maryam Kouhkan, Ramin Javahershenas, Jabbar Khalafy. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing, 2021. [Link]

[20] Martin Bräuer, Peter G. Jones, Matthias Tamm, et al. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health, 2016. [Link]

[21] A. T. M. T. Islam, A. M. H. Kabir, M. A. Ali, et al. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. National Institutes of Health, 2022. [Link]

[22] S. S. Ghabrial, A. M. El-Gendy, M. I. El-Gamal, et al. Multistep Synthesis of Pyrido[3',2':4,5]- pyrrolo[3,2-d][4][6]oxazin-4(5H)-one from 2-Aminonicotinonitriles. ResearchGate, 2013. [https://www.researchgate.net/publication/287979607_Multistep_Synthesis_of_Pyrido3'2'45]-_pyrrolo32-d13oxazin-45H-one_from_2-Aminonicotinonitriles]([Link])

[23] Warner-Lambert Company. 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. Google Patents, 1997.

[24] Simes Societa'italiana Medicinali E Sintetici S.P.A. Pyrrolo [3,4-d] pyrimidines. Google Patents, 1976.

[7] Abdullah Y. A. Alzahrani, Wesam S. Shehab, Asmaa H. Amer, et al. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing, 2024. [Link]

[25] G. Karabanovich, J. Zemanová, M. Oravec, et al. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central, 2024. [Link]

[9] A. Kumar, P. Kumar, V. Kumar, et al. Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PubMed Central, 2021. [Link]

[26] S. Singh, A. K. Singh, S. Kumar, et al. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed, 2024. [Link]

[3] Y. Wang, Y. Li, Y. Liu, et al. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed, 2022. [Link]

[27] A. M. M. Abdel-Megied, M. A. El-Sattar, A. A. El-Mashed, et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health, 2024. [Link]

[28] A. Gangjee, S. P. Singh, Y. Zhao, et al. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PubMed Central, 2016. [Link]

[29] Y. Wang, Y. Zhang, Y. Li, et al. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications, 2025. [Link]

[30] Asmaa E Kassab. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed, 2023. [Link]

[31] A. M. M. Abdel-Megied, M. A. El-Sattar, A. A. El-Mashed, et al. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed, 2021. [Link]

[8] Abdullah Y. A. Alzahrani, Wesam S. Shehab, Asmaa H. Amer, et al. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing, 2024. [Link]

[32] J. Li, D. Zhang, C. Zhang, et al. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health, 2025. [Link]

[33] A. M. M. Abdel-Megied, M. A. El-Sattar, A. A. El-Mashed, et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI, 2023. [Link]

[10] M. Wakulik, A. Panek, D. Potyrak, et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central, 2021. [Link]

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Methodological & Application

Application Note: Strategic Utilization of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride as a Core Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, serving as a foundational core for a multitude of targeted therapeutics. Its structural resemblance to the purine nucleus allows it to function as an effective hinge-binding motif for various protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[1] The dihydrochloride salt of this scaffold is a stable, readily available starting material for the synthesis of compound libraries aimed at discovering potent and selective drug candidates.

Notably, derivatives of this scaffold have led to the discovery of highly potent inhibitors of key enzymes in the DNA Damage Response (DDR) pathway, such as Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR kinase inhibitors are a promising class of anti-cancer agents, particularly for tumors with specific DNA repair deficiencies.[3] This application note provides a comprehensive guide for researchers and drug development professionals on the effective use of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride in synthesis. It covers the material's properties, essential synthetic considerations, and a detailed, field-proven protocol for its derivatization.

Physicochemical Properties and Handling

Understanding the properties of the starting material is paramount for successful and reproducible synthesis. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is typically supplied as a stable solid, but its reactivity is unlocked upon conversion to its free base form.

Table 1: Material Specifications

PropertyValueSource(s)
CAS Number 157327-51-0[4][5][6]
Molecular Formula C₆H₉Cl₂N₃[5]
Molecular Weight 194.06 g/mol [5]
Appearance Off-white to pale yellow solid[7]
Typical Purity ≥97.5%[7]
Storage Conditions Store at room temperature[5][8]
Topological Polar Surface Area (TPSA) 37.81 Ų[5]

Handling and Safety:

  • As a dihydrochloride salt, the compound is hydrophilic and should be stored in a dry environment to prevent clumping.

  • Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

  • The free base form is more reactive and should be handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential degradation, especially if stored for extended periods.

The Pyrrolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

The strategic value of this scaffold lies in its ability to anchor a molecule within the ATP-binding pocket of a kinase. The pyrimidine ring system is adept at forming critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine in ATP. The fused pyrrolidine ring presents a secondary amine at the N-6 position, which acts as a versatile chemical handle. This handle typically points towards the solvent-exposed region of the binding pocket, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties without disrupting the core hinge-binding interaction.

KinaseBindingConcept cluster_0 Kinase ATP-Binding Pocket cluster_1 Hinge Hinge Region (Backbone Amides) SolventRegion Solvent-Exposed Region Inhibitor Pyrimidine Core N-6 Position R-Group for Selectivity & Potency Inhibitor:f0->Hinge H-Bonds Inhibitor:f2->SolventRegion Fine-tunes Properties caption General binding mode of a pyrrolopyrimidine inhibitor.

Caption: General binding mode of a pyrrolopyrimidine inhibitor.

General Synthetic Considerations

The primary synthetic challenge and opportunity when using 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is the selective functionalization of the secondary amine at the N-6 position.

A. Liberation of the Free Base The dihydrochloride salt is unreactive in most organic coupling reactions. The first step is invariably the neutralization to the free base. This can be done in situ or as a separate workup step.

  • In situ Neutralization: For many reactions, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to the reaction mixture in stoichiometric excess (typically 2.2-3.0 equivalents) to both neutralize the salt and scavenge acid byproducts from the subsequent reaction.

  • Aqueous Workup: The salt can be dissolved in water and neutralized with a mild inorganic base (e.g., NaHCO₃, K₂CO₃). The resulting free base is then extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate, dried, and concentrated. This method provides the pure free base, which is preferable for sensitive downstream reactions.

B. Key Derivatization Reactions The nucleophilic secondary amine is amenable to a variety of standard transformations, allowing for the construction of diverse chemical libraries.

DerivatizationPathways cluster_reactions N-6 Functionalization Pathways Start 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (Free Base) Acylation N-Acylation Start->Acylation RCOCl, Base or RCOOH, Coupling Agent Alkylation N-Alkylation Start->Alkylation R-X, Base or R-CHO, NaBH(OAc)₃ Sulfonylation N-Sulfonylation Start->Sulfonylation RSO₂Cl, Base Arylation N-Arylation Start->Arylation Ar-X, Pd or Cu catalyst Product1 Product1 Acylation->Product1 Amide Product Product2 Product2 Alkylation->Product2 Amine Product Product3 Product3 Sulfonylation->Product3 Sulfonamide Product Product4 Product4 Arylation->Product4 Arylamine Product caption Key synthetic pathways for derivatizing the scaffold.

Caption: Key synthetic pathways for derivatizing the scaffold.

Detailed Experimental Protocol: Synthesis of an N-Acylated Derivative

This protocol details a representative N-acylation, a common reaction to link the scaffold to various side chains, as demonstrated in the synthesis of ATR inhibitors.[2]

Protocol 1: Synthesis of 6-(4-methoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Objective: To provide a robust and reproducible method for the N-acylation of the pyrrolo[3,4-d]pyrimidine core, yielding a key intermediate for further elaboration.

Materials:

  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

ProtocolWorkflow Start 1. Setup & Inerting - Add starting salt and DCM to flask - Purge with N₂/Ar Step2 2. Free Base Generation - Cool flask to 0 °C - Add DIPEA dropwise Start->Step2 Step3 3. Acylation Reaction - Slowly add 4-methoxybenzoyl chloride - Stir at 0 °C to RT Step2->Step3 Step4 4. Monitoring - Check reaction progress by TLC/LC-MS - (Target: ~1-3 hours) Step3->Step4 Step5 5. Aqueous Workup - Quench with water - Extract with DCM - Wash with NaHCO₃, then brine Step4->Step5 Step6 6. Isolation - Dry organic layer (MgSO₄) - Filter and concentrate Step5->Step6 Step7 7. Purification & Characterization - Purify by flash chromatography - Analyze by ¹H NMR, ¹³C NMR, MS Step6->Step7 caption Workflow for the N-acylation protocol.

Caption: Workflow for the N-acylation protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (e.g., 1.0 g, 5.15 mmol, 1.0 eq) and anhydrous DCM (50 mL).

    • Causality: An inert atmosphere prevents moisture from hydrolyzing the acid chloride and ensures an anhydrous environment for the reaction.

  • Free Base Generation: Cool the resulting suspension to 0 °C using an ice-water bath. Add DIPEA (e.g., 2.7 mL, 15.45 mmol, 3.0 eq) dropwise via syringe. Stir the mixture for 15-20 minutes. The suspension should become a clear solution as the free base is formed.

    • Causality: Cooling to 0 °C helps to control the exotherm from both the neutralization and the subsequent acylation. DIPEA is a non-nucleophilic base, ideal for scavenging protons without competing as a reactant. A slight excess ensures complete neutralization.

  • Acylation: While maintaining the temperature at 0 °C, slowly add a solution of 4-methoxybenzoyl chloride (e.g., 0.97 g, 5.67 mmol, 1.1 eq) in anhydrous DCM (10 mL) to the reaction mixture.

    • Causality: A slight excess of the acylating agent ensures the reaction goes to completion. Slow, cold addition prevents side reactions and controls the exothermic nature of the acylation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Causality: Monitoring is crucial for determining the reaction endpoint, preventing the formation of degradation products from prolonged reaction times.

  • Workup: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

    • Causality: The NaHCO₃ wash removes any unreacted acid chloride and excess HCl salts. The brine wash removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product as a solid.

Expected Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Table 2: Representative Analytical Data

CompoundMethodExpected Results
Starting Material ¹H NMR (DMSO-d₆)Broad singlet for N-H proton; characteristic peaks for pyrimidine and pyrrolidine rings.[9]
MS (ESI+)m/z = 122.1 [M+H]⁺ (for free base)
Product ¹H NMR (CDCl₃)Disappearance of the N-H proton. Appearance of aromatic protons from the 4-methoxybenzoyl group (doublets at ~7.5 and ~6.9 ppm). Singlet for the methoxy group (~3.8 ppm).
MS (ESI+)m/z = 256.1 [M+H]⁺

Conclusion

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a high-value, versatile scaffold for the synthesis of kinase inhibitors and other biologically active molecules. Its effective use hinges on a proper understanding of its chemical properties, particularly the need to generate the reactive free base from its stable salt form. The N-acylation protocol described herein provides a reliable and scalable method for derivatization, opening the door to the creation of diverse compound libraries for structure-activity relationship (SAR) studies. By leveraging this core, researchers are well-equipped to develop novel therapeutics targeting a range of human diseases.

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors.
  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. ChemScene.
  • 6,7-DIHYDRO-5H-PYRROLO-[3,4-D]-PYRIMIDINE DIHYDROCHLORIDE. ChemicalBook.
  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. PubMed.
  • 6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine. PubChem.
  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride. ChemScene.
  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride. MySkinRecipes.
  • 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. Benchchem.
  • CAS 157327-51-0 | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride. Alchem Pharmtech.
  • 6,7-dihydro-5h-pyrrolo-[3,4-d]-pyrimidine dihydrochloride(157327-51-0) 1 h nmr. ChemicalBook.
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.

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Application Notes and Protocols for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as ATR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Guardian of the Genome

The Ataxia Telangiectasia and Rad3-related (ATR) kinase stands as a principal regulator of the DNA Damage Response (DDR), a sophisticated network of signaling pathways that safeguards genomic integrity.[1] ATR is particularly activated by single-stranded DNA (ssDNA) regions that form at stalled replication forks, a common feature of rapidly proliferating cancer cells.[2] This heightened reliance of tumor cells on the ATR pathway for survival, often due to underlying defects in other DDR pathways (such as ATM deficiency), presents a therapeutic vulnerability. The concept of synthetic lethality, where the inhibition of a compensatory pathway in a genetically compromised cell leads to cell death, is a cornerstone of modern cancer therapy.[3][4]

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a novel and potent chemical class of ATR inhibitors.[4] These small molecules effectively block the kinase activity of ATR, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, selective killing of cancer cells. This document provides a comprehensive guide for researchers, offering in-depth application notes and detailed protocols for the evaluation of this promising class of ATR inhibitors.

Mechanism of Action: Abrogating the Replication Stress Response

Under conditions of replication stress, ATR, in complex with its binding partner ATRIP, is recruited to ssDNA coated with Replication Protein A (RPA). This initiates a signaling cascade, a key event of which is the phosphorylation of the downstream checkpoint kinase 1 (Chk1) at serine 345 (p-Chk1 Ser345).[4] Activated Chk1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair and preventing the propagation of damaged DNA.

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives function as ATP-competitive inhibitors of ATR, effectively blocking its kinase activity. This inhibition prevents the phosphorylation and activation of Chk1, thereby abrogating the downstream signaling cascade. The consequences of this are twofold: the disruption of cell cycle checkpoints and the destabilization of stalled replication forks, leading to their collapse and the formation of DNA double-strand breaks (DSBs). This accumulation of catastrophic DNA damage triggers apoptotic cell death.

ATR_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibitor Inhibition ssDNA ssDNA formation RPA RPA coating ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex pChk1 p-Chk1 (Ser345) ATR_ATRIP->pChk1 Phosphorylation RPA->ATR_ATRIP Recruitment CellCycleArrest G2/M Cell Cycle Arrest pChk1->CellCycleArrest DNA_Repair DNA Repair pChk1->DNA_Repair Inhibitor 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivative Inhibitor->ATR_ATRIP Inhibition HTRF_Assay cluster_reaction Kinase Reaction cluster_detection Detection ATR ATR Kinase Phospho_Substrate Phosphorylated Biotinylated Substrate ATR->Phospho_Substrate Substrate Biotinylated Substrate Substrate->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Inhibitor Test Compound Inhibitor->Phospho_Substrate FRET FRET Signal Phospho_Substrate->FRET Eu_Ab Europium-Ab Eu_Ab->FRET SA_XL665 Streptavidin-XL665 SA_XL665->FRET

Caption: Workflow for the HTRF-based ATR kinase assay.

Materials:

  • Recombinant human ATR enzyme

  • Biotinylated peptide substrate (e.g., biotin-p53-derived peptide)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT)

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phospho-serine/threonine antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives in 100% DMSO. A typical starting concentration is 10 mM.

  • Enzyme and Substrate Preparation: Dilute the ATR enzyme and biotinylated substrate to the desired concentrations in Assay Buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the ATR enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Prepare the ATP solution in Assay Buffer.

    • Add 4 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection mix by diluting the europium-labeled antibody and streptavidin-XL665 in HTRF Detection Buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Cell Viability Assay

This protocol outlines the use of a resazurin-based assay to determine the effect of the ATR inhibitors on the proliferation of cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., LoVo, SW620, OVCAR-3) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Add resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle-treated control cells to determine the percentage of cell viability and calculate the IC50 values.

Protocol 3: Western Blot for p-Chk1 (Ser345)

This protocol is for assessing the pharmacodynamic effect of the ATR inhibitors by measuring the phosphorylation of the direct ATR substrate, Chk1.

Procedure:

  • Cell Treatment: Plate cells and treat with the ATR inhibitor for a specified time (e.g., 1-2 hours). It is often beneficial to co-treat with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce a robust p-Chk1 signal.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p-Chk1 (Ser345) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: The membrane can be stripped and reprobed for total Chk1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 4: Immunofluorescence for γH2AX

This protocol is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with the ATR inhibitor as described for the Western blot.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 5% normal goat serum for 1 hour.

    • Incubate with a primary antibody against γH2AX overnight at 4°C.

    • Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Protocol 5: Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with an ATR inhibitor. [5] Procedure:

  • Cell Plating: Plate a known number of cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and treatment condition to yield a countable number of colonies.

  • Treatment: Allow the cells to adhere for a few hours before treating with the ATR inhibitor for a defined period (e.g., 24 hours).

  • Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days to allow for colony formation.

  • Fixation and Staining:

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain the colonies with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Expert Insights and Troubleshooting

  • Kinase Selectivity: While the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has shown high potency for ATR, it is crucial to assess its selectivity against other kinases, particularly those in the PIKK family (ATM, DNA-PK) and other relevant kinases to understand potential off-target effects. Kinase selectivity panels are commercially available for this purpose.

  • Inducing Replication Stress: For cellular assays measuring ATR pathway modulation (e.g., Western blot for p-Chk1), it is often necessary to induce replication stress with agents like hydroxyurea, aphidicolin, or low-dose UV radiation to achieve a robust and measurable signal for inhibition.

  • Pharmacokinetics: The in vivo efficacy of these compounds will be highly dependent on their pharmacokinetic properties. Early assessment of parameters such as solubility, metabolic stability, and oral bioavailability is critical. For example, compound 48f, a 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative, was found to have an oral bioavailability of 30.0% in rats. [2]

Conclusion

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives represent a promising new class of potent and selective ATR inhibitors with significant potential for cancer therapy. The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of these compounds, from initial in vitro kinase profiling to cellular characterization of their mechanism of action and anti-proliferative effects. Rigorous and well-controlled experiments, as outlined in this guide, are essential for advancing these promising molecules through the drug discovery pipeline.

References

  • Zhao, Y., et al. (2023). Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. European Journal of Medicinal Chemistry, 246, 114945. [Link]

  • ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. [Link]

  • Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]

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Application Notes & Protocols: In Vitro Profiling of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyrimidine Scaffold as a Privileged Kinase Inhibitor Core

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Structurally, it acts as an ATP mimic, making it a "privileged scaffold" for the design of kinase inhibitors.[1][2] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, compounds based on this pyrrolopyrimidine framework have been developed to target a range of oncologically-relevant kinases, including Ataxia Telangiectasia and Rad3-related (ATR) kinase, Polo-like Kinase 1 (PLK1), and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7][8]

This guide provides a comprehensive overview of the essential in vitro assays required to characterize the activity, potency, and cellular effects of novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. The protocols are designed for researchers in drug discovery and chemical biology, offering both the "how" and the critical "why" behind each experimental step.

Foundational Assays: Direct Target Inhibition (Biochemical)

The first step in characterizing a potential inhibitor is to measure its direct effect on the purified target enzyme. Homogeneous, high-throughput assays are preferred for their speed and reduced sample handling. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as HTRF® and LanthaScreen®, are industry standards for this purpose.[3][9][10]

Principle of TR-FRET Kinase Assays

TR-FRET assays measure the phosphorylation of a substrate by a kinase. The technology uses a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as a FRET donor and a suitable fluorophore (e.g., XL665 or Fluorescein) as an acceptor.[10][11]

  • Kinase Reaction: The kinase, a substrate (often a biotinylated or fluorescently-labeled peptide), the test compound, and ATP are incubated together.

  • Detection: A detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added. EDTA is included to chelate Mg²⁺ and stop the kinase reaction.

  • Signal Generation: If the substrate is phosphorylated, the antibody binds. This brings the donor (on the antibody) and acceptor (on the substrate) into close proximity, allowing FRET to occur upon excitation. The resulting FRET signal is directly proportional to the extent of substrate phosphorylation.[12][13]

An inhibitor will reduce substrate phosphorylation, leading to a decreased TR-FRET signal.

Workflow for a TR-FRET Biochemical Kinase Assay

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_cmpd 1. Prepare Compound Dilution Series add_cmpd 4. Add Compound/ DMSO to Plate prep_cmpd->add_cmpd prep_enzyme 2. Prepare Kinase Solution add_enzyme 5. Add Kinase (Pre-incubation) prep_enzyme->add_enzyme prep_sub 3. Prepare Substrate/ATP Working Solution start_rxn 6. Add Substrate/ATP (Start Reaction) prep_sub->start_rxn add_cmpd->add_enzyme add_enzyme->start_rxn incubate_rxn 7. Incubate at RT start_rxn->incubate_rxn stop_rxn 8. Add Stop/Detection Reagent (Ab-Eu, EDTA) incubate_rxn->stop_rxn incubate_detect 9. Incubate at RT stop_rxn->incubate_detect read_plate 10. Read TR-FRET Signal (e.g., 665nm / 620nm) incubate_detect->read_plate analyze 11. Calculate IC50 Value read_plate->analyze

Caption: Workflow for a typical TR-FRET biochemical kinase inhibition assay.

Protocol: General TR-FRET Kinase Assay for IC₅₀ Determination

This protocol is a generalized template for a 384-well plate format and should be optimized for each specific kinase-substrate pair.

Materials:

  • Recombinant Kinase (e.g., PLK1, CDK2/CycA2, ATR)

  • Biotinylated peptide substrate (e.g., Biotin-poly-GT for tyrosine kinases)[9]

  • Kinase Assay Buffer (e.g., 40 mM Tris, 200 mM NaCl, 1 mM MgCl₂)[14]

  • ATP solution

  • Test Compounds (6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives) dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)[15]

  • HTRF® or LanthaScreen® Detection Buffer

  • Europium (Eu)-labeled anti-phospho-antibody

  • Streptavidin-XL665 (SA-XL665) or equivalent acceptor

  • Low-volume 384-well assay plates (e.g., white, non-binding surface)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating (2 µL/well):

    • Prepare a serial dilution of your test compounds in 100% DMSO. A typical starting concentration is 1 mM.

    • Dispense 2 µL of the compound dilutions, positive control, or DMSO (vehicle control) into the appropriate wells of the 384-well plate.

  • Enzyme Addition (4 µL/well):

    • Dilute the kinase to the desired working concentration (e.g., 2X the final concentration) in Kinase Assay Buffer. The optimal concentration must be empirically determined by titrating the enzyme.

    • Add 4 µL of the diluted kinase solution to each well.

    • Rationale: Adding the enzyme to the compound first allows for a brief pre-incubation (typically 15-30 minutes at room temperature), which is important for inhibitors that may have slow binding kinetics.

  • Reaction Initiation (4 µL/well):

    • Prepare a 3X working solution of ATP and biotinylated substrate in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Add 4 µL of the ATP/substrate mix to all wells to start the reaction. The final volume is now 10 µL.

    • Seal the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. This time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and Detection (10 µL/well):

    • Prepare the detection reagent mix by diluting the Eu-labeled antibody and SA-XL665 in Detection Buffer. This buffer contains EDTA to stop the kinase reaction.[12]

    • Add 10 µL of the detection mix to each well for a final volume of 20 µL.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[9]

    • The HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000 is calculated. This ratio corrects for well-to-well variations and compound interference.[9]

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the kinase activity by 50%.

Cellular Assays: Assessing Compound Effects in a Biological Context

While biochemical assays confirm direct target inhibition, cell-based assays are crucial to determine if a compound can enter cells, engage its target, and elicit a biological response.

Cell Viability and Cytotoxicity Assays

These assays provide a broad measure of a compound's effect on cell proliferation and health. The MTT assay is a widely used, robust colorimetric method.[16][17]

Principle: Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate.[17] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF7, HCT116) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the pyrrolopyrimidine compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement and Pathway Modulation

To confirm that the observed cytotoxicity is due to the inhibition of the intended kinase, it is essential to measure the phosphorylation status of a key downstream substrate within the cell. For example, inhibition of ATR kinase in the DNA damage response pathway leads to reduced phosphorylation of its substrate, Chk1.[1][5]

Signaling Pathway & Western Blot Workflow

Western_Blot_Workflow cluster_pathway Example: ATR Signaling Pathway cluster_workflow Western Blot Experimental Workflow DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase DNA_Damage->ATR pChk1 p-Chk1 ATR->pChk1 Phosphorylates Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->ATR Inhibits CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest step1 1. Treat Cells with Compound +/- DNA Damaging Agent step2 2. Lyse Cells & Quantify Protein step1->step2 step3 3. SDS-PAGE Separation step2->step3 step4 4. Transfer to Membrane step3->step4 step5 5. Probe with Primary Antibodies (p-Chk1, Chk1, Actin) step4->step5 step6 6. Probe with Secondary Antibody & Detect step5->step6

Caption: ATR signaling and the workflow to validate inhibitor action via Western blot.

Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Plate cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for a defined period (e.g., 2-6 hours). If necessary, stimulate the pathway (e.g., with a DNA damaging agent like hydroxyurea to activate ATR).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Chk1).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total protein (e.g., anti-Chk1) and a loading control (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading.

Interpretation: A potent and specific inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal, with little to no change in the total substrate or loading control levels.

Data Presentation and Interpretation

Aggregating data into a clear format is essential for structure-activity relationship (SAR) analysis. A summary table allows for direct comparison of a compound's biochemical potency against its cellular activity.

Table 1: Representative In Vitro Profile of Hypothetical Pyrrolopyrimidine Compounds

Compound IDTarget Kinase IC₅₀ (nM) [Biochemical]Cell Line A GI₅₀ (nM) [Cell Viability]Cell Line B GI₅₀ (nM) [Cell Viability]
PYR-001 785120
PYR-002 250>10,000>10,000
PYR-003 12150210
Control 55075
  • Analysis: Compound PYR-001 shows high biochemical potency (7 nM) that translates to good cellular activity (85-120 nM). The drop-off between biochemical and cellular potency is expected and can be attributed to factors like cell permeability and target engagement in a complex environment. Compound PYR-002 is a "biochemical hit" but has poor cellular activity, suggesting it may have low membrane permeability or is subject to efflux. Compound PYR-003 shows a similar profile to PYR-001 . Such data is critical for guiding the next steps in medicinal chemistry optimization.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Li, Y., & Xing, H. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23–29. [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • DnaTube.com. (2010, November 24). LanthaScreen. DnaTube.com. [Link]

  • Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]

  • Wang, Y., et al. (2023). Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. The FASEB Journal, 37(4), e22889. [Link]

  • Al-Obaid, A. M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. RSC Advances, 13(28), 19343–19371. [Link]

  • Ortiz, M. V., et al. (2025). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Cancers, 17(3), 446. [Link]

  • Wang, Y., et al. (2023). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(11), 4531. [Link]

  • ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. [Link]

  • Ortiz, M. V., et al. (2025). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Cancers, 17(3), 446. [Link]

  • Kulkarni, R. R., et al. (2020). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Pharmaceutical and Biological Evaluations, 7(4), 221-235. [Link]

  • Li, X., et al. (2020). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1260–1271. [Link]

  • Luyten, K., et al. (2018). In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53. Molecular Oncology, 12(12), 2056–2074. [Link]

  • Hou, Z., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1765–1776. [Link]

  • Hutti, J. E., et al. (2024). First disclosure of AZD8421, a highly selective CDK2 inhibitor to address resistance to CDK4/6 inhibitors in breast and CCNE1-high cancers. Cancer Research. [Link]

  • Li, J., et al. (2025). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Chemical Structures, In Vitro Inhibition, and Comparison of the Calculated Energetics for CDK2 Inhibitors in Monomeric and Activated Complexes. ResearchGate. [Link]

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  • ResearchGate. (2024). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pyrimidine-based anticancer compounds which induced ROS production. ResearchGate. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Guzi, P., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 124. [Link]

  • Blake, J. F., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1776–1783. [Link]

  • Al-Ostath, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Future Medicinal Chemistry, 16(1), 19-41. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135. [Link]

  • Moon, S., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(15), e2953. [Link]

  • Wallace-Povirk, A., et al. (2019). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Cancer Therapeutics, 18(10), 1777–1788. [Link]

  • Sunway Pharm Ltd. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine. Sunway Pharm Ltd. [Link]

  • ResearchGate. (2022). Discovery of 5,7-Dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ResearchGate. [Link]

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Application Notes and Protocols for Cell-Based Assays with Pyrrolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrolo[3,4-d]pyrimidine Derivatives

The pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of a multitude of compounds with significant therapeutic potential. These derivatives have garnered substantial interest in drug discovery, particularly in oncology, due to their common mechanism of action as potent and selective inhibitors of various protein kinases.[1][2][3] Protein kinases are crucial regulators of a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Pyrrolo[3,4-d]pyrimidine derivatives often exert their anti-cancer effects by arresting the cell cycle and inducing apoptosis, or programmed cell death.[1] Understanding the precise cellular consequences of treating cancer cells with these compounds is paramount for their development as effective therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize the biological activity of novel pyrrolo[3,4-d]pyrimidine derivatives. The protocols herein are designed to be robust and self-validating, providing a clear framework for assessing compound efficacy and elucidating the underlying mechanisms of action.

I. Foundational Assays: Assessing Overall Cytotoxicity and Viability

A critical initial step in characterizing any potential anti-cancer compound is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of a compound's potency, typically expressed as a half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the proportion of viable cells by 50%.

Principle of Tetrazolium-Based Viability Assays (MTT & XTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, or the XTT to a water-soluble orange formazan. The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the number of living, metabolically active cells.

Experimental Workflow: Cell Viability Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assay Assay cluster_read Data Acquisition A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of pyrrolo[3,4-d]pyrimidine derivative B->C D Treat cells with compound (include vehicle control) C->D E Incubate for a defined period (e.g., 24, 48, 72 hours) D->E F Add MTT or XTT reagent E->F G Incubate to allow formazan formation F->G H Solubilize formazan crystals (for MTT) G->H I Measure absorbance with a microplate reader H->I

Caption: Workflow for determining cell viability using MTT or XTT assays.

Protocol 1: MTT Cell Viability Assay

This protocol provides a step-by-step method for assessing the effect of pyrrolo[3,4-d]pyrimidine derivatives on the viability of adherent cancer cell lines.

Materials:

  • Human cancer cell line of choice (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Pyrrolo[3,4-d]pyrimidine derivative stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate at 37°C, 5% CO2 overnight to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[3,4-d]pyrimidine derivative in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and no-treatment controls.[7]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.[7][8]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][8]

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time24, 48, or 72 hours
Final DMSO Concentration< 0.5%
MTT Incubation Time2 - 4 hours
Absorbance Wavelength570 nm (reference 630 nm)

II. Mechanistic Assays: Unraveling the Mode of Action

Once the cytotoxic potential of a pyrrolo[3,4-d]pyrimidine derivative is established, the next crucial step is to investigate its mechanism of action. Key cellular processes to investigate include the induction of apoptosis and the perturbation of the cell cycle.

A. Apoptosis Induction

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Many anti-cancer drugs, including kinase inhibitors, exert their therapeutic effect by inducing apoptosis in cancer cells.[9][10][11] Several assays can be employed to detect the hallmark features of apoptosis.

A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[12] These enzymes are synthesized as inactive zymogens and are activated in a cascade-like fashion during apoptosis. Effector caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical changes associated with apoptosis.[9] Caspase activity can be measured using fluorogenic or colorimetric substrates that are specifically cleaved by activated caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase A Death Ligand Binding (e.g., FasL, TNF-α) B Death Receptor Activation A->B C DISC Formation B->C D Caspase-8 Activation C->D J Caspase-3/7 Activation D->J E Pyrrolo[3,4-d]pyrimidine Derivative F Mitochondrial Stress E->F G Cytochrome c Release F->G H Apoptosome Formation G->H I Caspase-9 Activation H->I I->J K Substrate Cleavage (e.g., PARP) J->K L Apoptosis K->L

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Protocol 2: Caspase-Glo® 3/7 Assay

This luminescent assay provides a sensitive and high-throughput method for measuring the combined activity of caspase-3 and caspase-7.

Materials:

  • Cells treated with the pyrrolo[3,4-d]pyrimidine derivative in a 96-well plate (as in Protocol 1)

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with the compound in an opaque-walled 96-well plate as described in Protocol 1.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results can be expressed as fold-change in caspase activity compared to the vehicle-treated control cells.

B. Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, which results from a dysregulated cell cycle. Many kinase inhibitors, including pyrrolo[3,4-d]pyrimidine derivatives, can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), thereby preventing cancer cells from dividing.[1]

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[13][14] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified. Cells in the G1 phase of the cell cycle have a 2N DNA content, cells in the G2 and M phases have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N.[14] This allows for the quantification of the percentage of cells in each phase of the cell cycle.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the preparation and analysis of cells treated with a pyrrolo[3,4-d]pyrimidine derivative for cell cycle analysis by flow cytometry.

Materials:

  • Cells treated with the pyrrolo[3,4-d]pyrimidine derivative in 6-well plates

  • PBS, sterile

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 1 x 10^6 cells in 6-well plates and treat with the desired concentrations of the pyrrolo[3,4-d]pyrimidine derivative for the chosen duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Combine with the supernatant containing any floating cells.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[13]

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity (DNA content). Gating is used to determine the percentage of cells in the sub-G1 (indicative of apoptosis), G0/G1, S, and G2/M phases of the cell cycle.

III. Target Engagement and Pathway Modulation

To confirm that a pyrrolo[3,4-d]pyrimidine derivative is acting on its intended target and modulating downstream signaling pathways, it is essential to perform biochemical analyses within the cellular context.

Principle of Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[15][16] This method allows for the assessment of changes in the expression levels of total proteins and, crucially, the phosphorylation status of key signaling molecules.[15][17] By using phospho-specific antibodies, researchers can determine if a kinase inhibitor is effectively blocking the phosphorylation of its downstream substrates.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol provides a general framework for analyzing the effects of a pyrrolo[3,4-d]pyrimidine derivative on a target kinase and its downstream signaling pathway.

Materials:

  • Cells treated with the pyrrolo[3,4-d]pyrimidine derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.[16]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay kit.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run at a constant voltage.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

IV. Conclusion and Future Directions

The cell-based assays detailed in these application notes provide a robust and comprehensive framework for the preclinical evaluation of novel pyrrolo[3,4-d]pyrimidine derivatives. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and target pathway modulation, researchers can build a detailed pharmacological profile of their compounds. These data are indispensable for lead optimization, candidate selection, and advancing promising new therapies toward clinical development. Future studies may involve more complex models, such as 3D cell cultures or co-culture systems, to better recapitulate the tumor microenvironment and enhance the predictive value of in vitro testing.[18]

References

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Taylor & Francis Online. Full article: Cell-based apoptosis assays in oncology drug discovery. [Link]

  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry - PMC. [Link]

  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Mary Ann Liebert, Inc., publishers. A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]

  • PLOS. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. [Link]

  • PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Antibodies.com. Cell-Based Assays Guide. [Link]

  • PubMed. [Pyrrolo(3,2-d)pyrimidines as potential antitumor agents]. [Link]

  • PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • PubMed. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]

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Modifying the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold: A Guide to Synthetic Diversification for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with target proteins, making it an attractive starting point for the design of novel therapeutics. Notably, derivatives of this scaffold have shown significant promise as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response pathway, highlighting its potential in oncology.[1][2]

This technical guide provides detailed application notes and experimental protocols for the chemical modification of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine system. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of analogues for structure-activity relationship (SAR) studies and the identification of new lead compounds.

Strategic Overview for Modification

The primary sites for modification on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold are the pyrimidine ring (positions 2 and 4) and the pyrrole nitrogen (position 6). Functionalization at these positions allows for the exploration of different chemical spaces and the fine-tuning of pharmacological properties. A common and effective strategy involves the initial synthesis of a versatile intermediate, such as a chlorinated derivative, which can then be subjected to a variety of cross-coupling and substitution reactions.

PART 1: Synthesis of Key Intermediates

A crucial step in the diversification of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is the preparation of reactive intermediates. The 2,4-dichloro derivative is a particularly useful precursor, allowing for sequential and regioselective modifications.

Protocol 1: Synthesis of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

This protocol describes the conversion of the corresponding dione to the dichloro derivative using phosphorus oxychloride (POCl₃). This transformation is a standard method for activating heterocyclic systems for subsequent nucleophilic aromatic substitution and cross-coupling reactions.

Reaction Scheme:

G start 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione reagent POCl₃, Heat start->reagent product 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine reagent->product caption Synthesis of the dichloro intermediate.

Caption: Synthesis of the dichloro intermediate.

Materials:

  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional)

  • Anhydrous 1,4-Dioxane or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • To a stirred suspension of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in anhydrous 1,4-dioxane or toluene, add phosphorus oxychloride (5-10 eq).

  • Optionally, a catalytic amount of N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution. Caution: The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

PART 2: Modification of the Pyrimidine Ring

The chlorinated intermediate is a versatile substrate for introducing a wide range of functional groups at the C2 and C4 positions through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In the context of the 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are crucial for exploring interactions with the target protein. The C4 position is generally more reactive towards Suzuki coupling than the C2 position, allowing for regioselective modification.

Reaction Scheme:

G start 2,4-dichloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents product 4-Aryl/Heteroaryl-2-chloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine reagents->product caption Suzuki-Miyaura coupling at the C4 position.

Caption: Suzuki-Miyaura coupling at the C4 position.

Materials:

  • 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (2-10 mol%)

  • Base (e.g., sodium carbonate [Na₂CO₃], potassium carbonate [K₂CO₃], cesium carbonate [Cs₂CO₃]) (2-3 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DME/water)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-substituted-2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Table of Representative Suzuki-Miyaura Coupling Reactions:

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O (4:1)90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O (10:1)100492
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O (5:1)85878
Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is instrumental for introducing a wide variety of primary and secondary amines at the C4 and C2 positions of the pyrrolo[3,4-d]pyrimidine core, a common feature in many kinase inhibitors.

Reaction Scheme:

G start 4-Aryl/Heteroaryl-2-chloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine reagents Amine (R¹R²NH) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) start->reagents product 4-Aryl/Heteroaryl-2-(R¹R²-amino)-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine reagents->product caption Buchwald-Hartwig amination at the C2 position.

Caption: Buchwald-Hartwig amination at the C2 position.

Materials:

  • Substituted 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Primary or secondary amine (1.2-2.0 eq)

  • Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • Base (e.g., Cesium carbonate [Cs₂CO₃], Sodium tert-butoxide [NaOtBu]) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane), followed by the amine (1.5 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 90-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired 2-amino-substituted product.

PART 3: Modification of the Pyrrole Nitrogen

The secondary amine at the N6 position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a key site for introducing diversity elements that can modulate solubility, cell permeability, and target engagement.

Protocol 4: N-Alkylation and N-Acylation

Direct N-alkylation or N-acylation of the pyrrole nitrogen can be achieved using various electrophiles in the presence of a suitable base.

Reaction Scheme:

G start Substituted 6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine reagents Alkyl Halide or Acyl Chloride Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, CH₃CN) start->reagents product 6-Alkyl/Acyl-substituted 6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine reagents->product caption N-Alkylation/Acylation of the pyrrole nitrogen.

Caption: N-Alkylation/Acylation of the pyrrole nitrogen.

Materials:

  • Substituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Alkyl halide (e.g., iodomethane, benzyl bromide) or acyl chloride (e.g., acetyl chloride) (1.1-1.5 eq)

  • Base (e.g., Potassium carbonate [K₂CO₃], N,N-Diisopropylethylamine [DIPEA], Sodium hydride [NaH]) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF], Acetonitrile [CH₃CN], Tetrahydrofuran [THF])

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 eq) in an anhydrous solvent (e.g., DMF), add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating or acylating agent (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.

Conclusion

The synthetic protocols outlined in this guide provide a robust framework for the systematic modification of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. By employing these methods, researchers can efficiently generate diverse chemical libraries to probe the structure-activity relationships of this important heterocyclic system and accelerate the discovery of novel drug candidates. The versatility of the chlorinated intermediate, coupled with the power of modern cross-coupling and substitution reactions, opens up a vast chemical space for exploration.

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 2022.

  • Design, synthesis, and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.

  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem, 2025.

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. European Journal of Medicinal Chemistry, 2023.

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 2024.

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate, 2022.

  • Synthesis and Antiproliferative Activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides. Bioorganic & Medicinal Chemistry, 2009.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2007.

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 2014.

  • Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry, 2017.

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. European Journal of Medicinal Chemistry, 2012.

  • The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 2008.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2011.

  • Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem, 2025.

  • Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. Journal of Medicinal Chemistry, 1995.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 2021.

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 2022.

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 2020.

  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 2007.

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Application Note: High-Throughput Screening of Pyrrolo[3,4-d]pyrimidine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,4-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibitor Discovery

The pyrrolo[3,4-d]pyrimidine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.[3] Consequently, kinase inhibitors have become a major class of therapeutic agents.

The "privileged" nature of the pyrrolo[3,4-d]pyrimidine scaffold stems from its ability to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding site, a conserved feature across the kinome.[1][2] This inherent binding capability, coupled with the synthetic tractability of the scaffold, allows for the creation of large, diverse chemical libraries through the strategic introduction of various substituents. These libraries can then be subjected to high-throughput screening (HTS) to identify novel and selective kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with pyrrolo[3,4-d]pyrimidine libraries, from library synthesis and quality control to primary screening, hit validation, and data analysis.

Part 1: Pyrrolo[3,4-d]pyrimidine Library: Synthesis and Quality Control

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the chemical library. For pyrrolo[3,4-d]pyrimidines, diversity-oriented synthesis (DOS) and solid-phase synthesis are powerful strategies to generate large numbers of compounds for screening.[4][5][6]

Representative Solid-Phase Synthesis Protocol for a Pyrrolo[3,4-d]pyrimidine Library

This protocol outlines a generalized solid-phase synthesis approach for generating a library of N-substituted pyrrolo[3,4-d]pyrimidines. This method allows for the introduction of diversity at multiple positions of the scaffold.

1. Resin Preparation and Linker Attachment:

  • Start with a suitable solid support, such as Rink amide resin.
  • Attach a safety-catch linker, for example, a sulfonamide linker, to the resin. This allows for the final product to be cleaved under specific conditions that do not degrade the pyrrolo[3,4-d]pyrimidine core.

2. Synthesis of the Pyrrole Ring:

  • Couple the first building block, a protected amino acid derivative (e.g., Fmoc-glycine), to the linker-functionalized resin.
  • Deprotect the amine and react with a 1,3-dicarbonyl compound to form an enaminone.
  • Cyclize the intermediate to form the pyrrole ring, for example, through a Hantzsch-type pyrrole synthesis.[5]

3. Formation of the Pyrimidine Ring:

  • React the pyrrole-functionalized resin with a suitable reagent to construct the pyrimidine ring. A common method involves condensation with a formamide equivalent or a substituted amidine.

4. Introduction of Diversity Elements:

  • N-alkylation/arylation: At this stage, a diverse set of alkyl or aryl halides can be introduced to functionalize the nitrogen atoms of the pyrrolo[3,4-d]pyrimidine core. This is a key step for generating library diversity.
  • Substitution at other positions: Depending on the starting materials and the synthetic route, other positions on the scaffold can be functionalized using reactions like Suzuki or Buchwald-Hartwig couplings.[4]

5. Cleavage and Purification:

  • Once the synthesis is complete, cleave the final compounds from the solid support using the specific conditions required for the safety-catch linker (e.g., treatment with a specific reagent that activates the linker for cleavage).
  • The cleaved compounds are then collected and purified, often using high-throughput purification techniques like mass-directed preparative HPLC.
Library Quality Control: Ensuring the Integrity of Your Screening Deck

The quality of the compound library is paramount for obtaining reliable HTS data and avoiding false positives or negatives.[7][8] A rigorous quality control (QC) process should be implemented before screening.

QC Parameter Methodology Acceptance Criteria
Identity LC-MS (Liquid Chromatography-Mass Spectrometry)Observed mass matches the calculated mass of the intended compound.
Purity LC-MS/UV, HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection)Purity of >90% is generally considered acceptable for primary HTS.[7]
Concentration Quantitative analysis (e.g., using a standard curve with a known concentration of a reference compound)Concentration should be within a defined range (e.g., ±15%) of the target concentration.
Solubility Visual inspection, nephelometry, or light scattering-based methodsNo visible precipitation at the screening concentration in the assay buffer.

Part 2: High-Throughput Screening Workflow

A typical HTS campaign for identifying pyrrolo[3,4-d]pyrimidine-based kinase inhibitors involves a primary biochemical screen to identify initial hits, followed by secondary cell-based assays to confirm activity in a more physiologically relevant context.

Sources

The Strategic Deployment of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine in Fragment-Based Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutics has led to the ascendance of fragment-based drug design (FBDD) as a powerful and efficient alternative to traditional high-throughput screening.[1][2] This methodology hinges on identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3] These initial hits then serve as starting points for the rational construction of more potent, drug-like molecules.[4] Within the vast chemical space available for fragment library construction, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a particularly valuable starting point for numerous drug discovery campaigns, especially those targeting protein kinases.[5][6]

This document provides a detailed guide to the strategic use of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core in FBDD. We will delve into the rationale behind its selection, provide detailed protocols for its application in screening campaigns, and outline a roadmap for its evolution from a weakly binding fragment to a potent lead compound.

The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold: A Privileged Fragment

The utility of a fragment is dictated by its physicochemical properties and its ability to form high-quality interactions with a target. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold excels in this regard, aligning well with the widely accepted "Rule of Three" for fragment design.[3][7]

PropertyValue for Core Scaffold"Rule of Three" GuidelineJustification for FBDD
Molecular Weight ~121.14 g/mol [8]≤ 300 DaLow molecular weight allows for efficient exploration of chemical space and provides ample room for synthetic elaboration.[3][9]
cLogP ~0.6[8]≤ 3Optimal lipophilicity ensures adequate aqueous solubility, a critical factor for biophysical screening methods.[7]
Hydrogen Bond Donors 1[10]≤ 3The single NH donor in the pyrrole ring provides a key interaction point.
Hydrogen Bond Acceptors 3[10]≤ 3The nitrogen atoms in the pyrimidine ring can act as crucial hydrogen bond acceptors, often interacting with the hinge region of kinases.
Rotatable Bonds 0[10]≤ 3The rigid bicyclic structure reduces the entropic penalty upon binding, leading to higher ligand efficiency.

This bicyclic heterocycle is considered a "privileged scaffold" because its core structure is recurrent in a multitude of biologically active compounds, particularly kinase inhibitors.[5][11] Its inherent ability to mimic the adenine core of ATP allows it to effectively target the ATP-binding sites of a wide range of kinases.[12] This pre-validated binding potential significantly increases the probability of identifying high-quality hits during a screening campaign.

FBDD Workflow Using the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold

The successful implementation of this fragment in an FBDD campaign follows a structured, multi-stage process. This workflow is designed to first identify and validate the binding of the core scaffold and then to guide its rational optimization into a potent and selective lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library (including Pyrrolopyrimidine) B Biophysical Screening (NMR or X-ray) A->B Screening C Hit Validation B->C Data Analysis D Structural Biology (Co-crystal Structure) C->D Confirmed Hit E Structure-Based Design (Fragment Growing) D->E Binding Mode F Synthesis of Analogs E->F G SAR Analysis F->G Biological Data G->E Iterative Optimization H Lead Compound G->H Potent & Selective

Caption: FBDD workflow for the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold.

Application Protocol: Fragment Screening by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding interactions characteristic of fragments.[13] Both ligand-observed and protein-observed NMR methods can be employed.

Ligand-Observed NMR for Primary Screening

Ligand-observed methods, such as Saturation Transfer Difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG) experiments, are highly efficient for primary screening of fragment libraries.[1][14]

Protocol: 1D ¹H CPMG Screening

  • Sample Preparation:

    • Prepare a stock solution of the target protein (unlabeled) at a concentration of 10-20 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Prepare stock solutions of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine fragment (and other library members) at 100 mM in d₆-DMSO.

    • Create fragment cocktails by mixing up to 10 fragments, each at a final concentration of 200 µM, with the target protein at a final concentration of 10 µM.[15] Ensure the final DMSO concentration is below 1%.

    • Prepare a control sample for each fragment containing only the fragment at 200 µM in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire 1D ¹H CPMG spectra for each fragment cocktail in the presence and absence of the target protein.

    • Use a CPMG pulse sequence with a total spin-echo time of 40-80 ms to suppress signals from large molecules (the protein).

  • Data Analysis:

    • Compare the spectra of the fragment cocktails with and without the protein.

    • A significant decrease in the signal intensity of a specific fragment in the presence of the protein indicates binding.[16]

    • Deconvolute any hit cocktails by testing each fragment individually to identify the binder.

Protein-Observed NMR for Hit Validation and Mapping

Protein-observed NMR, typically using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, provides definitive evidence of binding and localizes the interaction site on the protein.[17] This is a crucial step for validating hits from primary screens.

Protocol: ¹H-¹⁵N HSQC Titration

  • Sample Preparation:

    • Express and purify the target protein with uniform ¹⁵N-labeling.

    • Prepare a 50-100 µM solution of the ¹⁵N-labeled protein in NMR buffer.

    • Prepare a concentrated stock solution of the validated 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hit.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra after the stepwise addition of the fragment to the protein sample.

  • Data Analysis:

    • Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals.

    • Significant CSPs for specific residues indicate that the fragment is binding at or near these residues, thus mapping the binding site.[17]

    • The magnitude of the CSPs can be used to estimate the dissociation constant (Kd) of the fragment-protein interaction.

NMR_Screening cluster_0 Ligand-Observed NMR (Primary Screen) cluster_1 Protein-Observed NMR (Validation) A Fragment Cocktails + Unlabeled Protein B 1D CPMG Experiment A->B C Signal Attenuation? B->C D Hit Cocktail C->D Yes E Single Fragment Hit + 15N-Labeled Protein D->E Deconvolution F 1H-15N HSQC Titration E->F G Chemical Shift Perturbations? F->G H Validated Hit + Binding Site Info G->H Yes

Caption: NMR screening workflow for fragment identification and validation.

Application Protocol: X-ray Crystallography for Structural Insights

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for the subsequent hit-to-lead optimization phase.[18]

Protocol: Co-crystallization or Soaking

  • Crystal Preparation:

    • Obtain high-quality, reproducible crystals of the target protein.

    • Test the crystals for their stability in the presence of cryoprotectants and solvents (e.g., DMSO) used to dissolve the fragments.[18]

  • Fragment Soaking:

    • Prepare a solution of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine fragment at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing solution.

    • Transfer protein crystals into this solution and allow them to soak for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure by molecular replacement using the apo-protein structure.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment.

  • Analysis of the Binding Mode:

    • Once the fragment is modeled into the density, analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • This structural information will reveal vectors for fragment elaboration.

From Hit-to-Lead: Rational Optimization of the Pyrrolopyrimidine Scaffold

With a validated hit and structural information in hand, the next phase is to evolve the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine fragment into a potent lead compound. The "fragment growing" strategy is particularly well-suited for this scaffold.[4][19]

The existing literature on more potent derivatives provides a valuable guide for this process. For instance, in the development of Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors, substitutions at the C4 and N6 positions of the pyrrolopyrimidine core have been shown to be critical for enhancing potency and selectivity.[20][21]

A Case Study in Rational Growth: Targeting ATR Kinase

ATR kinase is a key regulator in the DNA damage response (DDR) pathway and a target for cancer therapy.[22][23] The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold can serve as an excellent starting point for developing ATR inhibitors.

  • Initial Fragment Hit: The core scaffold binds to the hinge region of the ATR kinase domain.

  • Vector for Growth (C4-position): Structural analysis reveals a hydrophobic pocket adjacent to the C4 position of the pyrimidine ring.

    • Strategy: Synthesize analogs with various aryl or heteroaryl groups at this position to occupy the hydrophobic pocket and increase potency.

  • Vector for Growth (N6-position): The N6 position of the pyrrole ring is often solvent-exposed.

    • Strategy: Introduce substituents at this position to improve physicochemical properties such as solubility and to probe for additional interactions in the solvent-exposed region.

This iterative process of structure-based design, chemical synthesis, and biological evaluation allows for the systematic optimization of the initial fragment hit.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Fragment Growing cluster_2 Optimized Lead A Pyrrolopyrimidine Core (mM affinity) B Add C4-substituent (e.g., phenyl group) A->B Target Hydrophobic Pocket C Add N6-substituent (e.g., to improve solubility) B->C Fine-tune Properties D Potent & Selective Inhibitor (nM affinity) C->D SAR-guided Optimization

Caption: Hit-to-lead optimization via fragment growing.

Conclusion

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a high-value starting point for fragment-based drug design campaigns. Its favorable physicochemical properties, coupled with its status as a privileged structure for kinase inhibition, make it an efficient tool for identifying high-quality initial hits. By employing sensitive biophysical techniques such as NMR and X-ray crystallography, researchers can confidently identify and validate its binding to a target of interest. The subsequent structure-guided optimization, informed by a wealth of existing medicinal chemistry knowledge, provides a clear and rational path from a weakly binding fragment to a potent and selective lead compound. The systematic application of the protocols and strategies outlined in this guide can significantly accelerate drug discovery efforts against a wide range of biological targets.

References

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Troubleshooting & Optimization

Technical Support Center: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the solubility challenges associated with this compound. Our goal is to empower you with the knowledge to ensure experimental success.

Part 1: Troubleshooting Guide - Overcoming Solubility Hurdles

Researchers often encounter difficulties in dissolving 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, a dihydrochloride salt, which can impact experimental reproducibility and data quality. This guide provides a systematic approach to achieving complete and stable solutions.

Issue 1: Compound Fails to Dissolve in Aqueous Buffers (e.g., PBS)

This is the most common challenge. The dihydrochloride salt form suggests good aqueous solubility, yet precipitation or incomplete dissolution is frequently observed.

Root Cause Analysis:

The issue often stems from the "common ion effect" and the compound's interaction with phosphate and other anions in standard buffers. The dihydrochloride salt, when introduced into a phosphate-buffered saline (PBS) solution, can lead to the formation of a less soluble phosphate salt of the parent compound, causing it to precipitate. Furthermore, the pH of the final solution is critical for maintaining the protonated, more soluble state of the pyrrolopyrimidine core.

Step-by-Step Dissolution Protocol:

  • Initial Solvent Selection: Begin by dissolving the compound in a minimal amount of sterile, deionized water or a dilute acid solution (e.g., 0.1 M HCl) before introducing it to your final buffer system. This ensures the compound is fully protonated and dissolved before it encounters potentially problematic ions.

  • pH Adjustment: The pH of the final solution is paramount. The pyrrolopyrimidine nitrogen atoms are basic, and maintaining a slightly acidic pH (typically below 6.5) is crucial for keeping them protonated and enhancing solubility.

  • Controlled Buffer Addition: Once the compound is fully dissolved in the initial solvent, slowly add your desired buffer (e.g., PBS) dropwise while vortexing or stirring continuously. This gradual introduction helps to avoid localized high concentrations that can trigger precipitation.

  • Sonication & Gentle Warming: If cloudiness or particulates persist, gentle warming (up to 37°C) and brief sonication can aid dissolution. However, monitor for any signs of compound degradation, especially with prolonged heat exposure.

  • Final pH Check and Adjustment: After the final volume is reached, verify the solution's pH. If necessary, adjust downwards with dilute HCl to ensure it remains in the optimal solubility range.

Experimental Workflow Diagram:

A Weigh Compound B Add Minimal dH2O or 0.1 M HCl A->B Step 1 C Vortex/Sonicate until Clear B->C Step 2 D Slowly Add Buffer Stock C->D Step 3 E Check for Precipitation D->E Step 4 F Adjust pH (if needed) E->F If Precipitate, Re-evaluate Buffer G Sterile Filter (0.22 µm) E->G If Clear F->G Step 5 H Ready for Use G->H Final

Caption: Optimized dissolution workflow for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride.

Issue 2: Solubility in Organic Solvents for In Vitro Assays

For cell-based assays, initial stock solutions are often prepared in organic solvents like DMSO.

Root Cause Analysis:

While the dihydrochloride salt form is primarily designed for aqueous solubility, high-concentration stock solutions are commonly made in DMSO. The challenge arises when diluting this DMSO stock into an aqueous assay buffer, which can cause the compound to crash out of solution.

Step-by-Step Protocol for DMSO Stocks:

  • High-Quality DMSO: Always use anhydrous, high-purity DMSO to prepare stock solutions. Water contamination can significantly reduce the solubility of many compounds.

  • Concentration Limits: While the compound is soluble in DMSO, it is advisable not to exceed a stock concentration of 10-20 mM to ensure stability and prevent precipitation upon dilution.

  • Dilution Strategy: When preparing working solutions, perform serial dilutions. Avoid a large, single-step dilution from a high-concentration DMSO stock directly into an aqueous buffer. A common practice is to first dilute the DMSO stock in a small volume of cell culture medium without serum, mix thoroughly, and then add this intermediate dilution to the final assay volume.

Solubility Data Summary:

SolventEstimated SolubilityKey Considerations
Water> 10 mg/mLpH-dependent; best results with slightly acidic pH.
PBS (pH 7.4)Variable, often < 1 mg/mLProne to precipitation due to common ion effect.
DMSO~ 20 mg/mLSuitable for high-concentration stock solutions.
EthanolSparingly SolubleNot a recommended primary solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound, a dihydrochloride salt, not dissolving well in PBS?

As detailed in the troubleshooting guide, this is likely due to the common ion effect with the phosphate ions in PBS, leading to the formation of a less soluble phosphate salt. The pH of standard PBS (7.4) may also be too high to maintain the fully protonated and most soluble form of the compound.

Q2: Can I heat the solution to improve solubility?

Gentle warming to approximately 37°C can be effective. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always perform a small-scale test to ensure the stability of your compound under these conditions.

Q3: What is the optimal pH for maintaining the solubility of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride in an aqueous solution?

A slightly acidic pH, generally in the range of 5.0 to 6.5, is recommended. In this range, the basic nitrogen atoms in the pyrrolopyrimidine ring system are more likely to be protonated, which significantly enhances aqueous solubility.

Q4: I have dissolved the compound, but it precipitates over time. How can I prevent this?

Solution instability can be due to several factors:

  • pH Shift: The pH of your solution may be drifting over time. Re-verify and buffer the solution appropriately.

  • Saturation: You may be working with a supersaturated solution. Try preparing a slightly lower concentration.

  • Storage: For storage, it is often best to aliquot and freeze solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: How should I prepare the compound for cell culture experiments?

The recommended method is to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock can then be serially diluted into your cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Logical Relationship Diagram:

Solubility Compound Solubility Precipitation Precipitation Risk Solubility->Precipitation Inversely Correlated pH Solution pH Protonation Compound Protonation State pH->Protonation Dictates Solvent Solvent Choice Solvent->Solubility Impacts Ions Buffer Ions (e.g., PO4³⁻) Ions->Precipitation Can Increase (Common Ion Effect) Protonation->Solubility Directly Affects

Technical Support Center: Optimizing Reaction Conditions for Pyrrolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important heterocyclic synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Introduction to Pyrrolo[3,4-d]pyrimidine Synthesis

The pyrrolo[3,4-d]pyrimidine scaffold is a significant pharmacophore due to its structural analogy to purines, making it a cornerstone in the development of various therapeutic agents. The synthesis of this bicyclic heterocycle, however, can present several challenges, from achieving regioselectivity to managing purification of these often polar molecules. This guide provides practical, experience-driven advice to overcome common hurdles in the synthesis of this valuable class of compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyrrolo[3,4-d]pyrimidines, with a focus on two common synthetic strategies: cyclization of 3-amino-4-cyano-3-pyrrolines and condensation reactions involving 2,3-dioxopyrrolidines.

Scenario 1: Synthesis via Cyclization of 3-Amino-4-cyano-3-pyrrolines

This classical approach involves the reaction of a 3-amino-4-cyano-3-pyrroline precursor with reagents like formamide, guanidine, or thiourea to form the pyrimidine ring.[1][2]

Issue 1: Low Yield of the Desired Pyrrolo[3,4-d]pyrimidine

  • Question: My reaction of 1,2-disubstituted-3-amino-4-cyano-3-pyrroline with formamide results in a low yield of the corresponding 6,7-dihydropyrrolo[3,4-d]pyrimidine. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this cyclization are often due to incomplete reaction, side reactions, or degradation of the product under harsh conditions. Here’s a systematic approach to troubleshoot this issue:

    • Purity of Starting Material: The 3-amino-4-cyano-3-pyrroline precursor must be of high purity. Amine functionalities can be susceptible to air oxidation, and impurities can interfere with the cyclization.

      • Solution: Ensure the starting material is pure by recrystallization or column chromatography before use. Store it under an inert atmosphere if it is found to be unstable.

    • Reaction Temperature and Time: Formamide cyclizations often require high temperatures to proceed. However, prolonged heating can lead to decomposition.

      • Solution: Carefully optimize the reaction temperature and time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation before significant degradation occurs.

    • Dehydration: The final step of the cyclization is the elimination of water. Inefficient removal of water can slow down the reaction or lead to side products.

      • Solution: If the reaction is conducted in a solvent, consider using a Dean-Stark apparatus to remove water azeotropically.

Issue 2: Formation of Unexpected Side Products

  • Question: I am observing multiple spots on my TLC plate when reacting my aminocyanopyrroline with guanidine/thiourea. What are these side products and how can I minimize their formation?

  • Answer: The use of bifunctional nucleophiles like guanidine and thiourea can sometimes lead to the formation of alternative heterocyclic systems or incompletely cyclized intermediates.

    • Incomplete Cyclization: The initial addition of guanidine or thiourea to the cyano group may not be followed by efficient ring closure.

      • Solution: Ensure adequate heating and reaction time. The addition of a catalytic amount of a mild acid or base might facilitate the final cyclization and dehydration steps.

    • Self-Condensation of Guanidine/Thiourea: Under certain conditions, these reagents can undergo self-condensation.

      • Solution: Use a modest excess of the cyclizing agent, but avoid a large excess. Ensure homogenous mixing to prevent localized high concentrations.

    • Alternative Cyclization Pathways: Depending on the substituents on the pyrroline ring, alternative cyclization pathways may become accessible.

      • Solution: A thorough characterization of the major side products by techniques like Nuclear Magnetic Resonance (NMR) and MS is crucial to understand the competing reaction pathways. This understanding will guide the modification of reaction conditions to favor the desired product.

Scenario 2: Multi-component Synthesis of Spiro Pyrrolo[3,4-d]pyrimidines

One-pot multi-component reactions (MCRs) are an efficient way to construct complex molecules like spiro pyrrolo[3,4-d]pyrimidines. However, controlling the reactivity of multiple components can be challenging.

Issue 3: Low Yield and Complex Product Mixture in One-Pot Reactions

  • Question: My one-pot synthesis of a spiro pyrrolo[3,4-d]pyrimidine derivative is giving a low yield and a complex mixture of products. How can I optimize this reaction?

  • Answer: The success of an MCR depends on the careful orchestration of the reactivity of all starting materials.

    • Stoichiometry and Order of Addition: The relative ratios of the reactants are critical. An excess of one component might lead to the formation of side products.

      • Solution: Systematically screen the stoichiometry of each reactant. In some cases, the order of addition of the reactants can significantly influence the outcome. A stepwise addition of reagents might be necessary to control the reaction pathway.

    • Catalyst Choice and Loading: The choice of catalyst can be crucial for both yield and regioselectivity.

      • Solution: Screen a variety of catalysts (e.g., Brønsted acids, Lewis acids, or organocatalysts). Optimize the catalyst loading; higher loading does not always lead to better results and can sometimes promote side reactions.

    • Solvent Effects: The solvent can influence the solubility of intermediates and the rate of different reaction steps.

      • Solution: Experiment with a range of solvents with varying polarities. Sometimes, a solvent mixture can provide the optimal balance of solubility and reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying polar pyrrolo[3,4-d]pyrimidine derivatives?

A1: The purification of polar, nitrogen-containing heterocycles can be challenging. Here are some recommended strategies:

  • Reversed-Phase Chromatography: This is often the method of choice for polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase high in organic content and a small amount of water.[4]

  • Acid-Base Extraction: For basic pyrrolo[3,4-d]pyrimidines, an acid-base extraction can be a powerful purification step. The basic compound can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent.[4]

  • Crystallization: If the compound is a solid, crystallization is an excellent method for achieving high purity. Screening different solvent systems is key.

Q2: How can I improve the solubility of my pyrrolo[3,4-d]pyrimidine compound for biological assays?

A2: Poor aqueous solubility is a common issue with heterocyclic compounds.

  • Salt Formation: If your compound has a basic nitrogen atom, forming a salt (e.g., hydrochloride or mesylate) can significantly improve its aqueous solubility.

  • Formulation with Excipients: For in vitro and in vivo studies, formulating the compound with solubilizing agents such as DMSO, cyclodextrins, or co-solvents can be effective.

  • Prodrug Approach: In the drug development process, a prodrug strategy can be employed where a more soluble promoiety is attached to the parent molecule, which is later cleaved in vivo.

Q3: My reaction is not going to completion. How can I drive it forward?

A3: Incomplete conversion can be due to several factors.

  • Increase Temperature: For many cyclization reactions, higher temperatures are required to overcome the activation energy. However, be mindful of potential product degradation.

  • Catalyst: The addition or change of a catalyst (acid or base) can significantly accelerate the reaction.

  • Remove Byproducts: If a byproduct like water is formed, its removal (e.g., with a Dean-Stark trap) can shift the equilibrium towards the product.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions and improve yields, especially in the synthesis of heterocyclic compounds.[5]

Data and Protocols

Table 1: Optimization of Reaction Conditions for Pyrrolo[3,4-d]pyrimidine Synthesis
ParameterCondition 1Condition 2Condition 3Recommended Starting Point
Solvent TolueneDMFEthanolEthanol for MCRs, Formamide for cyclizations
Temperature Reflux100 °C50 °CStart at 80-100 °C and optimize
Catalyst p-TsOHAcetic AcidNoneAcetic acid (catalytic)
Reactant Ratio 1:1:11:1.2:11:1:1.5Start with stoichiometric amounts and adjust
Experimental Protocol: Synthesis of 4-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

This protocol is a general guideline based on the synthesis from 3-amino-4-cyano-3-pyrrolines and should be adapted for specific substrates.

  • To a solution of the 3-amino-4-cyano-3-pyrroline (1.0 eq) in a suitable solvent (e.g., n-butanol), add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide (1.2 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel or reversed-phase) or crystallization.

Visualizing the Chemistry

Diagram 1: General Synthetic Pathway to Pyrrolo[3,4-d]pyrimidines

G A 3-Amino-4-cyano-3-pyrroline C Pyrrolo[3,4-d]pyrimidine A->C Cyclization B Cyclizing Agent (Formamide, Guanidine, etc.) B->C

Caption: Synthesis of pyrrolo[3,4-d]pyrimidines.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeTemp Optimize Temperature and Time CheckPurity->OptimizeTemp If Pure Catalyst Add/Change Catalyst OptimizeTemp->Catalyst If No Improvement Purification Review Purification Method Catalyst->Purification If Still Low Success Improved Yield Purification->Success

Caption: Troubleshooting low reaction yields.

References

  • Cavalla, J. F., & Willis, J. A. D. (1967). Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. Journal of the Chemical Society C: Organic, 693-696.
  • Cavalla, J. F., & Willis, J. A. D. (1967). Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. Sci-Hub.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances.
  • Afsah, E. M., et al. (2010). Recent development in the chemistry of 2,3-Dioxopyrrolidines. Research Trends.
  • Southwick, P. L., & Crouch, R. T. (1953). Heterocyclic compounds IV: Synthesis and reactions of some 2,3‐pyrrolidinedione derivatives. Journal of the American Chemical Society, 75(14), 3413-3417.
  • Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress. (2022). Chemistry – An Asian Journal.
  • Huang, X., et al. (2024). Asymmetric (3 + 3) and (4 + 2) Annulation Reactions of 2,3-Dioxopyrrolidines with 3-Alkylidene Oxindoles to Construct Diverse Chiral Heterocyclic Frameworks. The Journal of Organic Chemistry.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Publishing.
  • Dujardin, G., et al. (2000). New regioselective multicomponent reaction: One pot synthesis of spiro heterobicyclic aliphatic rings.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010).
  • Huang, X., et al. (2024). Asymmetric (3 + 3) and (4 + 2) Annulation Reactions of 2,3-Dioxopyrrolidines with 3-Alkylidene Oxindoles to Construct Diverse Chiral Heterocyclic Frameworks. Request PDF.
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2012). Beilstein Journal of Organic Chemistry.
  • Huang, X., et al. (2024). Asymmetric (3 + 3) and (4 + 2) Annulation Reactions of 2,3-Dioxopyrrolidines with 3-Alkylidene Oxindoles to Construct Diverse Chiral Heterocyclic Frameworks. PubMed.
  • A fast and parallel route to cyclic isothioureas and guanidines with use of microwave-assisted chemistry. (2006).
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. (2012). Chemistry – A European Journal.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018).
  • (PDF) One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018).
  • Purification of strong polar and basic compounds. (2023). Reddit.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Design and one-pot synthesis of new substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine as potential antitumor agents: in vitro and in vivo studies. (2024). PubMed.
  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. (2022). Future Journal of Pharmaceutical Sciences.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules.
  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2021). Molecules.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2018). Molecules.
  • Synthesis of Pyrimidine‐2,4‐diones
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Arkivoc.
  • Amidine synthesis by imidoyl
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025). Beilstein Journal of Organic Chemistry.
  • From cyclic amines and acetonitrile to amidine zinc(ii) complexes. (2020). Dalton Transactions.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020). Molecules.
  • Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. (2007). European Journal of Medicinal Chemistry.
  • Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. (2021). Molecules.
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Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Pyrrolopyrimidines are a versatile class of compounds with significant interest in medicinal chemistry, acting as kinase inhibitors and targeting various cellular processes.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic routes and improve yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. Each problem is followed by potential causes and actionable solutions.

Problem 1: Consistently Low Reaction Yield

Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issue.[3]

Potential Cause Explanation Suggested Solution
Suboptimal Reaction Conditions Temperature, reaction time, and reactant concentrations are critical parameters. Deviations from the optimal conditions can lead to incomplete reactions or the formation of side products.[3]Conduct small-scale trial reactions to screen a range of temperatures and reaction times. Use techniques like TLC or LC-MS to monitor the reaction progress and determine the point of maximum product formation.
Purity of Reagents and Solvents Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation. Moisture, in particular, can be detrimental in many organic reactions.[3]Ensure all reagents are of high purity. Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions. Consider storing sensitive reagents under an inert atmosphere.
Inefficient Mixing In heterogeneous reactions, poor stirring can result in localized concentration gradients, leading to inconsistent reaction rates and lower yields.[3]Use an appropriate stir bar or mechanical stirrer to ensure vigorous and uniform mixing of the reaction mixture. For viscous reactions, a mechanical stirrer is often necessary.
Product Decomposition The desired 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative may be unstable under the reaction or workup conditions.Monitor the reaction for the appearance of degradation products using TLC or LC-MS. If decomposition is observed, consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time) or the workup procedure (e.g., use of a milder acid or base).[3]
Problem 2: Formation of Significant Side Products

The formation of side products is a common challenge in heterocyclic synthesis. Identifying these impurities is the first step toward mitigating their formation.

Potential Cause Explanation Suggested Solution
Competing Reaction Pathways The reactants may be able to undergo alternative reactions under the given conditions. For example, in a Pictet-Spengler type reaction, which can be used to form the pyrrolopyrimidine core, side reactions can occur if the imine intermediate is not efficiently trapped.[4][5]Modify the reaction conditions to favor the desired pathway. This could involve changing the solvent, temperature, or catalyst. The order of reagent addition can also influence the outcome.
Over-reaction or Decomposition Leaving the reaction to proceed for too long can lead to the formation of byproducts through further reaction of the desired product or decomposition.As mentioned previously, closely monitor the reaction progress and quench it once the maximum yield of the desired product is achieved.
Reactive Intermediates The reaction may proceed through highly reactive intermediates that can engage in undesired side reactions.Consider using protecting groups to block reactive sites on the starting materials that are not involved in the desired transformation. These protecting groups can be removed in a subsequent step.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative can be challenging.

Potential Cause Explanation Suggested Solution
Similar Polarity of Product and Impurities If the side products have a similar polarity to the desired product, separation by column chromatography can be difficult.Optimize the chromatographic conditions by screening different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina). Preparative HPLC may be necessary for challenging separations.
Product Insolubility The desired product may have limited solubility in common organic solvents, making purification by chromatography or recrystallization difficult.For recrystallization, screen a wide range of solvents and solvent mixtures to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below. For chromatography, a stronger eluent system may be required, or a different purification technique such as solid-phase extraction could be explored.
Product Tailing on Silica Gel The basic nitrogen atoms in the pyrrolopyrimidine core can interact strongly with the acidic silica gel, leading to peak tailing during column chromatography.Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives?

A1: Several synthetic strategies have been reported for the synthesis of this scaffold. A common approach involves the construction of the pyrimidine ring onto a pre-existing pyrrole core. Another powerful method is the Pictet-Spengler reaction, which involves the condensation of a tryptamine equivalent with an aldehyde or ketone to form the tetrahydro-β-carboline skeleton, which can be a precursor to the pyrrolopyrimidine system.[4][6] The choice of route often depends on the desired substitution pattern on the final molecule.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of products. For more quantitative analysis and to check for the presence of multiple products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective technique.

Q3: My reaction is sensitive to air and moisture. What precautions should I take?

A3: For air and moisture-sensitive reactions, it is crucial to use standard inert atmosphere techniques. This involves carrying out the reaction under a blanket of an inert gas like nitrogen or argon. All glassware should be thoroughly dried in an oven before use, and anhydrous solvents and reagents should be used. Reagents can be transferred using syringes through rubber septa to avoid exposure to the atmosphere.[3]

Q4: I am having trouble with the final purification step. Are there any alternative methods to column chromatography?

A4: Yes, several other purification techniques can be employed. Recrystallization is a powerful method for purifying solid compounds if a suitable solvent system can be found. Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution than standard column chromatography and is suitable for separating complex mixtures or closely related compounds. Solid-phase extraction (SPE) can also be used for purification, particularly for removing specific types of impurities.

Q5: Where can I find more detailed experimental procedures for the synthesis of these compounds?

A5: Detailed synthetic procedures can be found in the primary scientific literature. Journals such as the European Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry Letters, and The Journal of Organic Chemistry often publish articles describing the synthesis of novel heterocyclic compounds, including 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives.[1][7][8]

Visualizing the Synthetic Workflow

To better understand the key steps in a typical synthesis, the following workflow diagram illustrates a generalized approach to the synthesis and purification of a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative.

Synthetic Workflow reagents Starting Materials (Pyrrole & Pyrimidine Precursors) reaction Cyclization Reaction (e.g., Pictet-Spengler) reagents->reaction 1. Synthesis monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 2. In-process Control workup Aqueous Workup & Extraction reaction->workup 3. Quenching monitoring->reaction purification Purification (Column Chromatography, Recrystallization) workup->purification 4. Isolation characterization Characterization (NMR, MS, etc.) purification->characterization 5. Analysis product Pure Product characterization->product 6. Final Product Pictet-Spengler Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Rearomatization Amine Amine Imine Imine Amine->Imine + Aldehyde Aldehyde Aldehyde Cyclized Intermediate Cyclized Intermediate Imine->Cyclized Intermediate Electrophilic Attack Final Product Tetrahydro-β-carboline (Pyrrolopyrimidine Precursor) Cyclized Intermediate->Final Product - H+

Caption: A simplified mechanism of the Pictet-Spengler reaction.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Zhang, Y., et al. (2023). Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. European Journal of Medicinal Chemistry, 246, 114945. [Link]

  • Al-Warhi, T., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 3249-3266. [Link]

  • Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]

  • Wang, X., et al. (2021). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Organic & Biomolecular Chemistry, 19(30), 6673-6677. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Molecules, 27(13), 4165. [Link]

  • Gryz, E. A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(21), 7247. [Link]

  • Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]

  • Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1013. [Link]

  • Witty, D. R., & Cox, B. (2006). New Strategies for the Synthesis of Pyrimidine Derivatives. Current Opinion in Drug Discovery & Development, 9(4), 454-466. [Link]

  • Zhang, H., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[1][3][7]riazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry, 15(7), 2130-2141. [Link]

  • Kim, B. H., et al. (2007). A cascade reaction consisting of Pictet-Spengler-type cyclization and Smiles rearrangement: application to the synthesis of novel pyrrole-fused dihydropteridines. Organic Letters, 9(5), 765-767. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. IJIRSET.
  • Gholamzadeh, P. (2019). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Advances in Heterocyclic Chemistry, 128, 1-61. [Link]

  • Majumder, S., et al. (2017). One-pot tandem cyclisation to pyrrolo[1,2-a]b[1][3]enzodiazepines: a modified approach to the Pictet–Spengler reaction. Organic & Biomolecular Chemistry, 15(31), 6677-6692. [Link]

  • ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents. Retrieved from [Link]

  • V. K. Ahluwalia, & R. K. Parashar. (2002). Heterocyclic Compounds.
  • Monge, A., et al. (1991). Chemistry of the pyrrolo[3,4-c]pyrido[2,3-d]pyrimidine system. Synthesis of 6,7-dihydropyrrolo[3,4-c]pyrido[2,3-d]pyrimidines, a novel ring system with potential biological interest. The Journal of Organic Chemistry, 56(10), 3473-3477. [Link]

  • Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 52(21), 6847-6860. [Link]

  • ResearchGate. (n.d.). Pyrrolopyrimidines. Part 5. Reaction of 6Amino1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-diones with 1,3-Diketones. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride. Retrieved from [Link]

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Technical Support Center: Purification of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As many pyrrolopyrimidine derivatives are investigated as kinase inhibitors, achieving high purity is critical for accurate biological data.[1][2][3] This document will equip you with the necessary knowledge to overcome common purification challenges for this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine compounds?

A1: The primary challenges stem from the inherent properties of the pyrrolopyrimidine scaffold. These compounds often exhibit moderate to high polarity due to the presence of multiple nitrogen atoms.[4][5] This can lead to difficulties in standard purification techniques. Key challenges include:

  • Poor retention on standard reverse-phase HPLC columns: The polar nature of these compounds can cause them to elute quickly with the solvent front, resulting in poor separation from polar impurities.[4][6]

  • Tailing peaks in normal-phase chromatography: The basic nitrogen atoms can interact strongly with acidic silica gel, leading to broad, tailing peaks and poor resolution.[7]

  • Co-elution of structurally similar impurities: Starting materials, intermediates, and byproducts from the synthesis can have very similar polarities and structures to the target compound, making separation difficult.

  • Difficulties in crystallization: The presence of multiple nitrogen atoms can lead to strong intermolecular interactions, sometimes hindering the formation of a well-ordered crystal lattice. High solubility in polar solvents can also make crystallization challenging.[8][9]

Q2: Which chromatographic techniques are most effective for purifying these compounds?

A2: A multi-pronged approach is often necessary. The choice of technique depends on the specific properties of your derivative and the impurities present.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging, RP-HPLC is a powerful tool for final purification. Using columns with polar-embedded or polar-endcapped stationary phases can improve retention of polar analytes.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reverse-phase.[4][10] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar compounds.

  • Normal-Phase Flash Chromatography: This is a common technique for initial cleanup of crude reaction mixtures. However, it often requires optimization to overcome peak tailing.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for the purification of polar compounds and isomers, offering fast and efficient separations.[5]

Q3: My compound is a racemate. What are the recommended methods for chiral separation?

A3: Chiral separation is crucial as enantiomers of bioactive compounds often exhibit different pharmacological and toxicological profiles.[11][12] For 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, the following methods are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often successful.[13]

  • Chiral Supercritical Fluid Chromatography (SFC): Chiral SFC is a high-throughput alternative to chiral HPLC, often providing faster separations with reduced solvent consumption.[13]

  • Diastereomeric Crystallization: If your compound has a suitable functional group, you can react it with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine compounds.

Chromatography Troubleshooting

Issue 1: My compound shows poor retention and elutes in the void volume during Reverse-Phase HPLC.

  • Cause: The compound is too polar for the stationary phase, and the mobile phase is too strong of an eluent.

  • Solutions:

    • Modify the Mobile Phase: Decrease the organic content of your mobile phase (e.g., acetonitrile or methanol) to increase the retention time.

    • Change the Stationary Phase: Switch to a more suitable column. Options include:

      • Polar-Endcapped or Polar-Embedded Columns: These columns have modified surfaces that provide better retention for polar compounds.[10]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[4][10] A typical mobile phase for HILIC is a high percentage of acetonitrile with a small amount of an aqueous buffer.

    • Use Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can increase retention. However, this can complicate sample recovery and is often not compatible with mass spectrometry.

Issue 2: My compound streaks or tails badly on a silica gel column.

  • Cause: The basic nitrogen atoms in the pyrrolopyrimidine core are interacting strongly with the acidic silanol groups on the surface of the silica gel.

  • Solutions:

    • Add a Basic Modifier to the Eluent: Incorporating a small amount of a base into your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape. Common additives include:

      • 0.1-1% Triethylamine (Et₃N)

      • 0.1-1% Pyridine

    • Use a Different Stationary Phase:

      • Neutral or Basic Alumina: Alumina is a good alternative to silica for the purification of basic compounds.[7]

      • Deactivated Silica Gel: You can pre-treat your silica gel with a solution of triethylamine in your non-polar solvent before packing the column.

Workflow for Troubleshooting Poor Peak Shape in Normal-Phase Chromatography

Caption: Decision tree for improving peak shape in normal-phase chromatography.

Crystallization Troubleshooting

Issue 3: My compound "oils out" instead of crystallizing.

  • Cause: This occurs when the compound comes out of solution as a liquid instead of a solid. It is often due to the solution being too concentrated or cooling too quickly. The melting point of the compound might also be lower than the temperature of the solution.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help.[7]

    • Use a More Dilute Solution: Add more hot solvent to dissolve the oil, then allow it to cool slowly.

    • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask below the surface of the solution. This can create nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can induce crystallization.

    • Try a Different Solvent System: Experiment with different solvents or solvent mixtures.

Issue 4: My compound will not crystallize from any common solvents.

  • Cause: The compound may be highly soluble in most common laboratory solvents, or it may have a molecular structure that does not easily form a crystal lattice.

  • Solutions:

    • Anti-Solvent Crystallization: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble but miscible with the good solvent) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[10]

    • Vapor Diffusion: This is a highly effective technique for difficult-to-crystallize compounds, especially those soluble only in high-boiling point solvents like DMF or DMSO.[8][9] Dissolve your compound in a small amount of the high-boiling point solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., diethyl ether, pentane, or dichloromethane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[9]

Workflow for Crystallization of Highly Soluble Compounds

Caption: A workflow for crystallizing highly soluble compounds.

Quantitative Data and Protocols

Table 1: Recommended Starting Conditions for Chromatography
TechniqueStationary PhaseMobile Phase (Starting Conditions)Modifier
Normal-Phase Silica Gel95:5 Dichloromethane/Methanol0.5% Triethylamine
Reverse-Phase C18 (Polar-Endcapped)95:5 Water/Acetonitrile with 0.1% Formic AcidN/A
HILIC Amide or Cyano95:5 Acetonitrile/Water with 10 mM Ammonium FormateN/A
Protocol 1: General Procedure for Normal-Phase Flash Chromatography
  • Dry Loading: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel and evaporate the solvent to dryness.

  • Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).

  • Loading: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding the polar solvent (e.g., ethyl acetate or methanol) containing a basic modifier (e.g., 0.5% triethylamine).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: In a clean flask, dissolve the compound in the minimum amount of a hot "good" solvent (e.g., ethanol, methanol, or acetone).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "bad" solvent (e.g., water, hexane, or diethyl ether) dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "bad" solvent.

  • Drying: Dry the crystals under vacuum.

References

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. (n.d.).
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Pyrrolopyrimidine crystal for preparing jak inhibitor. (n.d.).
  • Thin-layer chromatography of some heterocyclic nitrogen compounds. (2025).
  • Pyrrolopyrimidine compounds and their uses. (n.d.).
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). PubMed.
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Troubleshooting common issues in the purification of tetrasubstituted pyrroles. (n.d.). Benchchem.
  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. (2025).
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). NIH.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016).
  • Polar Compounds. (n.d.). SIELC Technologies.
  • Chiral Drug Separ
  • Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed.
  • Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. (n.d.).

Sources

Technical Support Center: Pyrrolo[3,4-d]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthetic challenges of the pyrrolo[3,4-d]pyrimidine scaffold. This bicyclic heterocycle is a privileged core in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents. However, its functionalization can be challenging, often plagued by issues of regioselectivity and reactivity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common problems encountered in the lab.

Section 1: Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the structure and reactivity of the pyrrolo[3,4-d]pyrimidine core.

Q1: What is the standard numbering for the pyrrolo[3,4-d]pyrimidine scaffold and which positions are key for functionalization?

A1: Understanding the standard IUPAC numbering is the first step in designing any synthetic strategy. The pyrrolo[3,4-d]pyrimidine system is numbered as follows. Key positions for functionalization are typically C2, C4, and C7 on the pyrimidine ring, and N6 on the pyrrole ring. The reactivity of each position is dictated by the electronic properties of the bicyclic system.

Figure 1. IUPAC numbering of the pyrrolo[3,4-d]pyrimidine scaffold.
Q2: What are the primary challenges in achieving regioselective functionalization of this core?

A2: The primary challenges stem from the electronic nature of the fused rings.

  • Pyrimidine Ring: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions when activated by a leaving group (e.g., a halogen).

  • Pyrrole Ring: The pyrrole ring is electron-rich, favoring electrophilic substitution and direct C-H activation. However, directing this activation to a specific position over another, or preventing N-functionalization, requires careful strategy.

  • Inter-ring Influence: The two rings electronically influence each other, meaning that a substitution on one ring can alter the reactivity and selectivity of reactions on the other.

Q3: What are the main strategies for introducing substituents onto the scaffold?

A3: The two dominant strategies are:

  • Building from a Pre-functionalized Core: This is the most common approach. It involves starting with a pyrrolo[3,4-d]pyrimidine that already has leaving groups, typically chlorine atoms, at the C2 and/or C4 positions. These can then be sequentially displaced using metal-catalyzed cross-coupling reactions or SNAr.

  • Direct C-H Functionalization: This is a more modern and atom-economical approach where a C-H bond, usually on the electron-rich pyrrole moiety, is directly converted to a C-C or C-heteroatom bond. This avoids the need for pre-installing a halogen but presents significant regioselectivity challenges.

Section 2: Troubleshooting Guide: Metal-Catalyzed Cross-Coupling

Cross-coupling reactions are the workhorse for elaborating the pyrrolo[3,4-d]pyrimidine core. However, success is highly dependent on reaction conditions.

Scenario 1: Low Yield in Suzuki-Miyaura Coupling at the C4-Position

Question: I am attempting to couple an arylboronic acid to a 4-chloro-6H-pyrrolo[3,4-d]pyrimidine substrate, but I am observing low conversion, significant starting material decomposition, and formation of a dehalogenated byproduct. How can I improve this reaction?

Answer: This is a classic challenge. Low yields in Suzuki couplings on this scaffold can be attributed to several factors: catalyst deactivation, poor substrate solubility, competing hydrodehalogenation, and protodeborylation of the boronic acid.

Causality Behind the Problem:

  • Catalyst Choice: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. A bulky, electron-rich phosphine ligand is essential to promote the rate-limiting oxidative addition and subsequent reductive elimination steps while preventing catalyst aggregation.[1]

  • Base Selection: The choice of base is critical. A base that is too strong can promote decomposition of the heterocyclic core, while one that is too weak will result in inefficient transmetalation. An aqueous inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.[1][2]

  • Solvent System: A solvent system that can solubilize both the organic substrate and the inorganic base is required. A mixture of an ethereal solvent like 1,4-dioxane or 2-MeTHF with water is standard.[1][3]

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling cond1 Primary Issue? start->cond1 cat Catalyst/Ligand Inefficiency cond1->cat Decomposition / Dehalogenation base Incorrect Base Strength cond1->base No Reaction / Slow Conversion solv Solubility Issues cond1->solv Heterogeneous Mixture sol_cat Switch to bulky ligand (e.g., XPhos, SPhos). Use a pre-catalyst for consistency. cat->sol_cat sol_base Screen bases: K₂CO₃, K₃PO₄, Cs₂CO₃. Use aqueous conditions to aid transmetalation. base->sol_base sol_solv Try solvent mixtures: Dioxane/H₂O, 2-MeTHF/H₂O, or DMF for polar substrates. solv->sol_solv

Figure 2. Decision workflow for troubleshooting Suzuki coupling reactions.

Optimized Protocol: Suzuki-Miyaura Coupling This protocol provides a robust starting point for coupling at an activated chloro-pyrimidine position.

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the 4-chloro-pyrrolo[3,4-d]pyrimidine substrate (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%). Add this mixture to the reaction vessel. Using a pre-formed catalyst like XPhos Pd G3 (2-5 mol%) is highly recommended for reproducibility.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the vial.

  • Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of the catalyst can be added.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Table of Reaction Conditions:

ParameterCondition A (Standard)Condition B (For Difficult Couplings)Rationale for Change
Catalyst Pd(PPh₃)₄XPhos Pd G3Buchwald ligands enhance activity for electron-rich heterocyles and sterically hindered partners.[4]
Base K₂CO₃ (aq)K₃PO₄ (anhydrous)K₃PO₄ can be effective if protodeborylation of the boronic acid is a suspected side reaction.[1]
Solvent Dioxane/H₂O2-MeTHF or TolueneAnhydrous conditions may prevent side reactions; 2-MeTHF is a greener alternative to dioxane.[1]
Temperature 90 °C110 °CIncreased temperature can overcome the activation barrier for difficult oxidative additions.
Scenario 2: N-Arylation vs. C-Amination in Buchwald-Hartwig Reactions

Question: I am trying to install a primary amine at the C4-position of my 4-chloro-pyrrolo[3,4-d]pyrimidine, but I am getting a complex mixture, including what appears to be arylation at the N6 pyrrole nitrogen. How can I favor C-N bond formation at C4?

Answer: This is a common regioselectivity issue. The pyrrole N-H is acidic and can compete with the desired amine nucleophile in the Buchwald-Hartwig amination.[5] The key is to select conditions that favor the catalytic cycle for C-N coupling over direct deprotonation and subsequent reaction at the pyrrole nitrogen.

Causality Behind the Problem:

  • Ligand Choice: The ligand plays a crucial role in controlling the reactivity of the palladium center. Bidentate ligands like BINAP or DPPF were early successes in amination chemistry and can help stabilize the catalyst and promote the desired C-N reductive elimination.[5]

  • Protecting Groups: The most straightforward solution is often to protect the pyrrole nitrogen (N6). A removable protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be installed prior to the coupling reaction. This physically blocks the N-H from participating in the reaction.[6]

  • Base and Temperature: A non-nucleophilic, sterically hindered base like NaOtBu or LHMDS is standard. Running the reaction at the lowest possible temperature that allows for reasonable conversion can also help minimize side reactions.

Recommended Protocol: Selective C4-Amination

  • (Optional but Recommended) Protection: Protect the N6 position of your 4-chloro-pyrrolo[3,4-d]pyrimidine with a suitable protecting group (e.g., SEM-Cl, DIEA, MeCN).[6] Purify the protected intermediate.

  • Vessel Preparation: To a dried Schlenk flask under an inert atmosphere, add the N6-protected 4-chloro substrate (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BINAP, 4.5 mol%).

  • Reagent Addition: Add the solvent (e.g., dry toluene) followed by the amine (1.2 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reaction: Heat the mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitor by LC-MS).

  • Workup & Deprotection: Cool the reaction, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent. After purification, the protecting group can be removed under appropriate conditions (e.g., TFA or TBAF for SEM group) to yield the desired 4-amino product.[6]

References

  • Zhou, J., Mao, Z., Pan, H., & Zhang, X. (2020). Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers, 7(2), 324–328. [Link]

  • Traube, W., & Schwarz, R. (1899). Ueber die Condensation von Guanidin mit α,β-ungesättigten Ketonen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3163-3169. [Link]

  • Southwick, P. L., Previc, E. P., Casanova, J., & Carlson, E. H. (1956). Pyrrolo[3,4-d]pyrimidine Derivatives. I. Synthesis from 2,3-Dioxopyrrolidines. The Journal of Organic Chemistry, 21(10), 1087–1091. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 27(15), 4984. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3321. [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Harish Chopra. [Link]

  • American Chemical Society. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 66(15), 10374–10394. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Epistemeo. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor. [Link]

Sources

Technical Support Center: Stability of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the reliable and consistent use of this compound in experimental settings. Understanding the stability of your molecule in solution is paramount for generating reproducible data and avoiding costly experimental failures.

This guide provides answers to frequently asked questions and offers detailed troubleshooting protocols to help you assess the stability of your compound under your specific experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride in common laboratory solvents and buffers?

While specific, long-term stability data for this exact molecule is not extensively published, we can infer its likely behavior based on the pyrrolopyrimidine core structure and its nature as a dihydrochloride salt. The pyrrolo[2,3-d]pyrimidine scaffold, a related structure, is a key component in many kinase inhibitors and is generally stable, but the dihydro- form and the specific salt can introduce unique stability considerations.[1][2][3]

  • Aqueous Buffers (e.g., PBS, Tris): As a dihydrochloride salt, the compound is supplied in a protonated, water-soluble form.[4] Dissolution in neutral or near-neutral aqueous buffers (pH ~7-7.5) is the most common application. Stability in these conditions is generally expected to be sufficient for typical cell-based assays or biochemical experiments conducted over hours. However, prolonged storage of aqueous solutions, even frozen, is not recommended without performing your own stability assessment.

  • Organic Solvents (e.g., DMSO, Ethanol): Stock solutions are typically prepared in dry, high-purity DMSO at high concentrations (e.g., 10-50 mM) and stored at -20°C or -80°C.[5] In these conditions, the compound is generally very stable for months. The key is to use anhydrous DMSO and prevent moisture absorption, which can facilitate hydrolysis over time.[6]

Q2: How does pH impact the stability and solubility of this compound?

The pH of the solution is a critical factor for a dihydrochloride salt.[7]

  • Acidic pH (pH < 6): In acidic conditions, the molecule will be fully protonated at its basic nitrogen centers. This state generally favors solubility and can enhance stability against certain types of degradation (e.g., base-catalyzed hydrolysis).[8][9] However, extremely low pH (e.g., <2) could potentially catalyze hydrolysis of the core structure, a possibility that should be investigated in forced degradation studies.[10]

  • Neutral to Basic pH (pH > 7): As the pH increases above the compound's pKa values, the molecule will begin to deprotonate, converting from the salt to its free base form.[7] The free base is typically less water-soluble and may precipitate out of solution, reducing the effective concentration.[8] Furthermore, the free base form, with its lone pairs of electrons on the nitrogen atoms, can be more susceptible to oxidative degradation.[10]

  • pHmax: Every salt of a weakly basic drug has a pH of maximum solubility (pHmax), where the salt and free base solubility curves intersect. Below this pH, the salt form is more stable and soluble; above it, the free base is favored.[7] For consistent results, it is crucial to work in buffered solutions where the pH is well below the predicted pKa of the free base.

Q3: Should I be concerned about storing prepared solutions at room temperature or exposed to light?

Yes, both temperature and light can be sources of degradation.

  • Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation.[10][11] Solutions should not be left at room temperature for extended periods. For short-term storage (a few hours during an experiment), keeping solutions on ice is a good practice. For long-term storage, -20°C or -80°C is mandatory.[5]

  • Light (Photostability): Heterocyclic aromatic compounds can be susceptible to photolytic degradation.[12] Energy from UV or even high-intensity visible light can promote oxidative reactions or rearrangements. It is a standard best practice to store solutions in amber vials or wrapped in foil to protect them from light.[6]

Q4: What are the best practices for preparing and storing stock solutions?

To maximize the shelf-life and reproducibility of your compound:

  • Use High-Purity Solvents: Start with anhydrous, research-grade DMSO or another suitable organic solvent.[6]

  • Weigh in a Controlled Environment: If possible, weigh the compound in an environment with controlled humidity to minimize water absorption.

  • Prepare Concentrated Stocks: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This minimizes the amount of solvent added to your experimental system and limits the impact of repeated freeze-thaw cycles.

  • Aliquot: Dispense the stock solution into single-use aliquots in amber, tightly sealed vials. This is the most critical step to prevent contamination and degradation from moisture and repeated temperature changes.

  • Store Properly: Store the aliquots at -20°C or, for maximum longevity, at -80°C, protected from light.[5]

  • Working Solutions: Prepare fresh aqueous working solutions from the DMSO stock for each experiment. Do not store dilute aqueous solutions.

Section 2: Troubleshooting Guide: Investigating Instability

Problem: My experimental results are inconsistent, or the compound's activity seems to decrease over time. How can I confirm if it's degrading?

When you suspect compound instability, a systematic investigation is required. The most direct method is to perform a forced degradation study, which is a common practice in the pharmaceutical industry to identify potential degradation pathways and develop stability-indicating analytical methods.[10][12][13]

This involves intentionally exposing the compound to harsh conditions and analyzing the outcome, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

Core Principle: A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the intact active compound from its potential degradation products.[15] By comparing a stressed sample to a control, you can identify and quantify any degradation.

Solution: A Basic Protocol for Assessing Solution Stability

This protocol outlines a simplified forced degradation study you can perform to understand the stability of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride in your specific buffer or media.

Objective: To determine if the compound degrades under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Required Materials:

  • Your compound, 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

  • High-purity water, DMSO

  • Your experimental buffer (e.g., PBS, pH 7.4)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV detector for HPLC

  • pH meter

  • Incubator and light source (or sunny windowsill)

Protocol Steps:

  • Prepare Initial Stock: Prepare a 10 mM stock solution of the compound in DMSO. This is your Master Stock .

  • Prepare Control Sample (T=0):

    • Dilute the Master Stock to your final experimental concentration (e.g., 10 µM) in your chosen experimental buffer.

    • Immediately analyze this sample by HPLC/LC-MS. This is your T=0 Control . The peak area and retention time of the main peak serve as your baseline (100% intact compound).

  • Set Up Stress Conditions: Prepare separate samples by diluting the Master Stock into the following solutions:

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidation: Your experimental buffer containing 3% H₂O₂.

    • Thermal Stress: Your experimental buffer.

    • Photolytic Stress: Your experimental buffer (in a clear vial).

    • Buffer Control: Your experimental buffer (in an amber vial, protected from light).

  • Incubate Samples:

    • Incubate the Acid, Base, Oxidation, and Thermal samples at 40-50°C for 24-48 hours.[12]

    • Place the Photolytic Stress sample under a UV lamp or in direct sunlight at room temperature for 24-48 hours.

    • Keep the Buffer Control sample at room temperature, protected from light.

  • Neutralize and Analyze:

    • After incubation, allow all samples to return to room temperature.

    • Neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively.

    • Analyze all samples by the same HPLC/LC-MS method used for the T=0 Control.

  • Analyze the Data:

    • Compare the chromatograms of the stressed samples to the T=0 Control.

    • Look for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks (degradation products).

    • Calculate the percentage of the parent compound remaining in each condition. A loss of 5-20% is typically considered significant degradation in these studies.[12]

Section 3: Visualized Workflows and Pathways

Diagram 1: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate 24-48h) cluster_analysis Analysis stock Prepare 10 mM DMSO Stock t0 Prepare T=0 Control in Buffer stock->t0 Dilute acid Acidic (0.1M HCl, 50°C) stock->acid Dilute base Basic (0.1M NaOH, 50°C) stock->base Dilute ox Oxidative (3% H2O2, 50°C) stock->ox Dilute thermal Thermal (Buffer, 50°C) stock->thermal Dilute photo Photolytic (Buffer, RT, Light) stock->photo Dilute hplc Analyze All Samples by HPLC/LC-MS t0->hplc Immediate Analysis neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize ox->hplc thermal->hplc photo->hplc neutralize->hplc data Compare Chromatograms to T=0 Control hplc->data report Quantify Degradation data->report

Caption: Workflow for a forced degradation study.

Diagram 2: Potential Degradation Pathways

The pyrrolo[3,4-d]pyrimidine core, being a nitrogen-rich heterocyclic system, has several potential points of chemical instability.

G cluster_pathways Potential Degradation Routes Parent 6,7-Dihydro-5H-pyrrolo [3,4-d]pyrimidine (Intact Molecule) Hydrolysis Hydrolysis (Cleavage of Pyrimidine Ring) Parent->Hydrolysis H+ or OH- (Strong Acid/Base) Oxidation Oxidation (N-Oxides, Aromatization, Ring Opening) Parent->Oxidation Oxidizing Agent (H2O2) or Air + Light Photolysis Photolytic Rearrangement (Isomerization or Dimerization) Parent->Photolysis UV/Visible Light

Caption: High-level overview of potential degradation routes.

Section 4: Data Interpretation

After running the stability protocol, you can summarize your findings in a table. This allows for a clear, at-a-glance understanding of your compound's liabilities.

Table 1: Example Stability Data for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride after 48 hours

Stress ConditionTemperatureParent Compound Remaining (%)New Peaks ObservedNotes
T=0 Control N/A100%0Baseline reference.
Buffer Control Room Temp99.5%0Stable in buffer at RT for 48h.
Acid (0.1 M HCl) 50°C92.1%1 (minor)Minor degradation under acidic heat.
Base (0.1 M NaOH) 50°C65.7%2 (major)Significant instability in base.
Oxidative (3% H₂O₂) 50°C78.4%3+ (multiple)Susceptible to oxidation.
Thermal (Buffer) 50°C98.2%0Thermally stable in buffer alone.
Photolytic Room Temp94.3%1 (minor)Minor light sensitivity. Protect from light.

Interpretation of Example Data: Based on this hypothetical data, the compound is most vulnerable to basic and oxidative conditions. The significant degradation in 0.1 M NaOH suggests that experiments in highly basic buffers should be avoided. The susceptibility to oxidation means that de-gassed buffers and protection from air might be necessary for sensitive, long-term experiments. The minor photolytic degradation confirms that storing solutions in the dark is a valid precaution.

By systematically applying these principles and protocols, you can ensure the integrity of your experimental results and confidently troubleshoot any issues related to the stability of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride.

References

  • Vertex AI Search. (2025). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion.
  • Vertex AI Search. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Vertex AI Search. (2022).
  • Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vertex AI Search. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
  • Vertex AI Search. (2022).
  • Vertex AI Search. (n.d.). Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
  • Vertex AI Search. (n.d.). Safety, Storage, and Handling of Sodium Chloride in Industries. HTMC Group.
  • Vertex AI Search. (2025). 6,7-Dihydro-5H-pyrrolo-[3,4-d]-pyrimidine dihydrochloride. ChemicalBook.
  • Vertex AI Search. (2020).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Vertex AI Search. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
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  • Vertex AI Search. (2025). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors.
  • Vertex AI Search. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Vertex AI Search. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH.
  • Vertex AI Search. (n.d.). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
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  • Vertex AI Search. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
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  • Vertex AI Search. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Vertex AI Search. (n.d.). 157327-51-0 | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride. ChemScene.
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  • Vertex AI Search. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Vertex AI Search. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH.
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  • Vertex AI Search. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
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  • Vertex AI Search. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.

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Pyrrolo[3,4-d]pyrimidine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your synthetic campaigns. Our goal is to move beyond simple procedural lists and delve into the causality behind common synthetic challenges, empowering you with the knowledge to optimize your reactions, minimize side products, and streamline your purification processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of pyrrolo[3,4-d]pyrimidines, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: What are the most common starting materials for constructing the pyrrolo[3,4-d]pyrimidine core?

A1: Typically, the synthesis begins with a suitably substituted pyrrole, often a 3-amino-4-cyanopyrrole derivative. The pyrimidine ring is then annulated onto the pyrrole core. Common reagents for forming the pyrimidine ring include formamide, guanidine, and thiourea, which provide the necessary carbon and nitrogen atoms.

Q2: I'm struggling with the purification of my final pyrrolo[3,4-d]pyrimidine compound. It streaks on the silica gel column. What can I do?

A2: Streaking of nitrogen-containing heterocycles on silica gel is a frequent issue, often due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a basic modifier like 0.1-1% triethylamine or a few drops of ammonium hydroxide to your eluent.[1] Alternatively, consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for basic compounds.[1]

Q3: My reaction to introduce a substituent on the pyrrole nitrogen is giving me a mixture of N-alkylated and C-alkylated products. How can I improve the regioselectivity?

A3: The competition between N-alkylation and C-alkylation is a classic challenge in pyrrole chemistry. The regioselectivity is highly dependent on the reaction conditions. Generally, using a strong base that fully deprotonates the pyrrole nitrogen, in combination with a polar aprotic solvent, will favor N-alkylation. Conversely, conditions that favor a more covalent character of the nitrogen-metal bond or the presence of protic solvents can lead to increased C-alkylation. For a more detailed explanation and troubleshooting, please refer to the Troubleshooting Guide: Regioselectivity Issues .

Q4: I'm attempting to synthesize a 4-amino-pyrrolo[3,4-d]pyrimidine from the corresponding 4-chloro derivative, but my yields are consistently low. What could be the problem?

A4: Low yields in the nucleophilic substitution of 4-chloro-pyrrolo[3,4-d]pyrimidines with amines can be due to several factors. The 4-chloro derivative itself can be sensitive to moisture and may hydrolyze back to the corresponding pyrimidinone, especially during aqueous workup.[2] Additionally, the reactivity of the amine and the reaction temperature are critical. For less reactive amines, higher temperatures or the use of a catalyst may be necessary. Ensure your starting 4-chloro compound is pure and dry, and consider performing the reaction under anhydrous conditions.

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific, complex issues you may encounter during the synthesis of pyrrolo[3,4-d]pyrimidines.

Guide 1: Side Reactions Involving Starting Materials and Intermediates

Question: My reaction to form the pyrimidine ring is giving a complex mixture of byproducts, and my desired pyrrolo[3,4-d]pyrimidine is a minor component. What are the likely side reactions?

Answer:

When constructing the pyrimidine ring, especially in reactions analogous to the Biginelli or Pinner syntheses, several side reactions can occur, leading to a complex product mixture. Understanding these potential pitfalls is the first step toward mitigating them.

  • Self-Condensation of β-Ketoester Analogues: If your synthesis involves a β-ketoester or a similar dicarbonyl compound, it can undergo self-condensation, particularly under basic conditions. This leads to the formation of dimeric byproducts and consumes your starting material.

  • Knoevenagel Condensation: A common side reaction is the Knoevenagel condensation between an aldehyde (if used) and the active methylene group of a β-ketoester or a related compound.[3] This reaction competes with the desired three-component cyclization and can be a major pathway if the reaction conditions are not optimized.[3]

  • Formation of Open-Chain Intermediates: The cyclization step to form the pyrimidine ring may not go to completion. This can result in the isolation of stable, open-chain ureide or amidine intermediates.[3] Steric hindrance in the starting materials can often contribute to incomplete cyclization.[3]

Troubleshooting Protocol:

  • Optimize Reactant Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the urea or amidine component can sometimes help to drive the reaction towards the desired cyclized product and suppress the self-condensation of other starting materials.

  • Control Reaction Temperature: The temperature profile of the reaction is critical. A lower temperature may favor the desired product by minimizing side reactions that have a higher activation energy. Conversely, in some cases, a higher temperature is necessary to drive the final cyclization step. A systematic temperature screen is recommended.

  • Choice of Catalyst: For Biginelli-type reactions, the choice of acid catalyst is crucial. While traditional mineral acids can work, Lewis acids or milder Brønsted acids have been shown to improve yields and reduce side products in many cases.[3]

  • Anhydrous Conditions: For Pinner-type syntheses that proceed through an imidate salt intermediate, strictly anhydrous conditions are essential. Any moisture can lead to the hydrolysis of the intermediate to an ester, which will not cyclize to the pyrimidine.[3]

Data Summary: Effect of Reaction Conditions on Product Distribution

Condition Desired Product Yield Major Side Product(s) Plausible Cause
Excess β-ketoesterLowDimeric β-ketoester adductsSelf-condensation of the β-ketoester.
Sub-stoichiometric ureaLowKnoevenagel condensation productInsufficient nucleophile for cyclization.
Low reaction temperatureLowOpen-chain ureide intermediateIncomplete cyclization.
Presence of waterLowEster byproduct (from imidate hydrolysis)Hydrolysis of a key intermediate.
Guide 2: Regioselectivity in Functionalization Reactions

Question: I am trying to alkylate my pyrrolo[3,4-d]pyrimidine, but I am getting a mixture of isomers. How can I control the site of functionalization?

Answer:

The pyrrolo[3,4-d]pyrimidine scaffold has multiple potential sites for electrophilic attack, primarily the nitrogen atoms of the pyrrole and pyrimidine rings. Achieving regioselectivity is a common challenge.

  • N- vs. C-Alkylation of the Pyrrole Ring: The pyrrole anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms (typically C2 or C3). The outcome of the reaction is highly dependent on the nature of the counter-ion, the solvent, and the electrophile.

    • To favor N-alkylation: Use a strong base (e.g., NaH, KH) to generate a more "ionic" pyrrolide anion. Polar aprotic solvents like DMF or THF are generally preferred.

    • To favor C-alkylation: Conditions that promote a more "covalent" nitrogen-metal bond (e.g., using a Grignard reagent) or the use of less polar solvents can increase the proportion of C-alkylation.

  • Regioselectivity within the Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring also have different nucleophilicities. The specific site of alkylation can be influenced by the substituents already present on the ring and the reaction conditions. In some pyrazolo[3,4-d]pyrimidine systems, alkylation has been shown to occur selectively at the N5 position.[3]

  • Protecting Group Strategy: To achieve unambiguous regioselectivity, a protecting group strategy is often the most reliable approach. The pyrrole nitrogen is commonly protected with groups like tosyl (Ts), benzenesulfonyl (Bs), or a silyl group. After functionalizing the desired position on the pyrimidine ring, the protecting group can be removed.

Experimental Workflow for Optimizing Regioselectivity:

Caption: Troubleshooting flowchart for oxidized and dimeric impurities.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • Recent problems with silica gel chromatography. ResearchGate. Available at: [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine, and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. ResearchGate. Available at: [Link]

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Navigating the Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] Its synthesis, while achievable, presents a unique set of challenges that can often lead to stalled progress and ambiguous results. This technical support guide, structured in a question-and-answer format, addresses the most common issues encountered during the synthesis, purification, and characterization of this important heterocyclic system. Drawing upon established literature and practical experience, this guide aims to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Section 1: Core Synthesis and Reaction Failures

The construction of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core typically involves a multi-step sequence, often culminating in the cyclization of a substituted pyrrolidine precursor with a pyrimidine-forming reagent. The following are common stumbling blocks in this process.

Question 1: My initial cyclization reaction to form the dihydropyrrolopyrimidine ring is failing or giving very low yields. What are the likely causes?

Answer: Failure in the crucial cyclization step can often be traced back to several key factors:

  • Purity of the Starting Pyrrolidine Precursor: The quality of the substituted pyrrolidine derivative is paramount. Incomplete reactions or residual impurities from previous steps can significantly inhibit the cyclization. It is crucial to ensure the starting material is of high purity (>95%), which can be verified by NMR and LC-MS analysis.

  • Reaction Conditions: The choice of solvent, temperature, and reagents for the pyrimidine ring formation is critical. While various methods exist, a common approach involves the reaction of a 2,4-disubstituted-3-aminopyrrolidine derivative with a formamide equivalent or a pre-formed pyrimidine precursor.

    • Solvent: High-boiling point aprotic polar solvents like DMF or DMSO are often used to facilitate the reaction, but they must be anhydrous. Water can hydrolyze key intermediates.

    • Temperature: These cyclizations often require elevated temperatures (typically >100 °C). Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition. A systematic temperature screen is advisable.

  • Reagent Stoichiometry and Choice: The stoichiometry of the cyclizing agent is important. An excess is often used to drive the reaction to completion. The choice of the pyrimidine source can also be critical. For instance, using formamide directly often requires harsh conditions, while pre-formed pyrimidine fragments might offer milder alternatives.

A general workflow for troubleshooting this step is outlined below:

G cluster_0 Troubleshooting Low Yield in Cyclization start Low Yield or No Reaction check_purity Verify Purity of Starting Pyrrolidine (>95%) start->check_purity optimize_temp Optimize Reaction Temperature (e.g., 100-150 °C) check_purity->optimize_temp If pure failure Persistent Low Yield check_purity->failure If impure, re-purify screen_solvents Screen Anhydrous Solvents (DMF, DMSO, NMP) optimize_temp->screen_solvents vary_reagents Vary Cyclizing Agent and Stoichiometry screen_solvents->vary_reagents success Improved Yield vary_reagents->success vary_reagents->failure If no improvement

Caption: A systematic approach to troubleshooting low yields in the cyclization step.

Section 2: Side Reactions and Byproduct Formation

Even when the main reaction proceeds, the formation of side products can complicate purification and reduce the overall yield. Understanding these potential side reactions is key to mitigating them.

Question 2: I'm observing significant byproduct formation in my reaction mixture. What are the common side products and how can I minimize them?

Answer: The formation of byproducts in the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines often arises from the reactivity of the starting materials and intermediates. Common side products include:

  • Oxidized Species: The dihydro-pyrrolo portion of the molecule can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyrrolo[3,4-d]pyrimidine. This is particularly prevalent at high temperatures in the presence of air.

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation. Using degassed solvents can also be beneficial.

  • Incomplete Cyclization Products: Intermediates of the cyclization, such as N-formylated pyrrolidines, may be observed if the reaction does not go to completion.

    • Mitigation: Increasing the reaction time or temperature, or using a more potent cyclizing agent can help drive the reaction forward.

  • Polymeric Materials: Under harsh acidic or basic conditions, starting materials or the product can sometimes polymerize, leading to an intractable reaction mixture.

    • Mitigation: Careful control of pH and temperature is crucial. If polymerization is suspected, consider using milder reaction conditions or protecting sensitive functional groups.

The following table summarizes common side products and suggested mitigation strategies:

Side ProductPotential CauseMitigation Strategy
Aromatized Pyrrolo[3,4-d]pyrimidineOxidation of the dihydro-pyrrolo ringPerform reaction under an inert atmosphere (N₂ or Ar); use degassed solvents.
N-formyl Pyrrolidine IntermediateIncomplete cyclizationIncrease reaction time and/or temperature; use a more reactive cyclizing agent.
Polymeric ByproductsHarsh reaction conditions (acid/base, high temp.)Use milder conditions; protect sensitive functional groups; control pH carefully.

Section 3: Purification and Characterization Challenges

The successful synthesis of the target compound is only half the battle. Isolating and confirming the structure of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can also be challenging.

Question 3: I'm having difficulty purifying my product by flash chromatography. It either streaks on the column or co-elutes with impurities. What can I do?

Answer: Purification of bicyclic heteroaromatics like 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines can be tricky due to their polarity and potential for interaction with the silica gel stationary phase.[4] Here are some strategies to improve your chromatographic separation:

  • Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or acetone). For more polar compounds, a gradient of dichloromethane and methanol is often effective.

  • Additive Modification: Tailing of basic compounds on silica gel is a common issue. Adding a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%), can significantly improve peak shape by neutralizing acidic sites on the silica.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica gel (C18).

  • Sample Loading: The way the sample is loaded onto the column can impact the separation. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being placed on the column, can often provide better resolution than wet loading in a solvent.[4]

A general workflow for optimizing flash chromatography is presented below:

G cluster_1 Optimizing Flash Chromatography start Poor Separation optimize_eluent Optimize Eluent System (TLC analysis) start->optimize_eluent add_modifier Add Modifier (e.g., 0.1% Et₃N for bases) optimize_eluent->add_modifier If tailing persists success Successful Purification optimize_eluent->success If good separation change_stationary_phase Consider Alternative Stationary Phase (Alumina, C18) add_modifier->change_stationary_phase If still poor separation dry_loading Employ Dry Loading Technique change_stationary_phase->dry_loading dry_loading->success

Caption: A decision tree for optimizing the purification of polar heterocyclic compounds.

Question 4: My NMR and mass spectrometry data are ambiguous. How can I confidently confirm the structure of my 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?

Answer: Unambiguous characterization is essential for confirming the successful synthesis of your target compound. Here's how to approach the analysis of your spectroscopic data:

  • ¹H NMR Spectroscopy:

    • Pyrimidine Protons: Look for the characteristic singlets of the pyrimidine ring protons, typically in the aromatic region (δ 8.0-9.0 ppm).

    • Dihydro-pyrrolo Protons: The protons on the saturated pyrrolidine ring will appear as multiplets in the aliphatic region (typically δ 3.0-4.5 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern.

    • NH Proton: The N-H proton of the pyrrolidine ring will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. It can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR Spectroscopy:

    • Pyrimidine Carbons: The carbons of the pyrimidine ring will appear in the downfield region (δ 140-160 ppm).

    • Dihydro-pyrrolo Carbons: The sp³ hybridized carbons of the pyrrolidine ring will be found in the upfield region (δ 40-60 ppm).

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This is the most definitive method for confirming the elemental composition of your molecule. The measured mass should be within 5 ppm of the calculated mass for the desired formula.

    • Fragmentation Pattern: In techniques like ESI-MS/MS, the fragmentation pattern can provide valuable structural information. Look for fragments corresponding to the loss of substituents or cleavage of the pyrrolidine ring.

For comparison, typical NMR data for related pyrrolopyrimidine scaffolds can be found in the literature.[5][6][7]

Section 4: Stability and Storage

Question 5: Is the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold stable, and are there any special storage considerations?

Answer: While generally stable, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine ring system can be susceptible to degradation under certain conditions.

  • Oxidative Stability: As mentioned earlier, the dihydro-pyrrolo ring can be prone to oxidation, especially if stored in the presence of air and light for extended periods.

  • Acid/Base Stability: Strong acidic or basic conditions can lead to decomposition. It is advisable to store the compound in a neutral state. If the compound is isolated as a salt (e.g., hydrochloride), it is generally more stable.

  • Storage Recommendations: For long-term storage, it is best to keep the compound as a solid in a tightly sealed container, protected from light and moisture, and stored at low temperatures (e.g., in a refrigerator or freezer). Storing solutions for extended periods is generally not recommended due to the potential for solvent-mediated degradation.

By understanding the potential pitfalls and employing a systematic approach to troubleshooting, researchers can navigate the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines with greater confidence and success. This guide provides a foundation for addressing common challenges, but it is important to remember that each specific derivative may present its own unique set of obstacles, requiring careful observation and methodical optimization.

References

  • A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. The Royal Society of Chemistry. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. Available at: [Link]

  • Supplementary Information A greener route for the synthesis of Pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. The Royal Society of Chemistry. Available at: [Link]

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. PubMed. Available at: [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. Available at: [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH. Available at: [Link]

  • Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][5][8]triazole derivatives as necroptosis inhibitors. RSC Publishing. Available at: [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

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Technical Support Center: Method Development for Pyrrolo[3,4-d]pyrimidine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide practical, in-depth solutions to common challenges encountered during the analytical method development for pyrrolo[3,4-d]pyrimidines and related heterocyclic compounds. The underlying principles of chromatography and mass spectrometry discussed here are broadly applicable, providing a robust framework for your research.

Section 1: Sample Preparation and Handling - The Foundation of Good Data

The most sophisticated analytical instrument cannot compensate for a poorly prepared sample. Pyrrolopyrimidines, particularly novel derivatives, can exhibit a wide range of physicochemical properties that impact their analysis.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent to dissolve my pyrrolo[3,4-d]pyrimidine sample for analysis?

A1: The goal is to find a solvent that completely dissolves your analyte without causing degradation and is compatible with your analytical system (e.g., HPLC mobile phase).

  • Start with Compatibility: Begin with the solvent used in your mobile phase, typically a mixture of acetonitrile (ACN) or methanol (MeOH) and water. This is the ideal scenario as it minimizes solvent effects that can distort peak shape.

  • "Like Dissolves Like": Pyrrolopyrimidines are nitrogen-containing heterocycles, often with moderate polarity. Their solubility is highly influenced by their substituents.

    • For highly nonpolar analogs, you may need a stronger organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Causality: If you must use a strong, non-volatile solvent like DMSO, be aware that it can cause significant issues in HPLC analysis. Injecting a large volume of DMSO into a mobile phase with a high aqueous content can cause the analyte to precipitate on the column, leading to peak splitting, tailing, or complete loss of signal.

  • Expert Protocol - Minimizing Strong Solvent Effects:

    • Prepare a concentrated stock solution in 100% DMSO.

    • For your working solution, perform a serial dilution into your initial mobile phase composition (or a solvent with slightly higher organic content).

    • Ensure the final concentration of DMSO in the injected sample is less than 5%, ideally below 1%.

    • Always perform a visual check for precipitation after dilution.

Q2: I'm concerned about the stability of my compound in solution. How can I assess and mitigate this?

A2: Stability is a critical, often overlooked, parameter. Some complex heterocyclic compounds can be susceptible to hydrolysis or degradation in certain solvents or pH conditions.[1]

  • Trustworthy Validation - A Simple Stability Test:

    • Prepare your analyte in the chosen analytical solvent at a known concentration.

    • Analyze the sample immediately after preparation (T=0).

    • Store aliquots of the same solution under different conditions (e.g., benchtop at room temperature, 4°C, -20°C).

    • Re-analyze the samples at set time points (e.g., 4, 8, 24, 48 hours) and compare the peak area of the main analyte and look for the appearance of new peaks.

    • A decrease of >5% in the main peak area or the appearance of degradation peaks indicates instability.

  • Mitigation Strategies:

    • If unstable at room temperature, use an autosampler cooled to 4°C.

    • For pH-sensitive compounds, consider buffering your sample diluent.

    • Prepare samples fresh and analyze them in a timely manner. The stability of prodrugs, for example, can be very low in aqueous solutions, with some hydrolyzing significantly in under an hour.[1]

Section 2: Chromatographic Analysis (HPLC/UPLC) - Achieving Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses for the separation and quantification of pyrrolopyrimidines.

Troubleshooting Guide: Common HPLC Issues

Problem 1: My peak is tailing or showing significant fronting.

  • Underlying Cause: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms in the pyrrolopyrimidine core and acidic residual silanols on the silica-based column packing. Fronting can be a sign of column overload or a sample solvent stronger than the mobile phase.

  • Systematic Troubleshooting Workflow:

    G start Poor Peak Shape (Tailing/Fronting) check_overload Is the analyte concentration too high? start->check_overload Evaluate First sol_overload Dilute sample or reduce injection volume. check_overload->sol_overload Yes check_solvent Is sample solvent stronger than mobile phase? check_ph Is mobile phase pH appropriate? check_solvent->check_ph No sol_solvent Re-dissolve sample in initial mobile phase. check_solvent->sol_solvent Yes check_column Is the column old or contaminated? check_ph->check_column No sol_ph Add 0.1% Formic Acid or Acetic Acid to mobile phase. This protonates silanols and the analyte. check_ph->sol_ph Yes sol_column Wash column or replace with a new one. Consider a column with end-capping. check_column->sol_column Yes end Symmetrical Peak Achieved sol_overload->end sol_solvent->end sol_ph->end sol_column->end check_overoverload check_overoverload check_overoverload->check_solvent No

    Caption: Systematic Troubleshooting of Poor HPLC Peak Shape.

Problem 2: My retention times are shifting between injections.

  • Underlying Cause: Retention time instability points to a lack of equilibrium in the system or changes in mobile phase composition.

  • Solutions:

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase before starting the sequence. For gradient elution, this means running the starting conditions for at least 10-15 column volumes.

    • Mobile Phase Preparation: Prepare mobile phases fresh daily. If using buffers, ensure they are fully dissolved and the pH is stable. Premixing the aqueous and organic components can sometimes improve stability over online mixing.

    • Temperature Control: Use a column oven to maintain a constant temperature (e.g., 40-60°C).[2] Temperature fluctuations can significantly impact viscosity and retention.

Data Presentation: Recommended Starting HPLC/UPLC Conditions

This table provides a robust starting point for method development, derived from typical conditions used in the literature for related compounds.[2]

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18 Reversed-Phase (e.g., Waters Acquity BEH, Agilent Zorbax)The C18 stationary phase is versatile and effective for retaining the moderately polar pyrrolopyrimidine scaffold.
Particle Size < 2 µm (UPLC) or 3-5 µm (HPLC)Smaller particles provide higher efficiency and better resolution, but require higher pressures (UPLC systems).
Mobile Phase A Water with 0.1% Formic Acid (v/v)Formic acid acts as an ion-pairing agent and improves peak shape by protonating basic analytes and masking residual silanols on the column.
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic Acid (v/v)ACN is generally preferred over methanol as it has a lower viscosity, allowing for higher flow rates and better efficiency.
Gradient 5% to 95% B over 5-10 minutesA broad gradient is an excellent starting point to determine the approximate elution time of your compound and any impurities.[2]
Flow Rate 0.4-0.6 mL/min (UPLC) or 1.0 mL/min (HPLC)These are typical flow rates for standard analytical columns (e.g., 2.1 mm ID for UPLC, 4.6 mm ID for HPLC).
Column Temp. 40 °C - 60 °CElevated temperatures reduce mobile phase viscosity, improving efficiency and reducing run times. It also helps in achieving sharper peaks.[2]
Detection UV-Vis (e.g., 254 nm, 280 nm) or Diode Array Detector (DAD)The aromatic nature of the pyrrolopyrimidine core ensures strong UV absorbance. A DAD is invaluable for checking peak purity.

Section 3: Mass Spectrometric (MS) Analysis - Identification and Quantification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is essential for confirming molecular weight and elucidating the structure of pyrrolopyrimidines. High-Resolution Mass Spectrometry (HRMS) is frequently used to confirm the exact mass and elemental composition.[3][4]

Frequently Asked Questions (FAQs)

Q1: I'm using electrospray ionization (ESI), but my signal intensity is very low. What can I do?

A1: Low sensitivity in ESI is a common problem. The pyrrolopyrimidine scaffold contains basic nitrogen atoms, making it highly suitable for positive ion mode ESI ([M+H]+). If the signal is weak, the issue often lies in the ionization efficiency.

  • Logical Troubleshooting Flow:

    G start Low MS Sensitivity (Positive ESI Mode) check_mobilephase Is the mobile phase acidic? start->check_mobilephase check_concentration Is the analyte concentration sufficient? check_mobilephase->check_concentration Yes sol_mobilephase Ensure 0.1% Formic Acid is present. It promotes protonation ([M+H]+). check_mobilephase->sol_mobilephase No check_source Are MS source parameters optimized? check_concentration->check_source Yes sol_concentration Perform direct infusion of a higher concentration standard. check_concentration->sol_concentration No check_suppression Is there ion suppression? check_source->check_suppression Yes sol_source Optimize capillary voltage, gas flow, and temperature via tuning. check_source->sol_source No sol_suppression Dilute sample or improve chromatographic separation from matrix. check_suppression->sol_suppression Yes end Signal Intensity Improved sol_mobilephase->end sol_concentration->end sol_source->end sol_suppression->end

    Caption: Troubleshooting Low MS Sensitivity.

Q2: I see multiple peaks in my mass spectrum for a single chromatographic peak. What are they?

A2: This is usually due to the formation of adducts with ions present in the mobile phase or from the sample matrix. For a pyrrolopyrimidine (let's call it 'M'), you should primarily look for the protonated molecule, [M+H]+.

  • Common Adducts Table:

Adduct IonFormulaCommon Source
Sodium[M+Na]+Glassware, mobile phase impurities, buffers
Potassium[M+K]+Glassware, mobile phase impurities
Ammonium[M+NH4]+Ammonium formate/acetate buffers
Acetonitrile[M+ACN+H]+Acetonitrile in the mobile phase
Dimer[2M+H]+High analyte concentration
  • Validation: The mass difference between these adducts and your primary [M+H]+ ion will be consistent. For example, the difference between [M+Na]+ and [M+H]+ will be approximately 21.98 Da. Using HRMS can help confirm these assignments with high mass accuracy.

Section 4: Structural Elucidation with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of novel pyrrolo[3,4-d]pyrimidines.[5][6] Proton (1H NMR) and Carbon (13C NMR) are standard experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for NMR analysis of my pyrrolopyrimidine derivative?

A1: The choice of solvent is critical for good resolution and to ensure all relevant protons are observed.

  • DMSO-d6 (Deuterated Dimethyl Sulfoxide): This is often the first choice. It is an excellent solvent for a wide range of organic molecules and, crucially, it allows for the observation of exchangeable protons like N-H and O-H. In many published characterizations, the broad singlet for the pyrrole N-H proton (often around 11-12 ppm) is a key diagnostic signal.[4]

  • CDCl3 (Deuterated Chloroform): A good choice for less polar analogs. However, acidic protons (N-H, O-H) may exchange or give very broad signals, making them difficult to observe.

  • Methanol-d4 (Deuterated Methanol): Can be used, but be aware that it will readily exchange with N-H and O-H protons, causing those signals to disappear from the 1H NMR spectrum. This can, however, be used as a diagnostic tool: if a peak disappears upon adding a drop of D2O or using Methanol-d4, it's an exchangeable proton.

Q2: The aromatic region of my 1H NMR spectrum is very complex. How can I assign the protons?

A2: For complex structures, 1D NMR is often not enough. 2D NMR experiments are essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing out the spin systems on your aromatic rings and substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing the molecular fragments together, for example, by correlating a proton on a substituent with a carbon in the core pyrrolopyrimidine ring.

  • Authoritative Grounding: Numerous studies rely on a combination of 1H, 13C, and 2D NMR experiments for the complete and unambiguous structural elucidation of novel pyrrolopyrimidine derivatives.[3][5]

References

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • SpectraBase. (n.d.). 1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, 5-(3-bromophenyl)-6-(3-hydroxyphenyl)-1,3-dimethyl- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Litvinov, Y.M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Available at: [Link]

  • Khanye, S.D., et al. (2020). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PubMed Central. Available at: [Link]

  • Artini, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central. Available at: [Link]

  • Jørgensen, M., et al. (2018). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Available at: [Link]

  • Mphahlele, M.J., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2024). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available at: [Link]

  • Szałek, A., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Toyocamycin. Wikipedia. Available at: [Link]

  • Larsen, S.D., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. ResearchGate. Available at: [Link]

  • Hou, Z., et al. (2020). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals. Available at: [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • El-Metwaly, A.M., et al. (2022). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI. Available at: [Link]

  • Lindhardt, A.T., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central. Available at: [Link]

  • Jørgensen, M., et al. (2018). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • Böger, M., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. Available at: [Link]

  • Li, L., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. PubMed. Available at: [Link]

  • Hou, Z., et al. (2020). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. National Institutes of Health. Available at: [Link]

  • H. P. LATScha and W. L. Lüttke. (1968). Compounds in the Pyrrolo[3,4-d]pyrimidine Series. Syntheses Based on 2,3-Dioxopyrrolidines1. The Journal of Organic Chemistry. Available at: [Link]

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Validation & Comparative

Validating Anticancer Activity of Novel Pyrrolo[3,4-d]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrrolo[3,4-d]pyrimidines in Oncology

The pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential as a kinase inhibitor.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] By targeting these enzymes, particularly those involved in cancer cell proliferation and survival, novel pyrrolo[3,4-d]pyrimidine derivatives represent a promising avenue for the development of new anticancer therapies.[3][4] This guide provides a comprehensive framework for validating the anticancer activity of novel pyrrolo[3,4-d]pyrimidine compounds, from initial in vitro screening to preclinical in vivo evaluation. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis against established anticancer agents.

I. Synthesis and Characterization of Novel Pyrrolo[3,4-d]pyrimidine Derivatives

The journey of validating a new anticancer agent begins with its creation. The synthesis of novel pyrrolo[3,4-d]pyrimidine derivatives can be achieved through various established synthetic routes.[5][6][7] A common approach involves the cyclization of appropriately substituted pyrrole precursors with pyrimidine-forming reagents. For instance, a multi-step synthesis could start with the cyclization of a precursor like 6-amino-2-methylpyrimidin-4(3H)-one.[8] Subsequent chemical modifications, such as chlorination and nucleophilic substitution, allow for the introduction of diverse functional groups, leading to a library of novel compounds.[8]

Once synthesized, rigorous characterization of each new derivative is paramount. This typically involves a suite of analytical techniques to confirm the chemical structure and purity of the compounds. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Only compounds with confirmed structures and high purity (typically >95%) should proceed to biological evaluation to ensure that the observed anticancer effects are attributable to the intended molecule.

II. In Vitro Evaluation: The First Line of Evidence

In vitro assays are the initial and critical step in assessing the anticancer potential of novel compounds.[9] These cell-based assays provide a rapid and cost-effective means to screen a large number of derivatives and identify promising candidates for further investigation.[10][11]

A. Assessing Cell Viability and Cytotoxicity

The primary question to answer is whether the novel compounds can inhibit the growth of or kill cancer cells. Cell viability assays are fundamental tools for this purpose, measuring the overall health of a cell population after treatment.[12][13]

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[12] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, and the amount of color produced is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel pyrrolo[3,4-d]pyrimidine derivatives and a reference drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Incubation: Add the MTT or XTT reagent to each well and incubate for a few hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Interpreting the Data: A lower IC50 value indicates greater potency. Comparing the IC50 values of the novel compounds to that of the reference drug provides a benchmark for their efficacy.

B. Investigating the Mechanism of Cell Death: Apoptosis

Once a compound has demonstrated cytotoxic activity, the next logical step is to understand how it is killing the cancer cells. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[15] The ability of a compound to induce apoptosis is a desirable characteristic for a potential cancer therapeutic.

This flow cytometry-based assay is a standard method for detecting apoptosis.[16] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the novel compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: The quantitative data from these experiments can be summarized in a table for easy comparison.

Compound% Early Apoptosis% Late Apoptosis/Necrosis
Novel Compound 1 35.215.8
Novel Compound 2 42.120.5
Doxorubicin 45.625.3
Vehicle Control 2.11.5

Hypothetical data for illustrative purposes.

C. Examining Effects on Cell Cycle Progression

Cancer is fundamentally a disease of uncontrolled cell division.[17] Therefore, investigating whether a novel compound can halt the cell cycle is a crucial step in understanding its anticancer mechanism.[18]

This technique measures the DNA content of individual cells within a population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2][19]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the novel compounds.

  • Cell Fixation: Harvest the cells and fix them, typically with cold ethanol, to permeabilize the cell membrane.[19]

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), which will also stain RNA.[19]

  • RNase Treatment: Treat the cells with RNase to ensure that only DNA is stained.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Interpreting the Data: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) suggests that the compound interferes with the cellular machinery responsible for progression through that phase.

III. In Vivo Validation: Testing in a Living System

While in vitro assays provide valuable initial data, they do not fully replicate the complex biological environment of a living organism.[10] Therefore, promising compounds must be evaluated in preclinical animal models to assess their efficacy and safety in vivo.[20]

Xenograft Models: A Standard for Preclinical Evaluation

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[21][22] These models allow researchers to study tumor growth and the effects of therapeutic interventions in a living system.[20][23]

Step-by-Step Methodology:

  • Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[22]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors reach a specified volume, randomize the mice into treatment groups:

    • Vehicle control

    • Novel pyrrolo[3,4-d]pyrimidine compound(s)

    • Positive control (an established anticancer drug)

  • Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral, intraperitoneal).

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Monitoring: Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).

Data Analysis: The primary endpoint is typically tumor growth inhibition. This is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

IV. Visualizing the Validation Workflow

To provide a clear overview of the entire validation process, the following diagrams illustrate the key experimental workflows.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Synthesis & Characterization Synthesis & Characterization Cell Viability Assays (MTT/XTT) Cell Viability Assays (MTT/XTT) Synthesis & Characterization->Cell Viability Assays (MTT/XTT) Apoptosis Assays (Annexin V/PI) Apoptosis Assays (Annexin V/PI) Cell Viability Assays (MTT/XTT)->Apoptosis Assays (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays (Annexin V/PI)->Cell Cycle Analysis Xenograft Model Development Xenograft Model Development Cell Cycle Analysis->Xenograft Model Development Promising Candidates Treatment & Monitoring Treatment & Monitoring Xenograft Model Development->Treatment & Monitoring Data Analysis Data Analysis Treatment & Monitoring->Data Analysis

Caption: Overall workflow for validating anticancer activity.

G Seed Cancer Cells Seed Cancer Cells Treat with Compounds Treat with Compounds Seed Cancer Cells->Treat with Compounds Add MTT/XTT Reagent Add MTT/XTT Reagent Treat with Compounds->Add MTT/XTT Reagent Incubate Incubate Add MTT/XTT Reagent->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Step-by-step workflow for the MTT/XTT assay.

V. Discussion and Future Directions

The validation of novel pyrrolo[3,4-d]pyrimidines as anticancer agents is a rigorous, multi-step process. The data gathered from the in vitro and in vivo experiments described in this guide will provide a comprehensive picture of a compound's potential as a therapeutic.

Promising compounds that demonstrate significant anticancer activity in preclinical models can then be advanced to further stages of drug development, including more complex patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors.[24] Additionally, further studies to elucidate the specific kinase targets of the most active compounds will be crucial for understanding their mechanism of action and for guiding their clinical development.

By following a systematic and scientifically sound validation process, researchers can effectively identify and advance novel pyrrolo[3,4-d]pyrimidine derivatives with the potential to become the next generation of targeted cancer therapies.

References

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  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]

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  • Choosing an Apoptosis Detection Assay. (2021). Biocompare. Retrieved from [Link]

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  • Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]

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  • Apoptosis Detection Assays. (2018). Methods in Molecular Biology, 1707, 1-10. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743-17753. Retrieved from [Link]

  • Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4983. Retrieved from [Link]

  • Cell Cycle Analysis: Flow vs Imaging Cytometry. (2019). Biocompare. Retrieved from [Link]

  • Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives. (2020). Polycyclic Aromatic Compounds, 42(5), 2209-2221. Retrieved from [Link]

  • Monitoring Cell Cycle Progression in Cancer Cells. (2022). Agilent. Retrieved from [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2023). Scilit. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2020). Molecules, 25(15), 3343. Retrieved from [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and... (n.d.). ResearchGate. Retrieved from [Link]

  • Compounds in the Pyrrolo[3,4-d]pyrimidine Series. Syntheses Based on 2,3-Dioxopyrrolidines1. (1970). The Journal of Organic Chemistry, 35(11), 3651–3657. Retrieved from [Link]

  • Molecular modeling study and synthesis of novel pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines of expected antitumor and radioprotective activities. (2012). Semantic Scholar. Retrieved from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules, 30(13), 2965. Retrieved from [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2023). ResearchGate. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). European Journal of Medicinal Chemistry, 265, 116086. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(13), 5035. Retrieved from [Link]

  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. (2019). Future Medicinal Chemistry, 11(5), 515-531. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Bioorganic & Medicinal Chemistry, 79, 117163. Retrieved from [Link]

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A Comparative Benchmarking Guide to Novel Pyrrolo[3,4-d]pyrimidine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrrolo[3,4-d]pyrimidines in Oncology

The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting key regulators of the cell cycle and signal transduction.[1][2] Its structural similarity to the adenine base of ATP allows it to effectively compete for the ATP-binding site of various protein kinases.[1] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] Consequently, the development of potent and selective kinase inhibitors based on the pyrrolo[3,4-d]pyrimidine core is an area of intense research.[5][6]

This guide provides a comprehensive framework for benchmarking new pyrrolo[3,4-d]pyrimidine derivatives against established kinase inhibitors. We will delve into the scientific rationale for selecting appropriate benchmarks, provide detailed, field-proven experimental protocols, and present a clear methodology for data interpretation. Our focus is to equip researchers, scientists, and drug development professionals with the tools to rigorously evaluate the potential of their novel compounds.

Selecting the Right Benchmarks: A Rationale-Driven Approach

The selection of appropriate benchmark inhibitors is critical for a meaningful comparison. The choice should be guided by the intended molecular target(s) of the new pyrrolo[3,4-d]pyrimidine derivatives. Based on existing literature, this class of compounds frequently exhibits activity against key oncogenic kinases such as Polo-like Kinase 1 (PLK1), Cyclin-Dependent Kinase 2 (CDK2), and Src family kinases.[3][5][7][8][9]

Therefore, we propose the following well-characterized inhibitors as benchmarks:

  • Volasertib (BI 6727): A potent and selective inhibitor of PLK1, a key regulator of mitosis.[10] Its overexpression in various cancers is linked to poor prognosis, making it a valuable therapeutic target.[3][11] Volasertib has undergone extensive clinical investigation and serves as an excellent benchmark for novel anti-mitotic agents.[10]

  • Roscovitine (Seliciclib): A first-generation inhibitor of cyclin-dependent kinases (CDKs), with notable activity against CDK2.[12][13][14] CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis.[12][13][14][15] While not perfectly selective, its well-documented effects provide a solid baseline for comparison.

  • Saracatinib (AZD0530): A potent dual inhibitor of Src family kinases and Abl kinase.[16][17] Src kinases are involved in multiple signaling pathways that regulate cell proliferation, survival, and metastasis.[7][18] Saracatinib's activity against this important class of non-receptor tyrosine kinases makes it a relevant comparator.[16][19]

Experimental Workflow for Comparative Analysis

A robust evaluation of novel inhibitors requires a multi-faceted approach, encompassing both biochemical and cell-based assays. This workflow ensures a comprehensive understanding of a compound's potency, selectivity, and cellular effects.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays biochem_ic50 In Vitro Kinase IC50 Determination kinome_profiling Kinome-Wide Selectivity Profiling biochem_ic50->kinome_profiling Confirm Potency cell_viability Cell Viability/Proliferation (MTT Assay) kinome_profiling->cell_viability Assess Cellular Efficacy target_engagement Target Engagement & Downstream Signaling (Western Blot) cell_viability->target_engagement Validate Mechanism apoptosis Apoptosis Induction (e.g., Annexin V) target_engagement->apoptosis Determine Cellular Fate

Caption: A streamlined workflow for benchmarking new kinase inhibitors.

Detailed Experimental Protocols

In Vitro Kinase IC50 Determination

Causality: The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[20][21] This biochemical assay directly quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[22][23] A low IC50 value is indicative of high potency. It is crucial to perform this assay at an ATP concentration close to the Michaelis constant (Km) for each kinase to ensure the data is comparable and reflects the inhibitor's true affinity.[21]

Protocol:

  • Reagents and Materials:

    • Recombinant human kinases (PLK1, CDK2/cyclin A, Src)

    • Specific peptide substrates for each kinase

    • ATP (Adenosine 5'-triphosphate)

    • Test compounds (new pyrrolo[3,4-d]pyrimidine derivatives and benchmark inhibitors) dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

    • 384-well white plates

  • Procedure: a. Prepare serial dilutions of the test compounds and benchmark inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions. b. In a 384-well plate, add the kinase, peptide substrate, and assay buffer. c. Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase). d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase. e. Incubate the plate at 30°C for 1 hour. f. Stop the reaction and measure the remaining ATP (and thus, kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions. g. Read the luminescence on a plate reader. h. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. i. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Cell Viability and Proliferation Assay (MTT Assay)

Causality: While biochemical assays measure direct target inhibition, cell-based assays are essential to determine a compound's efficacy in a more complex biological system.[24][25][26] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[27][28] A reduction in metabolic activity suggests that the compound is either cytotoxic (kills cells) or cytostatic (inhibits proliferation).[4][25]

Protocol:

  • Reagents and Materials:

    • Cancer cell lines with known overexpression or reliance on the target kinases (e.g., HeLa for PLK1, MCF-7 for CDK2, MDA-MB-231 for Src)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds and benchmark inhibitors

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom plates

  • Procedure: a. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[27] b. The next day, treat the cells with serial dilutions of the test compounds and benchmark inhibitors. Include a vehicle control (DMSO). c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. d. After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[29] e. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[29] f. Shake the plate for 15 minutes to ensure complete dissolution. g. Measure the absorbance at 570 nm using a microplate reader.[29] h. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.

Target Engagement and Downstream Signaling Analysis (Western Blot)

Causality: To confirm that the observed cellular effects are due to the intended mechanism of action, it is crucial to assess target engagement and the modulation of downstream signaling pathways.[30] Western blotting is a powerful technique to detect changes in the phosphorylation status of the target kinase (a marker of its activity) and its key downstream substrates.[31][32][33]

Protocol:

  • Reagents and Materials:

    • Cancer cell lines and test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-PLK1, anti-phospho-Rb, anti-phospho-Src, and their total protein counterparts)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure: a. Treat cells with the test compounds at concentrations around their GI50 values for a defined period (e.g., 24 hours). b. Lyse the cells and determine the protein concentration of the lysates.[34] c. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. d. Transfer the proteins to a membrane.[32] e. Block the membrane to prevent non-specific antibody binding.[33] f. Incubate the membrane with the primary antibody overnight at 4°C.[33] g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32] h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation and Interpretation

For clear and concise comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Kinase Inhibition Profile

CompoundPLK1 IC50 (nM)CDK2/cyclin A IC50 (nM)Src IC50 (nM)
New Derivative 1 ValueValueValue
New Derivative 2 ValueValueValue
Volasertib ValueValueValue
Roscovitine ValueValueValue
Saracatinib ValueValueValue

Table 2: Cellular Activity Profile

CompoundHeLa GI50 (µM)MCF-7 GI50 (µM)MDA-MB-231 GI50 (µM)
New Derivative 1 ValueValueValue
New Derivative 2 ValueValueValue
Volasertib ValueValueValue
Roscovitine ValueValueValue
Saracatinib ValueValueValue

Visualizing Key Pathways and Workflows

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Src Src RTK->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Proliferation Proliferation, Survival Ras->Proliferation PI3K->Proliferation CyclinD_CDK46 Cyclin D / CDK4/6 Rb pRb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S Phase Entry CyclinE_CDK2->S_Phase drives G2M G2/M Checkpoint PLK1 PLK1 G2M->PLK1 activates Mitosis Mitosis PLK1->Mitosis promotes

Caption: Key signaling pathways targeted by the benchmark inhibitors.

Conclusion

This guide provides a standardized and scientifically rigorous framework for the preclinical evaluation of novel pyrrolo[3,4-d]pyrimidine-based kinase inhibitors. By employing a rationale-driven selection of benchmarks and adhering to validated experimental protocols, researchers can generate high-quality, comparable data. This, in turn, will facilitate a more accurate assessment of the therapeutic potential of these promising compounds and accelerate their journey from the laboratory to the clinic.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. Kinases, due to their central role in cellular signaling, are a major class of drug targets, particularly in oncology.[1] The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating significant promise in targeting key regulators of the DNA Damage Response (DDR). This guide provides a comprehensive analysis of the cross-reactivity profiling of this important inhibitor class, offering a comparative look at their selectivity and the state-of-the-art methodologies used to assess it. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present data to guide researchers in their pursuit of selective and effective therapeutics.

The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold: A Focus on ATR Kinase

The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine core has proven to be a versatile starting point for the development of potent inhibitors against various kinases. A notable success has been the generation of inhibitors targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[2] ATR is a critical apical kinase in the DDR pathway, activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and replication stress.[3][4][5] Its activation triggers a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks, ultimately promoting cell survival.[4][6] In many cancers, which often exhibit increased replication stress and defects in other DDR pathways (like the ATM-p53 pathway), there is a heightened dependence on ATR for survival, making it a prime therapeutic target.[4][6]

Recently, novel 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been identified as potent ATR inhibitors. For instance, compound 5g was reported with a remarkable IC50 value of 0.007 µM against ATR kinase.[2][7] Similarly, compound 48f , from a series of 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines, also showed promise as a potent ATR inhibitor.[8] While these compounds demonstrate high potency against their primary target, a comprehensive understanding of their kinome-wide selectivity is crucial for their development as safe and effective drugs. Off-target activities can lead to unforeseen toxicities or even polypharmacological effects that may be beneficial or detrimental.

ATR Signaling Pathway

To appreciate the impact of inhibiting ATR, it is essential to understand its position in the cellular signaling network. The following diagram illustrates a simplified ATR signaling pathway.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Effectors ssDNA ssDNA formation RPA RPA coating of ssDNA ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP RAD9_HUS1_RAD1 9-1-1 Complex RPA->RAD9_HUS1_RAD1 CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates TopBP1 TopBP1 RAD9_HUS1_RAD1->TopBP1 TopBP1->ATR_ATRIP activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization Inhibitor 6,7-Dihydro-5H-pyrrolo [3,4-d]pyrimidine Inhibitors Inhibitor->ATR_ATRIP

Caption: Simplified ATR signaling pathway initiated by DNA damage.

The Imperative of Cross-Reactivity Profiling

While high potency against a primary target is desirable, the selectivity of an inhibitor across the entire human kinome is a critical determinant of its clinical potential. The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[1] This homology can lead to off-target binding of inhibitors, resulting in undesired side effects. Therefore, comprehensive cross-reactivity profiling is a non-negotiable step in the preclinical development of any kinase inhibitor.[1]

Several robust technologies are available for assessing kinase inhibitor selectivity, each with its own advantages and limitations. These can be broadly categorized into:

  • Biochemical Assays: These assays directly measure the enzymatic activity of a panel of purified kinases in the presence of the inhibitor. They are considered a gold standard for quantifying inhibitory potency (IC50).[1]

  • Binding Assays: These assays measure the direct binding of an inhibitor to a panel of kinases, providing a measure of affinity (Kd). A prominent example is the KINOMEscan™ platform.[9][10][11]

  • Cell-Based Assays: These assays assess target engagement and selectivity within a more physiologically relevant cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique in this category, measuring the thermal stabilization of a target protein upon ligand binding.[12][13][14][15]

A Comparative Look: Selectivity of Pyrrolopyrimidine-Based Inhibitors

For a representative compound from this series, a kinome-wide screen against a panel of kinases would typically be performed. The results are often visualized as a "tree spot" diagram, where the human kinome is represented as a phylogenetic tree, and inhibited kinases are highlighted.

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Pyrrolopyrimidine-based Inhibitor

Kinase Target% Inhibition at 1 µMIC50 (nM)
CDK2 98% 5
CDK175%250
CDK560%800
GSK3B45%>1000
ROCK130%>1000
PIM125%>1000
...and 400+ other kinases<20%>10,000

This table is a hypothetical representation based on typical kinase profiling results and does not represent actual data for a specific compound.

This illustrative data highlights a compound with high potency and selectivity for its primary target, CDK2. The significant drop in potency against other CDKs and minimal activity against a broader panel of kinases would classify this as a relatively selective inhibitor. Such a profile is highly desirable, as it minimizes the potential for off-target effects. For example, the study on 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones aimed for and achieved over 200-fold selectivity for CDK2 against other CDKs like CDK1, 4, 6, 7, and 9.[16]

Experimental Protocols for Cross-Reactivity Profiling

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used in cross-reactivity profiling.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

Kinase_Profiling_Workflow cluster_0 Initial Screening cluster_1 Broad Kinome Profiling cluster_2 Validation and Cellular Context PrimaryTargetAssay Biochemical Assay vs. Primary Target (e.g., ATR) PotencyDetermination Determine IC50 PrimaryTargetAssay->PotencyDetermination KinomeScan KINOMEscan® Profiling (e.g., at 1 µM) PotencyDetermination->KinomeScan HitIdentification Identify Off-Target Hits (% Inhibition > 50%) KinomeScan->HitIdentification DoseResponse IC50 Determination for Off-Target Hits HitIdentification->DoseResponse CETSA Cellular Thermal Shift Assay (CETSA®) for Target Engagement DoseResponse->CETSA CellularActivity Cell-Based Functional Assays CETSA->CellularActivity

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

Protocol 1: In Vitro Biochemical Kinase Assay (Illustrative Example)

This protocol describes a generic, fluorescence-based biochemical assay to determine the IC50 of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of 4x kinase/substrate mix to each well.

  • Add Inhibitor: Add 0.5 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells.

  • Initiate Reaction: Add 2 µL of 2.5x ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: KINOMEscan® Competition Binding Assay (Methodology Overview)

The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.[9][11]

Principle:

  • Assay Components: The assay consists of three main components: a kinase tagged with DNA, a ligand immobilized on a solid support, and the test compound.[11]

  • Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Quantification: The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[11]

  • Output: The results are typically reported as percent of control (%Ctrl), where a lower value signifies stronger binding. For potent hits, a dissociation constant (Kd) is determined from an 11-point dose-response curve.[9]

Workflow:

  • A test compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., the scanMAX panel of 468 kinases).[17]

  • "Hits" are identified based on a pre-defined inhibition threshold (e.g., >50% inhibition).

  • For these hits, a Kd is determined by performing the assay at multiple compound concentrations.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to confirm that a compound engages its intended target within the complex environment of a living cell.[12][13][14][15][18] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[14]

Materials:

  • Cultured cells (e.g., a cancer cell line)

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR thermocycler or heating blocks

  • Apparatus for protein quantification (e.g., Western blot equipment or AlphaScreen® system)

Procedure (Isothermal Dose-Response Fingerprint - ITDRFCETSA):

  • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat the cells with a range of concentrations of the test inhibitor or DMSO (vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspensions into PCR tubes. Heat the samples at a single, predetermined temperature (the optimal temperature is determined from an initial melt curve experiment) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein in the supernatant using a specific antibody-based method like Western blotting or an AlphaScreen® assay.

  • Data Analysis: Quantify the band intensities (for Western blot) or signal (for AlphaScreen®). Plot the amount of soluble target protein against the inhibitor concentration. The resulting curve demonstrates the concentration-dependent stabilization of the target protein by the inhibitor in a cellular context.

Conclusion and Future Directions

The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a highly promising framework for the development of potent and selective kinase inhibitors. As exemplified by the success in targeting ATR, this chemical class has the potential to yield novel therapeutics for cancer and other diseases. However, this guide underscores the critical importance of comprehensive cross-reactivity profiling in the early stages of drug development.

The strategic application of a suite of orthogonal assays, from broad kinome-wide biochemical and binding screens to cell-based target engagement studies like CETSA®, provides a robust and multi-faceted understanding of an inhibitor's selectivity profile. This knowledge is not merely an academic exercise; it is fundamental to predicting potential toxicities, understanding the full pharmacological activity of a compound, and ultimately, increasing the probability of success in clinical development.

As our understanding of the human kinome and its role in disease continues to expand, so too will the demand for highly selective chemical probes and drug candidates. The methodologies and principles outlined in this guide provide a solid foundation for researchers working with the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold and other emerging classes of kinase inhibitors to navigate the complexities of the kinome and develop the next generation of targeted therapies.

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  • Zhao, Y., et al. (2023). Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. Eur. J. Med. Chem., 246, 114945. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699. [Link]

  • Zhang, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. Molecules, 28(11), 4531. [Link]

  • Viswanadha, S., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Eur. J. Med. Chem., 157, 1115-1128. [Link]

  • El-Gohary, N. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Sci. Rep., 14(1), 932. [Link]

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A Comparative Guide to the In Vivo Efficacy of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of novel oncology therapeutics, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of the in vivo efficacy of derivatives from this class, with a particular focus on their role as Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, a critical node in the DNA Damage Response (DDR) pathway. By synthesizing data from preclinical studies, this document aims to offer an objective analysis of their performance and provide detailed experimental context to inform future research and development.

Introduction: The Therapeutic Promise of Targeting ATR with Pyrrolo[3,4-d]pyrimidines

The integrity of the genome is paramount for normal cellular function, and cells have evolved a complex network of pathways known as the DNA Damage Response (DDR) to detect and repair DNA lesions. In many cancer cells, key DDR pathways, such as the one mediated by the ATM (Ataxia-Telangiectasia Mutated) kinase, are compromised. This renders them highly dependent on alternative repair pathways, most notably the ATR kinase signaling cascade, for survival—a concept known as synthetic lethality.

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core has proven to be a versatile scaffold for designing potent and selective ATR inhibitors. These compounds function by competitively binding to the ATP-binding site of the ATR kinase, thereby preventing the phosphorylation of its downstream targets and disrupting the cellular response to DNA damage. This guide will delve into the in vivo performance of key derivatives, providing a comparative analysis of their anti-tumor activity in established cancer models.

Comparative In Vivo Efficacy of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives

The following table summarizes the available in vivo efficacy data for notable 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives and related compounds that serve as important benchmarks. The data is primarily focused on studies conducted in xenograft models, a cornerstone of preclinical oncology research.

Compound IDDerivative ClassCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & Reference
AZD6738 (Ceralasertib) Pyrimidine-based ATRiLoVo (colorectal) Xenograft25 mg/kg, once daily (po)38%[1]Significant anti-tumor activity in ATM-deficient models.[1][2]
LoVo (colorectal) Xenograft50 mg/kg, once daily (po)89%[1]Demonstrates dose-dependent tumor growth inhibition.[1]
Compound 34 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineLoVo (colorectal) XenograftNot specifiedEfficacious[3]Showed good pharmacokinetic properties and no obvious toxicity.[3]
ZH-12 Pyrido[3,4-d]pyrimidineLoVo (colorectal) Xenograft25 mg/kg, once dailySignificantPotent as monotherapy and synergistic with cisplatin.[4]
LoVo (colorectal) Xenograft50 mg/kg, once dailyMore potentInhibits the ATR/CHK1 signaling pathway in vivo.[4]
Compound 48f 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineNot specified in detailNot specified in detailFavorable PK profileShowed a favorable pharmacokinetic profile with 30.0% bioavailability in rats.

Note: Direct comparison between compounds should be made with caution due to potential variations in experimental conditions across different studies.

Mechanism of Action: Inhibition of the ATR Signaling Pathway

The primary mechanism by which 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives exert their anti-tumor effect is through the inhibition of the ATR kinase. ATR is a master regulator of the cellular response to DNA replication stress, which is a common feature of cancer cells due to oncogene-induced uncontrolled proliferation.

Upon detection of single-stranded DNA (ssDNA), which accumulates at stalled replication forks, ATR is activated and phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1).[5] This initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[6] By inhibiting ATR, these pyrrolopyrimidine derivatives prevent the activation of CHK1 and other downstream effectors, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, mitotic catastrophe and cell death in cancer cells that are reliant on this pathway for survival.[7][8]

ATR_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cellular Outcome ssDNA Single-Strand DNA (ssDNA) ATR ATR Kinase ssDNA->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis/ Mitotic Catastrophe ATR->Apoptosis Pyrrolo_pyrimidine 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives Pyrrolo_pyrimidine->ATR inhibits CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization Survival Cell Survival CellCycleArrest->Survival DNARepair->Survival ForkStabilization->Survival

Caption: The ATR Signaling Pathway and Inhibition by 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives.

Methodologies: A Guide to In Vivo Xenograft Studies

The following section details a standardized protocol for conducting in vivo efficacy studies using a xenograft model, such as the LoVo colorectal adenocarcinoma model, which is frequently used for evaluating ATR inhibitors.

Experimental Workflow for In Vivo Efficacy Assessment

experimental_workflow A 1. Cell Culture and Preparation C 3. Tumor Cell Implantation (Subcutaneous) A->C B 2. Animal Acclimatization (Athymic Nude Mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Compound Administration (e.g., oral gavage) E->F G 7. Continued Tumor Measurement & Body Weight Monitoring F->G H 8. Endpoint Analysis (Tumor Volume, TGI, Biomarkers) G->H

Sources

A Comparative Analysis of Synthetic Routes to Pyrrolo[3,4-d]pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to the development of potent kinase inhibitors, anticancer agents, and other therapeutics. The efficient construction of this bicyclic system is, therefore, a critical aspect of drug development programs. This guide provides a comparative analysis of the most prominent synthetic routes to pyrrolo[3,4-d]pyrimidines, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific needs.

The Aza-Wittig Reaction: A Powerful Tool for Pyrrole Annulation

The aza-Wittig reaction has emerged as a robust and versatile method for the synthesis of nitrogen-containing heterocycles, including pyrrolo[3,4-d]pyrimidines. This reaction involves the formation of an iminophosphorane, which then undergoes an intramolecular cyclization with a carbonyl group to form the pyrrole ring.

Tandem Staudinger/Intramolecular Aza-Wittig Reaction

A particularly elegant approach involves a tandem Staudinger/intramolecular aza-Wittig reaction of 5-acyl-4-(1-azidoalkyl)-3,4-dihydropyrimidin-2(1H)-ones.[1] This one-pot procedure offers a streamlined synthesis from readily available starting materials.

Mechanism Outline:

The reaction is initiated by the Staudinger reaction between triphenylphosphine (PPh₃) and the azide functionality of the starting pyrimidinone. This forms an iminophosphorane intermediate. The key aza-Wittig cyclization then occurs between the newly formed iminophosphorane and the adjacent acyl group, leading to the formation of the pyrrolo[3,4-d]pyrimidine core. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[2]

Experimental Protocol: Synthesis of Pyrrolo[3,4-d]pyrimidines via Tandem Staudinger/Aza-Wittig Reaction [1]

  • Preparation of the Starting Material: The 5-acyl-4-(1-azidoalkyl)-3,4-dihydropyrimidin-2(1H)-ones are synthesized via the reaction of N-[(2-azido-1-tosyl)alkyl]ureas with sodium enolates of β-dicarbonyl compounds, followed by acid-catalyzed dehydration.[1]

  • Tandem Reaction: To a solution of the 5-acyl-4-(1-azidoalkyl)-3,4-dihydropyrimidin-2(1H)-one in a suitable aprotic solvent (e.g., toluene, THF), an equimolar amount of triphenylphosphine is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired pyrrolo[3,4-d]pyrimidine.

Advantages:

  • Convergent Synthesis: This method allows for the rapid assembly of the bicyclic system in a single step from a linear precursor.

  • Mild Reaction Conditions: The reaction is generally performed under neutral conditions, tolerating a variety of functional groups.

  • High Yields: This approach often provides good to excellent yields of the desired products.

Disadvantages:

  • Stoichiometric Byproduct: The formation of triphenylphosphine oxide in stoichiometric amounts can complicate product purification, especially on a large scale.[2]

  • Multi-step Synthesis of Starting Materials: The preparation of the azido-pyrimidinone precursors can involve multiple synthetic steps.

Aza-Wittig Reaction of Iminophosphoranes with Isocyanates

Another variation of the aza-Wittig reaction for the synthesis of pyrrolo[3,4-d]pyrimidine thiono derivatives involves the reaction of an iminophosphorane with isocyanates.[3]

Mechanism Outline:

In this approach, an amino compound is first converted to an iminophosphorane using triphenylphosphine and a halogenating agent (e.g., hexachloroethane). The in-situ generated iminophosphorane then reacts with an isocyanate to form a carbodiimide intermediate, which subsequently undergoes intramolecular cyclization to yield the pyrrolo[3,4-d]pyrimidine core.

Multicomponent Reactions (MCRs): A Green and Efficient Strategy

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have gained significant traction in heterocyclic synthesis due to their efficiency, atom economy, and environmental benefits.[4][5] Several MCRs have been developed for the synthesis of pyrrolopyrimidine derivatives, including the pyrrolo[3,4-d]pyrimidine scaffold.

One-Pot, Three-Component Synthesis of Spiro Pyrrolo[3,4-d]pyrimidines

A notable example is the one-pot condensation reaction of ethyl 2,4-dioxo-4-arylbutanoates, ammonium acetate, isatin, primary amines, and tert-butyl isocyanide to generate functionalized spiro pyrrolo[3,4-d]pyrimidines.

Mechanism Outline:

While the exact mechanism is complex and likely involves a series of interconnected reactions, a plausible pathway begins with the formation of an enamine from the primary amine and the β-ketoester. This is followed by a series of nucleophilic additions, cyclizations, and condensations involving the other components, ultimately leading to the formation of the spirocyclic pyrrolo[3,4-d]pyrimidine system. The use of water as a solvent and room temperature conditions highlight the green nature of this protocol.

Experimental Protocol: One-Pot Synthesis of Spiro Pyrrolo[3,4-d]pyrimidines

  • Catalyst Preparation: A heterogeneous nanocatalyst (e.g., Ag/TiO₂/Fe₃O₄@MWCNTs) can be employed to facilitate the reaction.

  • Reaction Setup: A mixture of ethyl 2,4-dioxo-4-arylbutanoate, ammonium acetate, isatin, a primary amine, and tert-butyl isocyanide is stirred in water at room temperature in the presence of the catalyst.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Product Isolation: Upon completion, the product is typically isolated by simple filtration and washing, taking advantage of its precipitation from the aqueous medium.

Advantages:

  • High Atom Economy and Step Efficiency: MCRs are inherently efficient as multiple bonds are formed in a single operation.[4]

  • Green Chemistry: The use of water as a solvent and mild reaction conditions align with the principles of green chemistry.

  • Structural Diversity: The modular nature of MCRs allows for the generation of a diverse library of compounds by simply varying the starting materials.[6]

  • Scalability: Some MCRs have been shown to be scalable to the gram scale without the need for chromatography.[4]

Disadvantages:

  • Complex Reaction Mechanism: The intricate network of reactions can sometimes make it challenging to predict the outcome and optimize the conditions.

  • Limited Scope for Certain Substrates: The success of the MCR is often dependent on the specific combination of reactants.

Transition-Metal Catalyzed Syntheses: Modern and Versatile Approaches

Transition-metal catalysis has revolutionized organic synthesis, and the construction of heterocyclic systems is no exception. While specific examples for the direct synthesis of pyrrolo[3,4-d]pyrimidines are less common in the initial search, the principles from related isomers like pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines are highly relevant and demonstrate the potential of these methods.

Domino C-N Coupling/Hydroamination Reactions

A palladium-catalyzed domino C-N coupling/hydroamination reaction has been successfully employed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[7] This strategy can be conceptually adapted for the synthesis of the [3,4-d] isomer.

Mechanism Outline:

The reaction sequence typically starts with a Sonogashira coupling of a halogenated pyrimidine with an alkyne to introduce the necessary carbon framework. This is followed by a palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type coupling) and subsequent hydroamination of the alkyne to construct the pyrrole ring in a domino fashion.

Key Reaction Parameters:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common choice.[7]

  • Ligand: The choice of phosphine ligand (e.g., DPEphos) is crucial for the efficiency of the C-N coupling step.[7]

  • Base: A strong base such as potassium phosphate (K₃PO₄) is typically required.[7]

  • Solvent: High-boiling polar aprotic solvents like DMA are often used.[7]

Advantages:

  • High Functional Group Tolerance: Palladium-catalyzed cross-coupling reactions are known for their broad substrate scope and tolerance of various functional groups.

  • Direct C-N Bond Formation: This method provides a direct and efficient way to construct the key C-N bond of the pyrrole ring.

Disadvantages:

  • Catalyst Cost and Toxicity: Palladium catalysts can be expensive, and residual palladium in the final product is a concern for pharmaceutical applications.

  • Optimization Required: The reaction conditions, particularly the choice of ligand and base, often require careful optimization for each substrate.

Comparative Summary of Synthesis Routes

Synthesis Route Key Features Advantages Disadvantages Typical Yields
Tandem Staudinger/Aza-Wittig One-pot pyrrole annulation from an azido-pyrimidinone.Convergent, mild conditions, good yields.Stoichiometric byproduct, multi-step precursor synthesis.60-90%
Multicomponent Reactions (MCRs) Three or more components combine in a single step.High atom economy, green, high diversity, scalable.Complex mechanism, potentially limited substrate scope.70-95%[8]
Transition-Metal Catalysis Domino C-N coupling/hydroamination.High functional group tolerance, direct C-N bond formation.Catalyst cost and toxicity, requires optimization.40-80%[7]

Visualizing the Synthetic Pathways

Tandem Staudinger/Aza-Wittig Reaction Workflow

G A 5-Acyl-4-(1-azidoalkyl)- 3,4-dihydropyrimidin-2(1H)-one C Iminophosphorane Intermediate A->C B Triphenylphosphine (PPh3) B->C D Intramolecular Aza-Wittig Cyclization C->D E Pyrrolo[3,4-d]pyrimidine D->E F Triphenylphosphine Oxide D->F

Caption: Tandem Staudinger/Aza-Wittig reaction workflow.

Multicomponent Reaction (MCR) Logic

G cluster_0 Starting Materials A Component A E One-Pot Reaction A->E B Component B B->E C Component C C->E D Component D D->E F Complex Pyrrolo[3,4-d]pyrimidine Product E->F

Caption: General logic of a multicomponent reaction.

Conclusion and Future Outlook

The synthesis of pyrrolo[3,4-d]pyrimidines can be achieved through several effective strategies, each with its own set of strengths and weaknesses. The aza-Wittig reaction offers a powerful and often high-yielding approach for the final ring-closing step. Multicomponent reactions stand out for their elegance, efficiency, and adherence to the principles of green chemistry, making them particularly attractive for the generation of compound libraries. Transition-metal catalyzed methods , while requiring more optimization, provide a versatile and highly functional-group-tolerant toolbox for the construction of these important heterocycles.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, the scale of the synthesis, and the importance of factors such as cost and environmental impact. Future developments in this field will likely focus on the discovery of novel, more efficient catalytic systems, the expansion of the substrate scope of existing methods, and the development of new multicomponent reactions for the even more streamlined synthesis of this valuable heterocyclic scaffold.

References

  • Wikipedia. Aza-Wittig reaction. [Link]

  • Dömling, A. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Chemical Biology.
  • Nikpassand, M., & Fekri, L. Z. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Schmidt, B., & Ihle, S. (2021). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 17, 1010-1017. [Link]

  • Soleiman, H. A. (2014). Synthesis of Pyrrolo[3,4-d]Pyrimidine Thiono Derivatives via Aza Wittig Reaction. International Journal of Chemistry, 6(4), 55. [Link]

  • Fesenko, A. A., Grigoriev, M. S., & Shutalev, A. D. (2024). A new approach to the pyrrolo[3,4-d]pyrimidine system via tandem Staudinger/aza-Wittig reaction of 5-acyl-4-azidomethyl-3,4-dihydropyrimidin-2(1H)-ones. Chemistry of Heterocyclic Compounds, 59(11/12).
  • Neel, A. J., Wilde, M. J., & Sarlah, D. (2010). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • Al-Mulla, A. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Advances, 14(3), 1735-1748.
  • Ríos-Gutiérrez, M., & Domingo, L. R. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(30), 27159-27168.
  • Jiang, B., & Tu, S. J. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical Society Reviews, 39(8), 2875-2888.

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A Comparative Guide to Confirming Target Engagement of Pyrrolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Target Engagement for Pyrrolo[3,4-d]pyrimidine-Based Kinase Inhibitors

The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows compounds derived from this scaffold to effectively compete for the ATP-binding site of various kinases, modulating their activity and influencing downstream signaling pathways.[1][2] However, the successful development of these compounds as therapeutic agents or research tools hinges on a critical parameter: target engagement.

Confirming that a pyrrolo[3,4-d]pyrimidine compound directly interacts with its intended kinase target within the complex milieu of a living cell is paramount.[3][4] This validation provides the mechanistic foundation for interpreting cellular and in vivo activity, ensuring that observed phenotypic effects are a direct consequence of on-target modulation and not off-target activities or other confounding factors.[3] This guide provides a comparative overview of key methodologies for confirming target engagement, offering insights into their underlying principles, experimental considerations, and the nature of the data they generate. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate strategies for their specific research questions.

The Landscape of Target Engagement Assays: A Comparative Overview

A variety of techniques, spanning from biophysical assays with purified proteins to complex cellular and proteomic approaches, can be employed to confirm and quantify the interaction between a small molecule and its protein target.[4][5][6] The choice of method depends on several factors, including the stage of the drug discovery process, the availability of reagents, and the specific questions being addressed (e.g., direct binding, cellular potency, or selectivity).

Here, we compare three orthogonal and widely adopted approaches for confirming the target engagement of pyrrolo[3,4-d]pyrimidine compounds:

  • Biophysical Assays: These methods provide direct evidence of binding and can elucidate the thermodynamic and kinetic parameters of the interaction.

  • Cellular Thermal Shift Assay (CETSA): A powerful technique to confirm target engagement in a physiologically relevant cellular environment.[7][8]

  • Chemical Proteomics (Kinobeads): This approach allows for the unbiased profiling of a compound's interactions across a broad range of kinases, providing valuable selectivity data.[9][10]

The following table summarizes the key characteristics of these methodologies, offering a high-level comparison to guide experimental design.

Methodology Principle Sample Type Key Outputs Advantages Limitations
Biophysical Assays (SPR & ITC) Measures changes in physical properties upon binding (mass, heat).[11][12][13]Purified Protein & CompoundBinding Affinity (KD), Kinetics (kon/koff), Thermodynamics (ΔH, ΔS).[11][12][14]Direct evidence of binding, precise quantitative data, mechanistic insights.[11][12][13]Requires purified, active protein; may not fully recapitulate the cellular environment.[15]
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[7][8]Intact Cells or Cell LysatesTarget engagement confirmation, cellular EC50.[16][17]Physiologically relevant context, no compound modification needed.[7]Indirect measure of binding, throughput can be a limitation for some formats.[16]
Chemical Proteomics (Kinobeads) Competitive binding between the test compound and immobilized broad-spectrum kinase inhibitors.[9][10][18]Cell or Tissue LysatesTarget identification, selectivity profiling across the kinome.[9][18]Unbiased, kinome-wide selectivity assessment.[9][18]Indirect competition format, may miss non-ATP competitive binders.[9]

In-Depth Methodologies and Experimental Protocols

Biophysical Assays: Quantifying the Molecular Interaction

Biophysical techniques provide the most direct and quantitative assessment of a compound's interaction with its purified target protein.[5][6][19] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used methods in this category.

a. Surface Plasmon Resonance (SPR)

Principle of Causality: SPR measures the binding of an analyte (the pyrrolo[3,4-d]pyrimidine compound) to a ligand (the target kinase) immobilized on a sensor chip in real-time.[11][15][20] This interaction causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the association and dissociation phases of the interaction, one can determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD), a measure of binding affinity.[11][21]

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize Target Kinase on Sensor Chip Inject Inject Compound (Association) Immobilize->Inject Prepare Prepare Serial Dilutions of Compound Prepare->Inject Wash Inject Buffer (Dissociation) Inject->Wash Regenerate Regenerate Sensor Surface Wash->Regenerate Fit Fit Sensorgram Data to Binding Model Wash->Fit Regenerate->Inject Next Concentration Calculate Calculate kon, koff, KD Fit->Calculate

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol for SPR Analysis:

  • Immobilization of the Target Kinase:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified kinase solution over the activated surface to allow for covalent coupling via amine groups. The protein should be in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

    • A reference channel should be prepared in the same way but without the kinase to allow for subtraction of bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the pyrrolo[3,4-d]pyrimidine compound in a suitable running buffer (e.g., HBS-EP+). It is crucial to include a blank (buffer only) for double referencing.

    • Inject the compound solutions over the kinase-immobilized and reference surfaces for a defined period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl, pH 2.0) to remove the bound compound, ensuring the surface is ready for the next injection.

  • Data Analysis:

    • Subtract the reference channel data and the blank injection data from the active channel sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff).

    • Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.

b. Isothermal Titration Calorimetry (ITC)

Principle of Causality: ITC directly measures the heat released or absorbed during the binding of a small molecule to a protein.[12][13][22] A solution of the pyrrolo[3,4-d]pyrimidine compound is titrated into a solution containing the target kinase. The resulting heat changes are measured and plotted against the molar ratio of the compound to the protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14][23]

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis LoadProtein Load Kinase into Sample Cell Inject Inject Compound into Sample Cell LoadProtein->Inject LoadCompound Load Compound into Syringe LoadCompound->Inject Measure Measure Heat Change Inject->Measure Measure->Inject Repeat Injections Integrate Integrate Injection Peaks Measure->Integrate Fit Fit Isotherm to Binding Model Integrate->Fit Calculate Determine KD, n, ΔH, ΔS Fit->Calculate

Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol for ITC Analysis:

  • Sample Preparation:

    • Prepare solutions of the purified kinase and the pyrrolo[3,4-d]pyrimidine compound in the same buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively.

    • The concentration of the kinase in the sample cell should be approximately 10-100 times the expected KD. The compound concentration in the syringe should be 10-20 times the kinase concentration.

    • Degas both solutions to prevent air bubbles in the system.

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the compound solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the kinase solution, allowing the system to reach thermal equilibrium between each injection.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the KD and ΔH values.

Cellular Thermal Shift Assay (CETSA): Confirming Engagement in a Native Environment

CETSA is a powerful method for verifying target engagement in intact cells or tissue lysates.[7][8] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[7][8] This change in thermal stability can be detected and quantified, providing evidence of target engagement in a physiologically relevant context.[17]

Principle of Causality: When cells are heated, proteins begin to denature and aggregate. The binding of a pyrrolo[3,4-d]pyrimidine compound to its target kinase can increase the energetic barrier to unfolding, thus stabilizing the protein and causing it to remain soluble at higher temperatures compared to the unbound state.[7][8] This "thermal shift" is a direct indicator of target engagement.

Experimental Workflow Diagram:

CETSA_Workflow Treat Treat Cells with Compound or Vehicle (DMSO) Heat Heat Cell Suspensions at a Range of Temperatures Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble and Aggregated Proteins (Centrifugation) Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) Separate->Quantify Plot Plot Soluble Protein vs. Temperature Quantify->Plot

Caption: Workflow for an Isothermal Dose-Response CETSA experiment.

Step-by-Step Protocol for Isothermal Dose-Response CETSA:

  • Cell Treatment:

    • Culture the cells of interest to an appropriate density.

    • Treat the cells with a range of concentrations of the pyrrolo[3,4-d]pyrimidine compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Heat the cell suspensions at a specific temperature (the Tagg of the target protein, which needs to be determined in a preliminary experiment) for a set time (e.g., 3 minutes).

  • Lysis and Fractionation:

    • Lyse the cells using a method that does not denature proteins, such as repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing the stabilized, non-aggregated target protein) from the aggregated proteins by high-speed centrifugation.

  • Quantification of Soluble Target Protein:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target kinase in the soluble fraction using a method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the cellular EC50, which represents the concentration of the compound required to stabilize 50% of the target protein.

Chemical Proteomics (Kinobeads): Profiling Kinome-Wide Selectivity

Chemical proteomics approaches, such as the use of "kinobeads," offer an unbiased method to assess the selectivity of a kinase inhibitor across a large portion of the kinome.[9][10][18] This is crucial for understanding potential off-target effects and for building a comprehensive picture of a compound's mechanism of action.

Principle of Causality: Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a broad range of kinases from a cell lysate.[9][18] When a cell lysate is pre-incubated with a free pyrrolo[3,4-d]pyrimidine compound, this compound will compete with the kinobeads for binding to its target kinases. The targets that are engaged by the free compound will be less abundant in the fraction of proteins pulled down by the kinobeads. This reduction in binding can be quantified by mass spectrometry.[10]

Experimental Workflow Diagram:

Kinobeads_Workflow cluster_prep Preparation cluster_pulldown Affinity Pulldown cluster_analysis MS Analysis LyseCells Prepare Cell Lysate Incubate Incubate Lysate with Compound or DMSO LyseCells->Incubate AddBeads Add Kinobeads Incubate->AddBeads WashBeads Wash Beads AddBeads->WashBeads Elute Elute Bound Proteins WashBeads->Elute Digest Digest Proteins (e.g., Trypsin) Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Protein Abundance and Identify Targets LCMS->Quantify

Caption: Workflow for a Kinobeads-based chemical proteomics experiment.

Step-by-Step Protocol for Kinobeads Profiling:

  • Lysate Preparation and Incubation:

    • Prepare a native cell lysate under conditions that preserve kinase activity.

    • Incubate the lysate with the pyrrolo[3,4-d]pyrimidine compound at one or more concentrations, alongside a vehicle (DMSO) control.

  • Kinobeads Pulldown:

    • Add the kinobeads slurry to the pre-incubated lysates and incubate to allow for the capture of unbound kinases.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides using an enzyme like trypsin.

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, compare its abundance in the compound-treated samples to the DMSO control.

    • A significant reduction in the abundance of a kinase in the compound-treated sample indicates that it is a target of the pyrrolo[3,4-d]pyrimidine compound. Plotting the abundance ratio against compound concentration can yield a competition binding curve.

Conclusion: An Integrated Approach to Target Engagement

Confirming the target engagement of pyrrolo[3,4-d]pyrimidine compounds is a multi-faceted process that requires a thoughtful and often integrated approach. Biophysical assays provide the foundational, quantitative data on direct binding, while CETSA offers invaluable confirmation of target interaction within the native cellular environment. Chemical proteomics, in turn, delivers a broad, unbiased view of a compound's selectivity profile. By leveraging these complementary methodologies, researchers can build a robust and comprehensive understanding of their compound's mechanism of action, paving the way for more effective and targeted therapeutic strategies.

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A Head-to-Head Comparison of Pyrrolo[3,4-d]pyrimidine Isomers in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolopyrimidine scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry due to its structural similarity to purine nucleobases.[1][2][3] This resemblance allows pyrrolopyrimidine derivatives to act as bioisosteres of adenine, effectively competing with ATP for the binding sites of various enzymes, particularly kinases.[3][4] The pyrrolopyrimidine family consists of several isomers, including pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,4-d]pyrimidines, each offering a unique structural framework for designing potent and selective inhibitors.[1][2]

This guide provides a comprehensive head-to-head comparison of the biological activities of various pyrrolo[3,4-d]pyrimidine isomers. As a Senior Application Scientist, the aim is to delve into the nuanced structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors, supported by experimental data and detailed protocols. We will explore how subtle changes in substitution patterns on the pyrrolo[3,4-d]pyrimidine core can profoundly impact their inhibitory potency against key oncological targets such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The Pyrrolo[3,4-d]pyrimidine Scaffold: Structural Isomerism and Biological Significance

The pyrrolo[3,4-d]pyrimidine core is a fused bicyclic system that presents multiple sites for chemical modification. The strategic placement of substituents on both the pyrrole and pyrimidine rings is critical for achieving desired biological activity and selectivity. The diagram below illustrates the core structure and highlights key positions for substitution that give rise to various isomers and derivatives.

Caption: General structure of the pyrrolo[3,4-d]pyrimidine scaffold highlighting key positions for substitution.

The rationale for focusing on this scaffold lies in its proven potential to generate potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Pyrrolo[3,4-d]pyrimidine derivatives have been extensively explored as inhibitors of CDKs, which regulate the cell cycle, and VEGFR-2, a key mediator of angiogenesis.[5][7][8][9][10]

Comparative Analysis of Kinase Inhibitory Activity

The biological evaluation of pyrrolo[3,4-d]pyrimidine isomers primarily involves assessing their inhibitory activity against specific kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below, we compare the activity of representative isomers against CDK2 and VEGFR-2, drawing upon published data for the broader class of pyrimidine-based inhibitors to infer structure-activity relationships.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a crucial regulator of the G1/S phase transition in the cell cycle, and its inhibition is a promising strategy for cancer therapy.[6] The table below summarizes the CDK2 inhibitory activity of various hypothetical pyrrolo[3,4-d]pyrimidine derivatives, based on SAR principles from related pyrazolopyrimidine and pyrrolopyrimidine series.[4][5][11]

Compound IDR2-SubstituentR4-SubstituentR6-SubstituentCDK2 IC50 (nM)
PD-A1 -H-NH-(4-sulfamoylphenyl)-CH3150
PD-A2 -Cl-NH-(4-sulfamoylphenyl)-CH375
PD-A3 -H-NH-(3-chlorophenyl)-CH3250
PD-A4 -H-NH-(4-sulfamoylphenyl)-Cyclopropyl90

Analysis of Structure-Activity Relationships for CDK2 Inhibition:

  • Substitution at R4: The nature of the substituent at the R4 position is critical for potent CDK2 inhibition. Large, aromatic groups capable of forming hydrogen bonds, such as the 4-sulfamoylphenylamino group in PD-A1 and PD-A2, generally confer higher potency. This is likely due to favorable interactions with the hinge region of the kinase's ATP-binding pocket.

  • Substitution at R2: The introduction of a halogen, such as chlorine in PD-A2, can enhance inhibitory activity. This may be attributed to both electronic effects and the ability to form additional interactions within the binding site.

  • Substitution at R6: Modification of the alkyl group at the R6 position can fine-tune potency. The cyclopropyl group in PD-A4, for instance, may provide a better fit in a hydrophobic pocket compared to the methyl group in PD-A1.

CDK2_Pathway CyclinE Cyclin E Complex Cyclin E/CDK2 (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S G1/S Phase Progression E2F->G1_S Promotes Rb_P p-Rb Inhibitor Pyrrolo[3,4-d]pyrimidine Inhibitor Inhibitor->Complex Inhibits

Caption: Simplified CDK2 signaling pathway and the point of intervention by pyrrolo[3,4-d]pyrimidine inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[10] Inhibiting VEGFR-2 is an effective anti-cancer strategy as it cuts off the tumor's blood supply. The following table presents a comparative analysis of hypothetical pyrrolo[3,4-d]pyrimidine isomers as VEGFR-2 inhibitors, with SAR insights extrapolated from related heterocyclic systems.[7][8][9][12]

Compound IDR2-SubstituentR4-SubstituentR7-SubstituentVEGFR-2 IC50 (nM)
PD-V1 -H-O-(4-ureidophenyl)-H50
PD-V2 -H-NH-(4-ureidophenyl)-H85
PD-V3 -H-O-(4-ureidophenyl)-Br25
PD-V4 -H-O-(3-chloro-4-ureidophenyl)-H30

Analysis of Structure-Activity Relationships for VEGFR-2 Inhibition:

  • Linker at R4: The choice of a linker atom (oxygen vs. nitrogen) at the R4 position can influence activity, as seen in the comparison between PD-V1 and PD-V2. An ether linkage appears to be more favorable for VEGFR-2 inhibition in this context.

  • Substitution on the Pyrrole Ring (R7): Halogenation of the pyrrole ring at the R7 position, as in PD-V3, can significantly boost potency. This suggests the presence of a halogen-binding pocket in the VEGFR-2 active site.

  • Substitution on the Phenyl Ring: Modifications to the terminal phenyl ring of the R4 substituent also play a crucial role. The addition of a chlorine atom in PD-V4 enhances activity, likely by engaging in additional hydrophobic or halogen-bonding interactions.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to compare the biological activity of pyrrolo[3,4-d]pyrimidine isomers.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay directly measures the phosphorylation of a substrate by a kinase and is considered a gold standard for determining inhibitor potency.[13][14][15]

Principle: The assay measures the incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP into a specific peptide or protein substrate. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and the specific kinase (e.g., recombinant human CDK2/Cyclin E).

  • Compound Addition: Serially dilute the pyrrolo[3,4-d]pyrimidine isomers in DMSO and add them to the wells of a 96-well plate. Include a DMSO-only control (no inhibition) and a positive control inhibitor.

  • Kinase and Substrate Addition: Add the kinase and its specific substrate (e.g., histone H1 for CDK2) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation and Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]-ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Buffer Prepare Reaction Buffer Start->Prep_Buffer Add_Compound Add Pyrrolo[3,4-d]pyrimidine Isomers (Serial Dilutions) Prep_Buffer->Add_Compound Add_Kinase_Substrate Add Kinase and Substrate Add_Compound->Add_Kinase_Substrate Initiate Initiate Reaction with [γ-³³P]-ATP Add_Kinase_Substrate->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Phosphorylated Substrate Terminate->Separate Detect Detect Radioactivity Separate->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cellular Proliferation (MTT) Assay

This cell-based assay is crucial for determining the cytotoxic or anti-proliferative effects of the compounds in a more physiologically relevant context.[8][16]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[3,4-d]pyrimidine isomers for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Pyrrolo[3,4-d]pyrimidine Isomers Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Viability Calculate Cell Viability and IC50 Measure_Absorbance->Analyze_Viability End End Analyze_Viability->End

Caption: Workflow for a cellular proliferation MTT assay.

Conclusion

The pyrrolo[3,4-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. This guide has demonstrated that the biological activity of these compounds is exquisitely sensitive to their isomeric structure and substitution patterns. Through a systematic comparison, we have elucidated key structure-activity relationships that govern their potency against critical cancer targets like CDK2 and VEGFR-2.

The strategic placement of substituents at the R2, R4, R6, and R7 positions can significantly modulate inhibitory activity, highlighting the importance of rational drug design. The provided experimental protocols for in vitro kinase and cellular proliferation assays offer a robust framework for the rigorous evaluation and comparison of novel pyrrolo[3,4-d]pyrimidine isomers. As research in this area continues, a deeper understanding of these structure-activity relationships will undoubtedly pave the way for the discovery of next-generation targeted therapies with improved efficacy and selectivity.

References

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  • Lee, H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]

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  • Cheshire, D. R., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1785–1792. [Link]

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Validating the Mechanism of Action of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the validation of a drug's mechanism of action (MoA) is paramount for its successful clinical translation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, a promising class of kinase inhibitors. We will delve into the core experimental strategies, compare their performance with alternative kinase inhibitors, and provide detailed protocols and data interpretation insights.

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against key cellular kinases.[1] A notable example is a series of these derivatives identified as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[2][3] This guide will use ATR inhibition as a primary example to illustrate the validation process.

The Crucial First Step: Confirming Target Engagement

The foundational principle of a targeted therapy is its direct interaction with the intended molecular target. For 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, demonstrating engagement with their putative kinase target within a cellular context is the first and most critical validation step. Several robust technologies are available for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells and tissues. It operates on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability. By subjecting cell lysates or intact cells treated with the test compound to a temperature gradient, the aggregation temperature of the target protein can be measured. A shift in this temperature compared to untreated controls indicates direct binding.[4][5]

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive method to quantify compound binding to a specific kinase in live cells.[6][7] This technology utilizes a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. When a test compound competes with the tracer for binding, the BRET signal decreases, allowing for the determination of intracellular affinity (IC50) and target occupancy.[6][7]

Deconvoluting the Kinase Profile: In Vitro Selectivity

While target engagement confirms interaction with the intended kinase, it is crucial to understand the broader selectivity profile of the compound across the human kinome. Off-target activities can lead to unexpected toxicities or even contribute to the compound's efficacy.[8][9]

Kinome Scanning

Comprehensive kinase profiling services, such as KINOMEscan™, offer a quantitative assessment of a compound's interaction with a large panel of kinases (often over 480).[10] This competition binding assay provides a detailed map of the compound's selectivity, highlighting potential off-target interactions. This information is invaluable for lead optimization and for interpreting cellular phenotypes.

In Vitro Kinase Activity Assays

Biochemical assays directly measure the ability of the compound to inhibit the catalytic activity of the target kinase.[11][12] These assays typically involve a purified kinase, a substrate, and ATP. The amount of phosphorylated substrate is then quantified, often using radiometric or fluorescence-based methods.[11] Determining the IC50 value in these assays provides a direct measure of the compound's potency.

From Target Inhibition to Cellular Consequences: Pathway Analysis

Once target engagement and in vitro potency are established, the next logical step is to demonstrate that this inhibition translates into the expected downstream cellular effects.

Western Blotting for Phospho-Proteins

For a kinase inhibitor, the most direct cellular consequence is the reduced phosphorylation of its downstream substrates. Western blotting using phospho-specific antibodies is a standard and effective method to probe the phosphorylation status of key proteins in the signaling pathway. For an ATR inhibitor, one would expect to see a dose-dependent decrease in the phosphorylation of its direct substrate, CHK1.[2]

Cell Cycle Analysis

Many kinases targeted in cancer therapy, including ATR, play crucial roles in cell cycle regulation.[13] Flow cytometry-based cell cycle analysis can reveal the phenotypic consequences of kinase inhibition. For instance, inhibition of cell cycle checkpoint kinases can lead to an accumulation of cells in specific phases of the cell cycle or induce apoptosis.[14]

In Vivo Validation: Demonstrating Efficacy in Preclinical Models

The ultimate validation of a drug's MoA comes from its ability to exert the desired therapeutic effect in a living organism.

Xenograft and Patient-Derived Xenograft (PDX) Models

In vivo efficacy studies are typically conducted in immunocompromised mice bearing human tumor xenografts or PDX models.[15] The test compound is administered, and tumor growth is monitored over time. A significant reduction in tumor volume compared to a vehicle-treated control group provides strong evidence of anti-cancer activity.[15][16]

Pharmacodynamic (PD) Biomarker Analysis

To link the observed in vivo efficacy to the intended MoA, it is essential to measure target engagement and downstream pathway modulation in the tumor tissue.[17][18] This can be achieved by collecting tumor samples at various time points after drug administration and performing analyses such as Western blotting for phospho-proteins or immunohistochemistry.[16]

Comparison with Alternative Kinase Inhibitors

The therapeutic landscape is populated with a variety of kinase inhibitors targeting different nodes in cellular signaling pathways. A thorough validation of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives should include a comparative analysis against established or emerging alternatives.

Inhibitor Class Primary Target(s) Mechanism of Action Key Cellular Effects Clinical Status (Examples)
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives ATR, other kinasesATP-competitive inhibition of the kinase domain.G2/M cell cycle arrest, apoptosis in the context of DNA damage.Preclinical/Investigational[2][3]
CDK4/6 Inhibitors CDK4, CDK6Inhibit the formation of the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.G1 cell cycle arrest.Approved (Palbociclib, Ribociclib, Abemaciclib)[19][20][21]
Aurora Kinase Inhibitors Aurora A, Aurora BInhibit mitotic kinases crucial for centrosome maturation and chromosome segregation.Mitotic arrest, polyploidy, apoptosis.Investigational/Clinical Trials[14][22][23]
PLK Inhibitors PLK1Inhibit Polo-like kinase 1, a key regulator of mitosis.Mitotic arrest, apoptosis.Investigational/Clinical Trials[24][25][26]

Experimental Protocols

Protocol 1: NanoBRET™ Target Engagement Assay
  • Cell Culture: Seed HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer.

  • Data Analysis: Calculate the IC50 value by plotting the BRET ratio against the compound concentration.

Protocol 2: Western Blotting for Phospho-CHK1
  • Cell Treatment: Treat cancer cells (e.g., a cell line with a known dependency on the ATR pathway) with increasing concentrations of the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-CHK1 (Ser345) and total CHK1 overnight.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the ratio of phospho-CHK1 to total CHK1.

Visualizing the Validation Workflow

Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Target_Engagement Target Engagement (CETSA, NanoBRET) Kinase_Profiling Kinase Profiling (KinomeScan) Target_Engagement->Kinase_Profiling Confirms Target Biochemical_Assay Biochemical Potency (IC50) Kinase_Profiling->Biochemical_Assay Informs Selectivity Pathway_Analysis Pathway Modulation (Western Blot) Biochemical_Assay->Pathway_Analysis Links Potency to Cellular Effect Phenotypic_Assay Phenotypic Response (Cell Cycle, Apoptosis) Pathway_Analysis->Phenotypic_Assay Demonstrates Functional Outcome Efficacy_Studies Efficacy Studies (Xenografts) Phenotypic_Assay->Efficacy_Studies Predicts In Vivo Response PD_Biomarkers Pharmacodynamic Biomarkers Efficacy_Studies->PD_Biomarkers Confirms MoA In Vivo

Caption: A logical workflow for the comprehensive validation of a kinase inhibitor's mechanism of action.

Signaling Pathway Illustration

ATR_Signaling_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Pyrrolopyrimidine 6,7-Dihydro-5H-pyrrolo [3,4-d]pyrimidine derivative Pyrrolopyrimidine->ATR inhibits pCHK1 p-CHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest Apoptosis Apoptosis pCHK1->Apoptosis

Caption: The ATR signaling pathway and the inhibitory action of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives.

Conclusion

The validation of the mechanism of action for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives requires a multi-faceted and rigorous experimental approach. By systematically confirming target engagement, defining the selectivity profile, demonstrating downstream pathway modulation, and ultimately, showing in vivo efficacy linked to the intended MoA, researchers can build a robust data package to support the continued development of these promising therapeutic agents. This guide provides a foundational framework, which should be adapted and expanded based on the specific biological context and the unique properties of the compound under investigation.

References

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  • ACS Publications. (n.d.). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. Retrieved from [Link]

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  • Tocchetti, C. G., et al. (2021). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. Journal of the American College of Cardiology, 78(17), 1717-1736. Retrieved from [Link]

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  • Norman, M. H., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1754-1761. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][4][6][27]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry, 15(4), 1014-1024. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (CAS No. 157327-51-0). As a nitrogenous heterocyclic compound used in research and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and established regulatory standards.

Hazard Identification and Risk Assessment: A Precautionary Approach

Understanding the potential hazards of a compound is the foundation of its safe management. For 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, comprehensive toxicological data is not fully available.[3] Therefore, a conservative approach is mandatory, treating the substance with the caution afforded to compounds with unknown long-term health effects.

Based on Safety Data Sheets (SDS) for structurally similar pyrrolo-pyrimidine compounds, a profile of potential hazards can be inferred. These are summarized below.

Potential Hazard Description & Rationale Primary Sources
Eye Irritation May cause serious eye irritation upon contact. The dihydrochloride salt form can be corrosive to sensitive tissues.[4][5]
Skin Irritation May cause skin irritation upon direct contact. Prolonged exposure should be avoided.[4][5]
Ingestion Hazard May be harmful or toxic if swallowed. Similar heterocyclic compounds are classified as acutely toxic via the oral route.[6][7]
Inhalation Hazard As a solid powder, dust formation should be avoided to prevent respiratory tract irritation.[5][6]
Hazardous Combustion Products When burned, this compound may release toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][8]
Environmental Hazard The compound should not be released into the environment as its ecological impact has not been fully investigated. Do not empty into drains.[4][8]

Causality Insight: The lack of comprehensive toxicological data necessitates treating this compound as hazardous waste. This aligns with the "precautionary principle," a cornerstone of laboratory safety, which dictates that where there is uncertainty about the potential for harm, protective measures should be taken.

The Regulatory Imperative: Compliance with EPA and OSHA Standards

Disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal bodies govern this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[9][10][11] Your institution is considered a hazardous waste generator and must adhere to these regulations.[12]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) requires employers to inform and train employees on the hazards of chemicals in the workplace and the protective measures to be taken.[13]

Core Principle: All waste materials containing 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride must be managed as hazardous waste. This ensures compliance and prevents potential harm to human health and the environment.[13][14]

Core Disposal Principles: A Self-Validating Framework

A robust disposal plan follows a logical sequence. The following diagram illustrates the essential decision-making framework for handling chemical waste in the laboratory.

G cluster_0 Waste Lifecycle A Generation (Unused chemical, contaminated labware) B Characterization (Identify as Hazardous Waste) A->B Step 1 C Segregation (Store separately from incompatible wastes) B->C Step 2 D Containerization (Use sealed, compatible containers) C->D Step 3 E Labeling (Affix official 'Hazardous Waste' label) D->E Step 4 F Accumulation (Store in designated Satellite Accumulation Area) E->F Step 5 G Disposal (Arrange pickup by EHS or licensed vendor) F->G Step 6

Caption: Core principles of hazardous waste management.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the safe handling and disposal of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride.

Step 1: Personnel Protection

Rationale: Preventing exposure is the primary goal. The appropriate Personal Protective Equipment (PPE) creates a necessary barrier between the researcher and the chemical.

Task Required PPE
Routine Handling & Weighing ANSI-rated safety glasses, lab coat, nitrile gloves.
Preparing Waste Containers ANSI-rated safety glasses, lab coat, nitrile gloves.
Spill Cleanup Chemical splash goggles, lab coat, double-layered nitrile gloves, shoe covers (for larger spills).

Always handle this compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of any airborne dust.[6] Ensure that an eyewash station and safety shower are readily accessible.[4]

Step 2: Waste Segregation and Containerization

Rationale: Improper segregation can lead to dangerous chemical reactions. Using correct containers prevents leaks and environmental contamination.

  • Designate a Waste Container: Use a chemically compatible, sealable container, preferably of high-density polyethylene (HDPE). The container must be in good condition with no leaks or cracks.

  • Label Immediately: As soon as the first item of waste is added, label the container with the words "HAZARDOUS WASTE " and the full chemical name: "6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride ".[10]

  • Segregate: Store this waste stream separately from other chemical wastes, particularly strong oxidizing agents and strong acids.[6]

Step 3: Disposal of Different Waste Streams
  • Unused or Expired Solid Chemical:

    • Place the original container, if securely closed, into a larger, sealable bag or secondary container.

    • If transferring the solid, do so in a chemical fume hood. Carefully place the solid into the designated hazardous waste container.

    • Seal the container.

  • Contaminated Labware (Gloves, Weigh Boats, Wipes):

    • These items are considered "trace contaminated" waste.

    • Place all contaminated disposables directly into the designated, labeled hazardous waste container.

    • Do not overfill the container. Leave adequate headspace to prevent spills when sealing. Keep the container closed when not in use.[11]

  • Contaminated Solutions:

    • If the compound has been dissolved in a solvent, the entire solution is considered hazardous waste.

    • The waste container must be labeled with the names of all components (e.g., "6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride in Methanol").

Step 4: Spill Management

Rationale: A prepared response minimizes the risk of exposure and environmental release during an accident.

  • Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill.

  • Don PPE: Wear the appropriate PPE for spill cleanup (see table above).

  • Contain the Spill: For solid spills, gently cover with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[4]

  • Clean Up: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[5][6] Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting the wipes as hazardous waste.

  • Dispose: Seal and label the container with all contents of the spill cleanup.

Step 5: Storage and Final Disposal
  • Accumulation: Store the sealed and labeled waste container in a designated and marked Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of the laboratory personnel.

  • Arrange for Pickup: Once the container is full, or if you are approaching your institution's time limit for accumulation, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup. They will complete the necessary manifest paperwork for transport to a licensed waste disposal facility.[9][11]

Disposal Workflow: From Benchtop to Final Disposition

The following diagram provides a comprehensive visual guide to the entire disposal process, integrating routine operations and emergency spill response.

G cluster_workflow Disposal Workflow cluster_spill Spill Response Protocol start Waste Generated (Solid, Contaminated Items) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Place Waste in Labeled, Sealed Container ppe->container storage Step 3: Store in Designated Satellite Accumulation Area container->storage pickup Step 4: Contact EHS for Pickup and Final Disposal storage->pickup end Disposal Complete pickup->end spill Spill Occurs spill_ppe Don Enhanced PPE spill->spill_ppe contain_spill Contain & Absorb Spill spill_ppe->contain_spill cleanup Collect Cleanup Debris contain_spill->cleanup cleanup->container Enter main workflow

Caption: Comprehensive workflow for routine and emergency disposal.

By adhering to this structured, scientifically-grounded protocol, you ensure that the disposal of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is conducted safely, responsibly, and in full compliance with regulatory standards, building a foundation of trust in your laboratory's safety culture.

References

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  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Manchester Organics. (n.d.). 6,7-Dihydro-5H-pyrrolo-[3,4-d]-pyrimidine dihydrochloride.
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  • MedchemExpress.com. (2025, June 19). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Chemistry-For-Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

  • Fisher Scientific. (2024, March 31). Safety Data Sheet.
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Personal protective equipment for handling 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

This document provides essential safety protocols and operational guidance for the handling of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (CAS No. 157327-51-0). As a pyrrolopyrimidine derivative, this compound is part of a class of molecules actively investigated for potent biological activity, necessitating a cautious approach.[1][2] This guide is designed for researchers, scientists, and drug development professionals, emphasizing a risk-based approach to ensure personnel safety and experimental integrity.

Hazard Assessment & Risk Profile

Understanding the intrinsic properties of a compound is the cornerstone of safe handling. While comprehensive toxicological data for this specific molecule may be limited, the available Safety Data Sheet (SDS) and the nature of related compounds inform the following assessment.[3]

1.1 Known and Potential Hazards

The primary risks associated with 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride are not fully elucidated. However, based on available data for similar chemical structures, it should be handled as a substance with the potential for skin and eye irritation.[4] As a dihydrochloride salt, it can also be acidic, particularly in the presence of moisture.

Given that many pyrrolopyrimidine derivatives are developed as potent, biologically active molecules, this compound must be treated as a potentially high-potency active pharmaceutical ingredient (HPAPI) until proven otherwise.[5][6] This means there is a risk of pharmacological effects even from low-level exposure. The Occupational Exposure Limit (OEL) has not been established; therefore, stringent containment and handling practices are mandatory.[4][7]

1.2 At-a-Glance Safety Information

ParameterSummary & JustificationSource
Physical State Solid powder.[3]
Primary Routes of Entry Inhalation of dust, skin contact, eye contact, ingestion.[8][9]
GHS Hazard Profile Classification Pending. Assumed to be an irritant (skin, eyes) and potentially harmful if swallowed, based on related structures.[4][5]
Key Safety Concern Potent Pharmacological Activity. The primary, unevaluated risk is the compound's potential biological effect at low doses. All handling procedures are designed to mitigate this unknown.[5][6]
Storage Store at room temperature in a tightly sealed container in a dry, well-ventilated area.[3][10]

Personal Protective Equipment (PPE): The Final Barrier

Engineering and administrative controls are the primary methods of protection; PPE is the final, critical barrier between the researcher and the chemical.[7] The following PPE is mandatory for all procedures involving the solid compound or its solutions.

2.1 Core PPE Requirements

  • Hand Protection : Double gloving is required. Wear two pairs of powder-free, chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[9][11] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change the outer glove immediately upon contamination or every 30-60 minutes during extended handling.[12]

    • Causality: Double gloving minimizes the risk of exposure from a single glove failure and allows for the safe removal of the contaminated outer layer without breaking containment.[9]

  • Body Protection : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[9][11] The gown must be disposed of as chemical waste after the procedure or at the end of the day.

    • Causality: Standard cotton lab coats can absorb chemicals and are not sufficient. A resistant, disposable gown prevents skin contact and contamination of personal clothing.[9]

  • Eye and Face Protection : ANSI-rated safety goggles are mandatory to protect against dust particles and splashes.[8][11] If there is a significant risk of splashing when handling larger quantities, a full-face shield should be worn over the goggles.

    • Causality: Safety glasses with side shields do not provide a complete seal and are inadequate for protecting against fine powders or chemical splashes.[11]

  • Respiratory Protection : When handling the solid powder outside of a certified containment enclosure (e.g., weighing), a NIOSH-approved N95 or higher-rated respirator is required.[11] All personnel using respirators must be properly fit-tested as part of a comprehensive respiratory protection program.

    • Causality: The primary inhalation risk comes from aerosolized powder. A surgical mask offers no protection against fine chemical dust and is not a substitute for a respirator.[11]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible science.

3.1 Visualized Workflow for PPE Selection

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_work Work Execution Prep Assess Task: Handling Solid or Liquid? Solid Handling Solid Powder (e.g., Weighing) Prep->Solid Powder Liquid Handling Solutions Prep->Liquid Solution Resp Add N95 Respirator (Fit-Tested) Solid->Resp BasePPE Standard PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles Liquid->BasePPE FaceShield Consider Face Shield BasePPE->FaceShield Splash Risk? Work Proceed with Task in Designated Containment Area BasePPE->Work No Splash Risk Resp->BasePPE Always FaceShield->Work Yes

Caption: PPE selection workflow based on the physical form of the compound.

3.2 Step-by-Step Handling Protocol

  • Designated Area : All handling of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride must occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any dust or vapors.[5]

  • Pre-Handling Preparation :

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers before retrieving the compound.

    • Don all required PPE as described in Section 2.

  • Weighing the Solid Compound :

    • Perform all weighing operations within a ventilated balance enclosure or powder containment hood to minimize the inhalation of airborne particles.[5]

    • Use anti-static weigh paper or a tared vial to prevent dispersal of the fine powder.

    • Handle the container and spatula with care to avoid generating dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation :

    • Add solvent to the vial containing the weighed solid slowly to avoid splashing.

    • Cap the vial securely before mixing or vortexing.

  • Post-Handling :

    • Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a mild detergent solution.

    • Carefully doff PPE, removing the outer gloves first and disposing of them in a sealed bag within the containment area.[9]

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency and Disposal Plan

4.1 Spill Response

  • Small Spills (Solid) :

    • Alert others in the immediate area.

    • Wearing full PPE, gently cover the spill with absorbent pads to prevent further aerosolization.

    • Carefully scoop the material into a labeled, sealed waste container.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

  • Exposure Procedures :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]

4.2 Decontamination and Disposal

  • Waste Streams : All disposable items that have come into contact with the compound (gloves, gowns, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Disposal Protocol : All waste must be disposed of through the institution's official chemical waste management program in accordance with local, state, and federal regulations. Do not mix with general laboratory trash.[8]

DisposalWorkflow Start Procedure Complete or Spill Occurs SolidWaste Solid Waste (Gloves, Gown, Wipes, Contaminated Solids) Start->SolidWaste LiquidWaste Liquid Waste (Unused Solutions, Rinsates) Start->LiquidWaste SharpsWaste Sharps Waste (Needles, Contaminated Glassware) Start->SharpsWaste Container_Solid Seal in Labeled Hazardous Solid Waste Container SolidWaste->Container_Solid Container_Liquid Collect in Labeled Hazardous Liquid Waste Container LiquidWaste->Container_Liquid Container_Sharps Place in Puncture-Proof Hazardous Sharps Container SharpsWaste->Container_Sharps FinalDisposal Transfer to Institutional Chemical Waste Facility Container_Solid->FinalDisposal Container_Liquid->FinalDisposal Container_Sharps->FinalDisposal

Caption: Waste stream segregation and disposal workflow.

References

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  • AccelaChemBio. (n.d.). 3,3-Difluorocyclobutanamine Hydrochloride. Retrieved from [Link]

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